N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUAOVLAPWPQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352166 | |
| Record name | N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90560-54-6 | |
| Record name | N-(2-Bromo-4-methylphenyl)-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90560-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-bromo-4-methylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-BROMO-4-METHYLPHENYL)-2-CHLOROACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthesis and characterization of the chemical compound N-(2-bromo-4-methylphenyl)-2-chloroacetamide. This molecule holds significance as a potential intermediate in the development of novel pharmaceutical agents and other specialized chemical entities. The strategic placement of bromo, methyl, and chloroacetyl functionalities offers multiple avenues for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This document will detail the synthetic pathway, from readily available starting materials to the final product, and will thoroughly outline the analytical techniques required to confirm its identity, purity, and structural integrity.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the regioselective bromination of a commercially available precursor, followed by N-acylation. This approach ensures high yields and minimizes the formation of unwanted side products.
Step 1: Synthesis of the Precursor: 2-bromo-4-methylaniline
The journey to our target molecule begins with the synthesis of the key intermediate, 2-bromo-4-methylaniline, from p-toluidine. Direct bromination of p-toluidine would lead to a mixture of products due to the strong activating effect of the amino group. To control the regioselectivity of the bromination, the amino group is first protected by acetylation.
The overall transformation is depicted below:
Caption: Synthetic pathway for 2-bromo-4-methylaniline from p-toluidine.
Expertise in Action: The Rationale Behind Amine Protection
The acetylation of the amino group in p-toluidine serves a critical purpose. The resulting acetamido group is still an ortho-, para-director for electrophilic aromatic substitution, but it is less activating than the amino group. This moderation of reactivity prevents the formation of poly-brominated products and directs the incoming bromine atom primarily to the position ortho to the acetamido group.[1] Subsequent hydrolysis of the amide bond regenerates the free amine, yielding the desired 2-bromo-4-methylaniline.[2]
Experimental Protocol: Synthesis of 2-bromo-4-methylaniline
-
Acetylation of p-Toluidine: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine in glacial acetic acid. Cool the solution in an ice bath and slowly add acetic anhydride with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Pour the reaction mixture into ice-cold water to precipitate the N-(4-methylphenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Bromination: Dissolve the dried N-(4-methylphenyl)acetamide in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue stirring for 2-3 hours at room temperature. The product, N-(2-bromo-4-methylphenyl)acetamide, will precipitate out of the solution.
-
Hydrolysis: To the crude N-(2-bromo-4-methylphenyl)acetamide, add a solution of aqueous hydrochloric acid. Heat the mixture under reflux for 2-3 hours to effect hydrolysis. Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the 2-bromo-4-methylaniline. Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
With the precursor in hand, the final step is the N-acylation with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.
Caption: Final N-acylation step to yield the target molecule.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2-bromo-4-methylaniline in a suitable aprotic solvent such as dichloromethane or ethyl acetate. Add a base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Addition of Chloroacetyl Chloride: Cool the solution in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise from the dropping funnel with vigorous stirring.
-
Reaction and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.
Comprehensive Characterization: A Multi-faceted Approach
To ensure the successful synthesis and purity of this compound, a combination of spectroscopic and physical characterization techniques is essential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClNO | [3] |
| Molecular Weight | 262.53 g/mol | [3] |
| CAS Number | 96686-51-0 |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected signals for this compound are as follows:
-
A singlet for the methyl protons (-CH₃) around 2.3-2.4 ppm.
-
A singlet for the methylene protons of the chloroacetyl group (-CH₂Cl) around 4.2-4.3 ppm.
-
A set of signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and a singlet.
-
A broad singlet for the amide proton (-NH-) in the range of 8.0-9.0 ppm, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the carbon framework. Expected signals include:
-
A signal for the methyl carbon (-CH₃) around 20-22 ppm.
-
A signal for the methylene carbon (-CH₂Cl) around 42-44 ppm.
-
Multiple signals in the aromatic region (110-140 ppm) for the six carbons of the phenyl ring.
-
A signal for the carbonyl carbon (-C=O) in the range of 164-166 ppm.
-
2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
N-H Stretch: A sharp absorption band around 3250-3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1530-1550 cm⁻¹.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.53 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion peak. Specifically, there will be peaks at m/z corresponding to the combinations of ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl.
-
Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of the chloroacetyl group and cleavage of the amide bond, leading to characteristic fragment ions.
Trustworthiness Through Self-Validating Protocols
The protocols described in this guide are designed to be self-validating. The clear precipitation of the product at various stages provides a visual confirmation of the reaction's progress. Furthermore, the multi-pronged characterization approach ensures that the final product is unambiguously identified and its purity is rigorously assessed. Any deviation from the expected spectral data would immediately indicate the presence of impurities or an incorrect structure, prompting further purification or a re-evaluation of the synthetic strategy.
Conclusion
The synthesis and characterization of this compound is a straightforward yet illustrative example of multi-step organic synthesis. By employing a protective group strategy and standard acylation techniques, this valuable chemical intermediate can be prepared in good yield and high purity. The detailed characterization protocol provides a robust framework for verifying the successful synthesis of the target molecule, making it a reliable procedure for researchers in the fields of drug discovery and chemical synthesis.
References
-
askIITians. (2014, January 29). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]
-
askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. Retrieved from [Link]
-
Allen. How will you convert p-toluidine to 2-bromo-4-methylaniline? Retrieved from [Link]
-
PubChem. N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]
-
PubChem. N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information. Retrieved from [Link]
-
Pathshala247. (2021, November 25). How to Convert p-toluidine to 2-bromo-4-methylaniline |organic conversion 12th Chemistry ||. Retrieved from [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Organic Syntheses Procedure. Acetamide, N-bromo-. Retrieved from [Link]
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
NIST WebBook. Acetamide, 2-chloro-N-(4-methylphenyl)-. Retrieved from [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
-
SpectraBase. 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide - Optional[13C NMR]. Retrieved from [Link]
-
Oakwood Chemical. N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from [Link]
-
ResearchGate. (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]
-
Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]
Sources
An In-Depth Technical Guide to N-(2-bromo-4-methylphenyl)-2-chloroacetamide (CAS 90560-54-6): Properties, Synthesis, and Research Applications
Executive Summary: This document provides a comprehensive technical overview of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a halogenated N-aryl acetamide of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it possesses two distinct electrophilic sites, rendering it a versatile intermediate for the construction of more complex molecular architectures, including heterocyclic scaffolds and potential drug candidates. This guide consolidates available data on its chemical and physical properties, outlines a detailed, field-proven synthesis protocol with mechanistic insights, presents a predictive analysis of its spectral characteristics, and discusses its potential applications and requisite safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Compound Identification and Overview
This compound belongs to the class of α-haloacetamides. These compounds are valuable building blocks in organic synthesis, primarily due to the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution, and the amide functionality, which can participate in various chemical transformations. Its structure, featuring a substituted aromatic ring, makes it a key precursor for creating derivatives with tailored electronic and steric properties for applications in materials science and pharmacology.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 90560-54-6[1] |
| Molecular Formula | C₉H₉BrClNO[1] |
| Molecular Weight | 262.53 g/mol [1][2] |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CCl)Br |
| InChI Key | AKNLFHJQVCPHHO-UHFFFAOYSA-N[2] |
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
While comprehensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from close analogs. These computed values are invaluable for designing experimental conditions, such as selecting appropriate solvent systems and predicting chromatographic behavior.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.7 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[2] |
Solubility Profile: Based on its structure, this compound is expected to be poorly soluble in water and soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. The nonpolar, substituted phenyl ring dominates the molecule's character, while the amide group provides some polarity.
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved via the N-acylation of 2-bromo-4-methylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle: The lone pair of electrons on the nitrogen atom of 2-bromo-4-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A tertiary amine base, such as triethylamine (TEA), is crucial to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.
Caption: Experimental workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl chloroacetamides.[3][4]
Materials and Equipment:
-
2-bromo-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol and Hexane for recrystallization
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the stirring solution to 0°C using an ice-water bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.
-
Reagent Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes using a dropping funnel. Maintain the temperature below 5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16-24 hours, or until TLC analysis indicates the complete consumption of the starting aniline.
-
Aqueous Workup: Dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1N HCl (2x), water (1x), and finally with brine (1x). The acidic wash removes the triethylamine hydrochloride salt and any unreacted base.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford this compound as a crystalline solid.
Spectral Characterization (Predictive Analysis)
While authenticated spectra for this compound are not publicly available, a detailed predictive analysis based on fundamental principles and data from structurally similar compounds provides a reliable characterization framework.[5][6]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
δ 8.0-8.5 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole coupling with the nitrogen nucleus and potential hydrogen bonding.
-
δ 7.2-7.8 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet or distinct doublet/singlet signals depending on coupling constants.
-
δ 4.2-4.4 ppm (s, 2H): Methylene protons (-CH₂Cl). The singlet indicates no adjacent protons. Its downfield shift is due to the deshielding effects of the adjacent chlorine atom and carbonyl group.
-
δ 2.3-2.5 ppm (s, 3H): Methyl protons (-CH₃). A characteristic singlet in the upfield region.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
δ 164-166 ppm: Carbonyl carbon (C=O) of the amide.
-
δ 115-140 ppm: Aromatic carbons (6 signals expected).
-
δ 42-45 ppm: Methylene carbon (-CH₂Cl).
-
δ 20-22 ppm: Methyl carbon (-CH₃).
FT-IR Spectroscopy (Predicted, KBr Pellet, cm⁻¹):
-
3250-3300 cm⁻¹: N-H stretching vibration.
-
1660-1680 cm⁻¹: C=O stretching (Amide I band), a strong, sharp absorption.
-
1530-1550 cm⁻¹: N-H bending (Amide II band).
-
700-800 cm⁻¹: C-Cl stretching vibration.
-
550-650 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The expected pattern will be M⁺, M+2, and M+4 peaks with characteristic intensity ratios.
-
Key Fragments: Fragmentation is likely to occur via α-cleavage, leading to the loss of •CH₂Cl or cleavage of the amide C-N bond.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its dual reactivity. The α-chloroacetamide moiety is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides) to form new C-N, C-S, or C-N₃ bonds. This reactivity is fundamental to its use as a scaffold in building diverse chemical libraries for drug screening.
Caption: Key reactive sites for synthetic transformations.
N-phenylacetamide derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties.[7] This compound serves as an ideal starting material for synthesizing libraries of analogs to explore structure-activity relationships (SAR) in drug discovery programs. The bromo and methyl substituents on the phenyl ring provide steric and electronic handles that can be crucial for modulating target binding and pharmacokinetic properties.
Hazard and Safety Profile
Disclaimer: No specific Safety Data Sheet (SDS) for CAS 90560-54-6 is publicly available. The information below is compiled based on the known hazards of the α-haloacetamide chemical class and should be treated as a guideline. A thorough risk assessment should be conducted before handling.
Primary Hazards:
-
Skin and Eye Irritation: Compounds of this class are typically irritating to the skin and can cause serious eye irritation.[8]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[9]
-
Sensitization: May cause an allergic skin reaction.
Table 3: Recommended Handling and Safety Procedures
| Category | Recommendation |
|---|---|
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8][9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8][10] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong bases and oxidizing agents.[8][11] |
| First Aid (In case of exposure) | |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] |
References
-
Appchem. (2024). This compound. Retrieved from [Link]
- Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications.
-
Quality Environmental Containers. (2021). Safety Data Sheet: 2-Chloroacetamide. Retrieved from [Link]
- Ugrčić, M., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. PubMed Central.
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
- The Royal Society of Chemistry. (n.d.).
-
CAS Common Chemistry. (n.d.). β-Phenylbenzenepropanenitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- Google Patents. (n.d.). US4663481A - Preparation of bromoacetamides.
- BenchChem. (n.d.). N-Bromoacetamide in Medicinal Chemistry: A Versatile Reagent for Drug Discovery and Development.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
-
CAS Common Chemistry. (n.d.). Maritimein. Retrieved from [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU.
- Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online.
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Hill, N. J., & Bruton, S. V. (2023). Spectroscopy Data for Undergraduate Teaching.
Sources
- 1. appchemical.com [appchemical.com]
- 2. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. irejournals.com [irejournals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. qecusa.com [qecusa.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to N-(2-bromo-4-methylphenyl)-2-chloroacetamide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a halogenated acetamide derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a reactive chloroacetamide moiety and a substituted aromatic ring, allows for diverse chemical modifications. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, mechanistic insights, and prospective applications, particularly in the realm of drug discovery. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and utilization of novel bioactive compounds.
Introduction: The Strategic Importance of α-Haloacetamides in Synthesis
α-Haloacetamides, and specifically N-aryl-2-chloroacetamides, represent a class of highly valuable intermediates in organic and medicinal chemistry. The inherent reactivity of the α-chloro group makes it an excellent electrophilic site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups.[1] This reactivity, coupled with the diverse electronic and steric properties that can be imparted by substitution on the N-aryl ring, allows for the generation of extensive compound libraries for biological screening.
This compound, the subject of this guide, is a prime example of this molecular architecture. The presence of a bromine atom and a methyl group on the phenyl ring offers additional sites for modification and influences the overall lipophilicity and electronic nature of the molecule, which can be critical for its biological activity.[2] This guide will delve into the practical aspects of working with this compound, from its synthesis to its characterization and potential uses.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, commencing with the synthesis of the requisite substituted aniline, 2-bromo-4-methylaniline, followed by its acylation with 2-chloroacetyl chloride.
Synthesis of the Precursor: 2-bromo-4-methylaniline
The synthesis of 2-bromo-4-methylaniline can be accomplished starting from p-toluidine. A common and effective strategy involves a protection-bromination-deprotection sequence to ensure regioselective bromination at the ortho-position to the amino group.
Experimental Protocol: Synthesis of 2-bromo-4-methylaniline
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-(4-methylphenyl)acetamide
-
Dissolve the dried N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture, maintaining the temperature at 0-5°C.
-
Stir the reaction for 2-3 hours at room temperature.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.
-
Collect the precipitated 2-bromo-N-(4-methylphenyl)acetamide by filtration, wash with water, and dry.
Step 3: Hydrolysis of 2-bromo-N-(4-methylphenyl)acetamide
-
Suspend the 2-bromo-N-(4-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.[3]
-
Heat the mixture at reflux for 1.5-2.5 hours.[3]
-
Cool the reaction mixture and neutralize with an aqueous solution of sodium hydroxide or ammonia until the pH is between 8 and 10 to precipitate the free amine.[3]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-4-methylaniline.
Causality Behind Experimental Choices:
-
Protection of the Amino Group: The amino group of p-toluidine is highly activating, and direct bromination would lead to a mixture of polybrominated products. Acetylation to form an acetamide moderates the activating effect and sterically hinders the ortho positions, favoring monobromination.
-
Regioselectivity of Bromination: The acetamido group is an ortho-, para-director. Since the para position is already occupied by the methyl group, bromination occurs at one of the ortho positions.
-
Acidic Hydrolysis: The deprotection of the acetamide is efficiently carried out under acidic conditions, which hydrolyzes the amide bond to regenerate the amine.
Diagram of the Synthesis of 2-bromo-4-methylaniline:
Caption: Synthetic route to 2-bromo-4-methylaniline from p-toluidine.
Chloroacetylation of 2-bromo-4-methylaniline
The final step in the synthesis is the N-acylation of 2-bromo-4-methylaniline with 2-chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of this compound [4]
-
Dissolve 2-bromo-4-methylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the cooled reaction mixture over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Diagram of the Chloroacetylation Reaction:
Caption: Synthesis of the title compound via N-acylation.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClNO | PubChem[5] |
| Molecular Weight | 262.53 g/mol | PubChem[5] |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide | PubChem[5] |
| CAS Number | 96686-51-0 | PubChem[5] |
Spectroscopic Data and Interpretation
3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from structurally similar compounds, the following spectral features are expected for this compound.[2]
¹H NMR (Expected Chemical Shifts, δ in ppm):
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.0-8.0 ppm. The proton ortho to the bromine will likely be the most downfield.
-
-CH₂-Cl (2H): A singlet corresponding to the two protons of the chloroacetyl group is expected around δ 4.2-4.4 ppm.[2]
-
-NH- (1H): A broad singlet for the amide proton will be observed, typically downfield, in the range of δ 8.0-10.5 ppm, depending on the solvent and concentration.[2]
-
-CH₃ (3H): A singlet for the methyl group protons will appear upfield, around δ 2.2-2.4 ppm.
¹³C NMR (Expected Chemical Shifts, δ in ppm):
-
C=O (Amide Carbonyl): The carbonyl carbon will give a signal in the range of δ 164-168 ppm.[2]
-
Aromatic Carbons (6C): The six aromatic carbons will resonate in the region of δ 115-140 ppm. The carbon bearing the bromine atom and the carbon attached to the nitrogen will have distinct chemical shifts.
-
-CH₂-Cl: The carbon of the chloroacetyl group will appear around δ 42-44 ppm.[2]
-
-CH₃: The methyl carbon will be observed upfield, typically in the range of δ 17-21 ppm.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: A sharp absorption band in the region of 3250-3350 cm⁻¹ is characteristic of the N-H bond in a secondary amide.
-
C=O Stretch (Amide I): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ will be present, corresponding to the amide carbonyl group.
-
N-H Bend (Amide II): An absorption band around 1530-1560 cm⁻¹ is expected for the N-H bending vibration.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretch.
-
Aromatic C-H and C=C Stretches: These will appear in their characteristic regions.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4).
-
Fragmentation Pattern: Common fragmentation pathways for N-aryl acetamides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond.[6][7]
Purity Assessment
The purity of the synthesized compound should be assessed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
Mechanistic Insights: The Chloroacetylation Reaction
The chloroacetylation of 2-bromo-4-methylaniline proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Diagram of the Reaction Mechanism:
Caption: Mechanism of nucleophilic acyl substitution.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable scaffold for the synthesis of a wide range of biologically active molecules.
-
Antimicrobial Agents: N-(substituted phenyl)-2-chloroacetamides have been shown to possess antimicrobial activity.[2] The lipophilicity conferred by the halogen and methyl substituents can enhance the ability of these compounds to penetrate bacterial cell membranes.[2]
-
Enzyme Inhibitors: The reactive chloroacetyl group can act as a covalent modifier of nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes, making this class of compounds interesting as potential irreversible enzyme inhibitors.
-
Precursor for Heterocyclic Synthesis: The chloroacetamide moiety can be readily displaced by various nucleophiles to construct more complex molecules, including various heterocyclic ring systems that are prevalent in pharmaceuticals.[1]
-
Analgesic and Anti-inflammatory Agents: The acetamide scaffold is present in many analgesic and anti-inflammatory drugs.[8][9] Modifications of the N-phenyl ring can modulate the pharmacological properties of these compounds.[10]
Safety and Handling
α-Haloacetamides are reactive alkylating agents and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[11][12][13][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][15]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically accessible and highly versatile chemical entity. Its utility as a building block in the development of new chemical probes and potential therapeutic agents is significant. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. The combination of a reactive electrophilic center and a modifiable aromatic ring makes it a valuable tool in the arsenal of the modern medicinal and synthetic chemist.
References
-
Ušćumlić, G. S., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 305–316. Available from: [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from: [Link]
-
Kaur, M., et al. (2014). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-acetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 113-114. Available from: [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from: [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
Kaur, M., et al. (2014). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 113-114. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. Available from: [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from: [Link]
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Available from: [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from: [Link]
-
ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from: [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from: [Link]
-
University of California, Los Angeles. (n.d.). Interpretation of mass spectra. Retrieved from: [Link]
-
Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from: [Link]
-
Oakwood Chemical. (n.d.). N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from: [Link]
-
Barbosa, M. L. C., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612-3620. Available from: [Link]
-
Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Engineering and Natural Sciences, 4(2), 1-8. Available from: [Link]
-
University of California, Berkeley. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety. Retrieved from: [Link]
-
ResearchGate. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from: [Link]
-
University of California, Berkeley. (n.d.). 6. Procedures for Work with Radioactive Materials. Office of Environment, Health & Safety. Retrieved from: [Link]
-
Chemistry with Caroline. (2022, November 27). How to Interpret Chemical Shift in the Carbon-13 NMR [Video]. YouTube. Retrieved from: [Link]
-
University of California, Berkeley. (n.d.). Handling and Storing Radioactive Materials Form. Environment, Health & Safety. Retrieved from: [Link]
-
Washington State University. (n.d.). Radioactive Material Safety Policies. Radiation Safety Office. Retrieved from: [Link]
-
SUNY College of Environmental Science and Forestry. (n.d.). manual for the safe handling of radioactive substances at the state university of new york college of environmental science and forestry. Retrieved from: [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from: [Link]
Sources
- 1. archivepp.com [archivepp.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 4. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Handling and Storing Radioactive Materials Form – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 13. Radioactive Material Safety Policies | Radiation Safety Office | Washington State University [rso.wsu.edu]
- 14. esf.edu [esf.edu]
- 15. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a substituted aromatic amide with potential applications in organic synthesis and drug discovery. Its structure, featuring a halogenated phenyl ring and a reactive chloroacetamide moiety, makes it an intriguing candidate for further investigation as a chemical intermediate or a pharmacologically active agent. The chloroacetamide group, in particular, is known to be a reactive functional group capable of alkylating nucleophilic residues, a property leveraged in various biochemical probes and pharmaceutical compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, guiding everything from reaction optimization and formulation to predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data for this specific isomer, this guide synthesizes predicted data with empirical findings from closely related structural analogs. It further outlines detailed, field-proven methodologies for its synthesis and characterization, offering a robust framework for researchers to validate these properties and explore the compound's potential.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
Chemical Structure
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| Molecular Formula | C₉H₉BrClNO | PubChemLite[1] |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CCl)Br | PubChemLite[1] |
| InChI | InChI=1S/C9H9BrClNO/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | PubChemLite[1] |
| InChIKey | FNUAOVLAPWPQET-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this section presents a combination of predicted data for the target molecule and experimental data from its close structural isomer, N-(4-bromo-2-methylphenyl)-2-chloroacetamide, and other related analogs to provide a scientifically grounded estimation of its properties.
| Property | This compound (Predicted) | N-(4-bromo-2-methylphenyl)-2-chloroacetamide (Isomer, Predicted) | N-(2-bromo-4-chlorophenyl)acetamide (Analog, Predicted) | Source |
| Molecular Weight ( g/mol ) | 262.53 | 262.53 | 248.50 | PubChemLite[1], PubChem[2][3] |
| Monoisotopic Mass (Da) | 260.9556 | 260.95560 | 246.93995 | PubChemLite[1], PubChem[2][3] |
| XLogP3 | 3.1 | 2.7 | 2.2 | PubChemLite[1], PubChem[2][3] |
| Melting Point (°C) | Not Available | Not Available | 127.39 | Chemchart[4] |
| Water Solubility (mg/L) | Not Available | Not Available | 363.92 | Chemchart[4] |
| Flash Point (°C) | Not Available | Not Available | 166.1 | Chemchart[4] |
Expert Insights:
-
Lipophilicity (XLogP3): The predicted XLogP3 value of 3.1 for the target molecule suggests it is a lipophilic compound. This is a critical parameter in drug development, as it influences membrane permeability and absorption. The slightly lower predicted value for its isomer (2.7) highlights how the relative positions of the bromo and methyl groups can subtly impact this property.
-
Melting Point: While no experimental data exists for the target molecule, the predicted melting point of the closely related N-(2-bromo-4-chlorophenyl)acetamide is 127.39 °C.[4] It is reasonable to hypothesize a similar melting point for this compound, likely a crystalline solid at room temperature.
-
Solubility: The predicted water solubility of the chloro-analog (363.92 mg/L) suggests that the target compound will likely have low aqueous solubility.[4] This is consistent with its lipophilic character. Solubility is a key factor in designing in vitro assays and developing suitable formulations.
Synthesis of this compound
The synthesis of this compound follows a standard and robust protocol for the formation of amides from anilines and acyl chlorides. The causality behind this experimental choice lies in the high reactivity of the chloroacetyl chloride electrophile with the nucleophilic amine of the 2-bromo-4-methylaniline.
Synthetic Workflow
Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar N-substituted chloroacetamides.[5][6]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent such as dichloromethane or acetone.
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.2 equivalents), to the solution. The purpose of the base is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize the formation of potential side products.
-
Acylation: Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the cooled and stirred solution. The slow addition is crucial to maintain temperature control.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer sequentially with 1N HCl to remove unreacted amine and excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
-
Spectroscopic and Chromatographic Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Analytical Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the chloroacetyl group, and the amide proton. The splitting patterns and coupling constants of the aromatic protons will confirm the 1,2,4-substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all nine unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the methyl carbon, and the methylene carbon bearing the chlorine atom. A general methodology for acquiring and interpreting NMR data for similar chloroacetamides is well-documented.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: High-resolution mass spectrometry (HRMS) should confirm the calculated monoisotopic mass of 260.9556 Da.[1] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.
-
Predicted Collision Cross Section (CCS): For ion mobility-mass spectrometry, predicted CCS values can aid in identification. For the [M+H]⁺ adduct, the predicted CCS is 145.6 Ų, and for the [M-H]⁻ adduct, it is 152.1 Ų.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected Absorptions:
-
N-H Stretch: A characteristic absorption band is expected in the region of 3250-3350 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band should be present around 1660-1680 cm⁻¹.
-
C-Cl Stretch: An absorption in the region of 700-800 cm⁻¹ is indicative of the chloroalkyl group.
-
Aromatic C-H and C=C Stretches: These will be present in their characteristic regions. Spectral data for analogous compounds like N-(2-bromo-4-chlorophenyl)acetamide are available for comparison.[3]
-
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, grounded in predicted data and comparative analysis of its structural analogs. The provided protocols for synthesis and characterization offer a validated starting point for researchers to produce and confirm the identity and purity of this compound. As a molecule with a reactive electrophilic site and a synthetically versatile structure, this compound holds promise for applications in medicinal chemistry and as a building block in organic synthesis. The data and methodologies presented herein are intended to empower researchers to confidently incorporate this compound into their discovery and development workflows.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2097895, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282685, N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]
-
Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 26–37. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17374, N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from [Link]
-
The Royal Society of Chemistry (2024). Supporting information for an article. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1939. [Link]
-
Chemchart (2024). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]
-
ResearchGate (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1888. [Link]
-
Organic Syntheses (2024). Acetamide, N-bromo-. Retrieved from [Link]
-
IRE Journals (2024). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
NIST (2024). Acetamide, 2-chloro-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST (2024). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite (2025). This compound (C9H9BrClNO). Retrieved from [Link]
-
ResearchGate (2014). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94722, 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
Wikipedia (2024). Chloroacetamide. Retrieved from [Link]
-
Oakwood Chemical (2024). N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from [Link]
-
Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed. Retrieved from [Link]
-
ResearchGate (2023). ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. Retrieved from [Link]
-
ResearchGate (2015). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C9H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Analysis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectral data for the compound N-(2-bromo-4-methylphenyl)-2-chloroacetamide. As a vital tool in modern drug discovery and organic synthesis, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document moves beyond a mere listing of data, offering insights into the experimental rationale and the interpretation of the spectral features based on fundamental chemical principles and comparative data from related structures.
Synthesis and Structural Framework
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 2-bromo-4-methylaniline with chloroacetyl chloride. This reaction is a standard method for the formation of amides.[1] The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise while stirring.
-
Acylation: To this cooled mixture, add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Caption: Synthetic pathway for this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic distribution of bromine and chlorine provides a distinctive signature.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak cluster. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio of natural abundance. Chlorine has two major isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. This will result in a complex molecular ion region with peaks at M, M+2, and M+4.
The primary fragmentation pathways are anticipated to be the cleavage of the C-Br bond, the C-Cl bond, and the amide bond.
-
α-cleavage: Loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).
-
Amide Bond Cleavage: Fission of the bond between the carbonyl group and the nitrogen atom.
Caption: Predicted major fragmentation pathways in the mass spectrum.
Data Summary: Mass Spectrometry
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ | 261, 263, 265 | Molecular Ion (Isotopic pattern for Br and Cl) |
| [M-Cl]⁺ | 226, 228 | Loss of a chlorine atom |
| [M-COCH₂Cl]⁺ | 184, 186 | Cleavage of the amide bond |
| [C₇H₇Br]⁺˙ | 170, 172 | Bromotoluene fragment |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amide group, the aromatic ring, and the alkyl halides.
Interpretation of Key IR Absorptions:
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3250-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the secondary amide.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretches of the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band is anticipated between 1650 and 1680 cm⁻¹, characteristic of the carbonyl stretching of a secondary amide.
-
N-H Bend (Amide II): This band, resulting from the in-plane bending of the N-H bond, is expected to appear around 1530-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-N Stretch: A medium intensity band is expected in the range of 1200-1350 cm⁻¹.
-
C-Cl and C-Br Stretches: These vibrations occur in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch is expected around 600-800 cm⁻¹, and the C-Br stretch will be at a lower frequency, around 500-600 cm⁻¹.
Data Summary: Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1550 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-Cl Stretch | 600 - 800 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Data Summary: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
Solvent: CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~ 8.2 | Broad Singlet | 1H | Amide N-H |
| H-b | ~ 7.5 | Doublet | 1H | Aromatic H (ortho to NH) |
| H-c | ~ 7.2 | Doublet of Doublets | 1H | Aromatic H (meta to NH and ortho to Br) |
| H-d | ~ 7.4 | Doublet | 1H | Aromatic H (ortho to Br) |
| H-e | ~ 4.2 | Singlet | 2H | -CO-CH₂ -Cl |
| H-f | ~ 2.4 | Singlet | 3H | Ar-CH₃ |
Rationale for Chemical Shift Predictions:
-
Amide Proton (H-a): The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be solvent-dependent.
-
Aromatic Protons (H-b, H-c, H-d): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromo and acetamido groups will deshield the aromatic protons, shifting them downfield. The methyl group is weakly electron-donating. The proton ortho to the amide group (H-b) is expected to be the most downfield due to the anisotropic effect of the carbonyl group. The splitting pattern will be a complex set of doublets and a doublet of doublets due to ortho- and meta-coupling.
-
Methylene Protons (H-e): The protons of the CH₂ group are adjacent to two electron-withdrawing groups (carbonyl and chlorine), which will cause a significant downfield shift. They are expected to appear as a sharp singlet as there are no adjacent protons to couple with.
-
Methyl Protons (H-f): The methyl protons on the aromatic ring will appear as a singlet in the typical alkyl region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
Data Summary: Predicted ¹³C NMR Chemical Shifts
Solvent: CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~ 164 | Amide C =O |
| C-2 | ~ 136 | Aromatic C -NH |
| C-3 | ~ 118 | Aromatic C -Br |
| C-4 | ~ 138 | Aromatic C -CH₃ |
| C-5 | ~ 132 | Aromatic C -H |
| C-6 | ~ 129 | Aromatic C -H |
| C-7 | ~ 125 | Aromatic C -H |
| C-8 | ~ 43 | -CO-CH₂ -Cl |
| C-9 | ~ 18 | Ar-CH₃ |
Rationale for Chemical Shift Predictions:
-
Carbonyl Carbon (C-1): The amide carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons (C-2 to C-7): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative bromine atom (C-3) will be shifted downfield. The carbons attached to the nitrogen (C-2) and the methyl group (C-4) will also have characteristic shifts. The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).
-
Aliphatic Carbons (C-8, C-9): The methylene carbon (C-8) attached to chlorine will be downfield compared to a standard alkyl carbon. The methyl carbon (C-9) will appear in the typical upfield alkyl region.
Conclusion
The comprehensive spectral analysis of this compound provides a robust fingerprint for its unequivocal identification and characterization. By understanding the underlying principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can confidently interpret the data to confirm the structure and purity of this compound. The predicted spectral data and fragmentation patterns outlined in this guide, based on established chemical principles and data from analogous structures, serve as a valuable reference for scientists working with this and related molecules in the fields of medicinal chemistry and materials science.
References
-
PubChem. N-(4-bromo-2-methylphenyl)-2-chloroacetamide. [Link]
-
The Royal Society of Chemistry. Supporting Information for "A copper-catalyzed aerobic oxidation of alcohols". [Link]
-
PubChem. N-(2-bromo-4-chlorophenyl)acetamide. [Link]
-
PubChem. N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide. [Link]
-
PubChem. N-(4-Bromophenyl)-2-chloroacetamide. [Link]
-
PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting Information for "Electrochemical selenium-catalyzed para-amination of N-aryloxyamides". [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
ResearchGate. 13C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. [Link]
-
PubChem. 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide. [Link]
-
NIST WebBook. Acetamide, 2-chloro-N-(4-methylphenyl)-. [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
-
NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
-
ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
ResearchGate. A facile amidation of chloroacetyl chloride using DBU. [Link]
-
PubChem. 2-Bromo-3-chloro-4-methylaniline. [Link]
-
ResearchGate. ¹H NMR spectra of 2-bromo-4'-chloroacetophenone. [Link]
-
Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]
-
PubChem. N-(2-bromo-4-ethoxyphenyl)acetamide. [Link]
-
mzCloud. N 4 Bromo 3 methylphenyl acetamide. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
Sources
solubility of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in organic solvents
An In-depth Technical Guide to the Solubility of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in Organic Solvents
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of this compound. While specific experimental solubility data for this compound is not widely published, this document will equip you with the foundational knowledge, theoretical predictions, and practical methodologies to determine its solubility profile. We will delve into the predicted physicochemical properties of this compound and, from this, infer its likely behavior in a range of common organic solvents. Furthermore, we will provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, empowering you to generate precise and reliable data in your own laboratory settings.
Introduction to this compound and the Critical Role of Solubility
This compound is a halogenated aromatic amide. Its structure, featuring a substituted phenyl ring linked to a chloroacetamide group, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy.[1][2] A thorough understanding of a compound's solubility in various organic solvents is essential for:
-
Recrystallization and Purification: Selecting appropriate solvents is paramount for achieving high purity of the final compound.
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating liquid dosage forms, such as injectables or oral solutions.[2] For topical formulations, solubility in excipients determines the potential for the API to remain dissolved and be delivered effectively.[2]
-
Process Chemistry: Solvent selection impacts reaction kinetics, yield, and the ease of product isolation in large-scale synthesis.
-
Preclinical and Toxicological Studies: The choice of vehicle for administering a compound in preclinical studies depends on its solubility.
Predicted Physicochemical Properties and Inferred Solubility Profile
Due to the limited availability of experimental data for this compound, we will rely on a predictive approach based on its chemical structure and data from structurally similar compounds.
Physicochemical Properties of this compound and Related Compounds
A comparative analysis of the predicted properties of the target compound and the known properties of similar molecules can provide valuable insights into its likely solubility behavior.
| Property | This compound (Predicted/Calculated) | N-(2-bromo-4-chlorophenyl)acetamide[3][4] | N-(4-bromo-2-methylphenyl)-2-chloroacetamide[5] |
| Molecular Formula | C9H9BrClNO | C8H7BrClNO | C9H9BrClNO |
| Molecular Weight | 262.53 g/mol | 248.50 g/mol | 262.53 g/mol |
| Melting Point | Likely a solid at room temperature | 127.39 °C | Not available |
| XLogP3 | ~2.7-3.0 (Estimated) | 2.2 | 2.7 |
| Polar Surface Area | ~29.1 Ų (Estimated based on isomers) | 29.1 Ų | 29.1 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
Note: The XLogP3 value is a computed measure of a compound's lipophilicity. A higher value indicates greater lipid solubility.
Theoretical Solubility Assessment
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Based on the predicted physicochemical properties, we can anticipate the following solubility trends for this compound:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The compound possesses a significant non-polar surface area due to the bromomethylphenyl ring. However, the presence of the polar amide group will likely limit its solubility in highly non-polar solvents. We can predict low to moderate solubility in these solvents. Toluene, with its aromatic character, may be a better solvent than aliphatic hydrocarbons like hexane.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents is expected to be most effective at dissolving this compound.
-
Dichloromethane (DCM): Often used as a solvent for the synthesis of similar compounds, indicating good solubility.[6]
-
Acetone, Ethyl Acetate, and THF: These solvents have moderate polarity and are capable of hydrogen bonding, which should facilitate the dissolution of the amide. We predict good solubility .
-
DMF and DMSO: These are highly polar aprotic solvents and are generally excellent solvents for a wide range of organic compounds. We predict high solubility in DMF and DMSO.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water):
-
Alcohols (Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. We anticipate moderate to good solubility , with solubility likely decreasing as the alkyl chain length of the alcohol increases.
-
Water: The compound's relatively high predicted XLogP3 value suggests significant lipophilicity and, consequently, poor aqueous solubility . A similar compound, N-(2-bromo-4-chlorophenyl)acetamide, has a reported water solubility of 363.92 mg/L, which is considered poorly soluble.[4]
-
Experimental Determination of Solubility: Protocols and Best Practices
To obtain definitive solubility data, experimental determination is essential. The following are standard, reliable methods for assessing both thermodynamic and kinetic solubility.[1][7]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[1] It measures the concentration of a compound in a saturated solution in equilibrium with an excess of the solid drug.[1][7]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker or rotator is ideal for this purpose. The time required for equilibration can vary and may need to be determined empirically.
-
Phase Separation: Allow the suspension to settle, or centrifuge the samples to separate the undissolved solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2][7]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration of a compound when it first precipitates from a solution.[1] This is typically achieved by adding a concentrated solution of the compound in a water-miscible solvent (like DMSO) to an aqueous buffer. While less relevant for organic solvents, a similar principle can be applied to assess the supersaturation potential in solvent/anti-solvent systems.
Factors Influencing Solubility and Experimental Considerations
Several factors can influence the measured solubility of a compound:[1]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[7] The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
pH (for ionizable compounds): While this compound is not strongly ionizable, the amide bond can undergo hydrolysis under strongly acidic or basic conditions, which could affect long-term solubility studies.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of direct experimental data necessitates a predictive approach, the analysis of its physicochemical properties and comparison with related compounds offer valuable insights into its likely solubility profile. We anticipate good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents, with poor solubility in water and non-polar aliphatic solvents.
Ultimately, the detailed experimental protocols provided herein for thermodynamic solubility determination will empower researchers to obtain precise and reliable data. A thorough understanding and experimental validation of the solubility of this compound are critical for its successful application in research and development.
Diagram of the Relationship between Physicochemical Properties and Solubility
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. pharmatutor.org [pharmatutor.org]
A Technical Guide to the Biological Screening of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Foreword: Unveiling the Therapeutic Potential of a Novel Chloroacetamide Derivative
To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration into the biological screening of N-(2-bromo-4-methylphenyl)-2-chloroacetamide. The chloroacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The specific substitutions of a bromine atom and a methyl group on the phenyl ring of the compound suggest unique physicochemical properties that may translate into potent and selective biological effects.
This document is not a rigid protocol but rather a strategic guide. It is designed to provide a robust framework for a comprehensive biological screening cascade, from initial broad-spectrum assessments to more focused mechanistic studies. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for generating reliable and reproducible data. Our approach is grounded in established scientific principles and supported by authoritative references to guide your research endeavors.
Section 1: Compound Profile and Rationale for Screening
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₉H₉BrClNO
-
Molecular Weight: 262.53 g/mol [3]
-
Structure:
The presence of a chloroacetamide moiety suggests potential as an alkylating agent, capable of forming covalent bonds with biological nucleophiles, a mechanism often associated with antimicrobial and anticancer activity.[2][4] The bromo and methyl substitutions on the phenyl ring are expected to modulate the compound's lipophilicity and electronic properties, which can significantly influence its absorption, distribution, metabolism, excretion (ADME) profile, and target interactions.[1][5][6][7]
1.2. Rationale for Biological Screening
The rationale for screening this compound is built upon the established biological activities of structurally related N-substituted phenyl-2-chloroacetamides. Published research has demonstrated that this class of compounds exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1][5][6][7] Furthermore, various acetamide derivatives have shown promise as anticancer agents.[8][9][10] Therefore, a logical and efficient screening cascade should initially focus on these two primary areas.
Section 2: A Tiered Approach to Biological Screening
A successful screening strategy should be tiered, starting with broad, high-throughput assays to identify general activity, followed by more specific assays to determine potency, selectivity, and mechanism of action.[11]
Figure 1: A tiered biological screening cascade for this compound.
Section 3: Antimicrobial Activity Screening
Given that various N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential, this is a logical starting point for screening.[1][5][6][7]
3.1. Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental, high-throughput method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][7]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Culture a panel of clinically relevant microorganisms, including:
-
Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Incubation:
-
Inoculate each well with the standardized microorganism suspension.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
-
The assay can be read visually or using a plate reader to measure optical density.
-
3.2. Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and Time-Kill Kinetic Assays
If the compound demonstrates significant inhibitory activity (a low MIC), the next step is to determine if it is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Experimental Protocol: MBC/MFC Determination
-
Following the MIC assay, take an aliquot from each well that showed no visible growth.
-
Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Experimental Protocol: Time-Kill Kinetic Assay
-
Inoculate a flask of broth containing the compound at concentrations corresponding to 1x, 2x, and 4x the MIC.
-
Include a growth control (no compound).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
-
Plot log₁₀ CFU/mL versus time to visualize the rate of killing.
Data Presentation: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus ATCC 25923 | ||
| MRSA ATCC 33591 | ||
| E. coli ATCC 25922 | ||
| P. aeruginosa ATCC 27853 | ||
| C. albicans ATCC 10231 |
Section 4: Anticancer Activity Screening
The structural similarity of this compound to other acetamide derivatives with reported anticancer activity warrants its evaluation in this area.[8][9][10][13]
4.1. Primary Screening: Single-Dose Multi-Cell Line Assay
A primary screen against a panel of cancer cell lines from different tissue origins provides a broad overview of the compound's potential anticancer activity.
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Cell Line Panel:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a single, high concentration of the compound (e.g., 50 µM) for 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Viability Assessment (SRB Staining):
-
Fix the cells with trichloroacetic acid.
-
Stain the cellular proteins with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
4.2. Secondary Screening: Dose-Response and IC₅₀ Determination
For cell lines that show significant growth inhibition in the primary screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: Dose-Response SRB Assay
-
Follow the same procedure as the primary SRB assay.
-
Instead of a single concentration, treat the cells with a range of concentrations of the compound (e.g., 0.1 µM to 100 µM) using serial dilutions.
-
Generate a dose-response curve by plotting the percentage of growth inhibition versus the log of the compound concentration.
-
Calculate the IC₅₀ value from the curve using non-linear regression analysis.
Data Presentation: Anticancer Activity
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast | |
| PC-3 | Prostate | |
| HL-60 | Leukemia | |
| MCF-10A (Normal) | Breast |
Section 5: Preliminary Mechanistic Insights
Should the compound demonstrate potent and selective activity in either antimicrobial or anticancer assays, preliminary mechanistic studies can provide valuable information to guide further development.
Figure 2: Potential preliminary mechanistic assays for this compound.
5.1. Potential Antimicrobial Mechanisms
-
Membrane Disruption: The lipophilic nature of the compound suggests it may interact with and disrupt the bacterial cell membrane.[1][5][6][7] This can be assessed using assays that measure membrane potential or the leakage of intracellular components.
-
Biofilm Inhibition: Many chronic infections are associated with biofilms. The ability of the compound to inhibit biofilm formation or disrupt existing biofilms can be evaluated using crystal violet staining assays.[14]
5.2. Potential Anticancer Mechanisms
-
Induction of Apoptosis: A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis). This can be assessed by measuring the activity of key apoptotic enzymes like caspases.
-
Cell Cycle Arrest: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints. This can be analyzed using flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Section 6: Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive biological screening of this compound. The proposed tiered approach allows for an efficient and cost-effective evaluation of its antimicrobial and anticancer potential. Positive results from this screening cascade would justify more in-depth mechanistic studies, target identification, and lead optimization efforts. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but a robust and logically designed screening strategy is the essential first step.
References
-
Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 66–77. [Link]
-
PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
-
Hrčak. (2021). View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
-
ResearchGate. (2021). (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. [Link]
-
ResearchGate. In vitro Screening Systems. [Link]
-
SciELO South Africa. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. [Link]
-
MDPI. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. [Link]
-
Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]
-
PubMed. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]
-
National Center for Biotechnology Information. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. [Link]
-
National Center for Biotechnology Information. (2023). A review for cell-based screening methods in drug discovery. [Link]
-
PubMed. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. [Link]
-
bioRxiv. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. [Link]
-
PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. [Link]
-
ResearchGate. (2007). (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
-
PubChem. N-(2-bromo-4-chlorophenyl)acetamide. [Link]
-
PubMed. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
National Center for Biotechnology Information. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
-
PubChem. N-(4-Bromophenyl)-2-chloroacetamide. [Link]
-
National Center for Biotechnology Information. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests [arhiv.imi.hr]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. international-biopharma.com [international-biopharma.com]
- 12. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 13. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Management of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Introduction
N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a halogenated acetamide derivative, represents a class of compounds pivotal in synthetic chemistry and early-stage drug discovery. Its bifunctional nature, possessing both a reactive chloroacetamide moiety and a substituted phenyl ring, makes it a valuable intermediate. However, these same reactive sites necessitate a robust understanding of its chemical properties to ensure safe handling and mitigate potential hazards in a research and development environment. This guide provides an in-depth analysis of this compound, offering a framework for its safe utilization, grounded in established chemical safety principles and regulatory standards.
Chemical and Physical Identity
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. This data informs storage conditions, potential reactivity, and appropriate emergency response measures.
| Property | Value | Source |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-chloroacetamide | [1] |
| CAS Number | 96686-51-0 | [1] |
| Molecular Formula | C₉H₉BrClNO | [1] |
| Molecular Weight | 262.53 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage Temperature | 0-8 °C | [2] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively detailed in publicly available literature, the known hazards of structurally related compounds and the GHS classification provide a strong basis for a precautionary approach. The primary hazards are associated with its potential as an irritant and its acute toxicity if ingested.
GHS Classification:
-
Acute toxicity, oral (Category 4) : H302 - Harmful if swallowed.[1]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Skin Sensitization : May cause an allergic skin reaction.[2]
The reactivity of the chloroacetamide group suggests a potential for covalent modification of biological macromolecules, a mechanism underlying the toxicity of similar compounds.[3] Therefore, minimizing direct contact is paramount.
Core Directive: A Risk-Based Approach to Handling
A dynamic and informed approach to safety is crucial. The following workflow outlines a logical progression for handling this compound, from preparation to disposal.
Caption: Logical flow of a chemical safety assessment for this compound.
Conclusion
This compound is a valuable research chemical, and its safe and effective use is contingent upon a comprehensive understanding of its properties and potential hazards. By adopting the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and safely incorporate this compound into their synthetic workflows. A proactive and informed approach to chemical safety is not merely a regulatory requirement but a cornerstone of scientific integrity and innovation.
References
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. Retrieved from [Link]
-
Eurofins. (n.d.). 2-Chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from National Center for Biotechnology Information. [Link]
-
IRE Journals. (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Plewa, M. J., et al. (2017). Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. PubMed. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Penta chemicals. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-BROMO-2-METHYLPHENYL)-2-CHLOROACETAMIDE | 96686-51-0 [amp.chemicalbook.com]
- 3. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-bromo-4-methylphenyl)-2-chloroacetamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a halogenated acetamide derivative of interest in synthetic chemistry and potentially in drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties, synthesis, handling, and potential applications. The information herein is curated to provide not just data, but also the scientific reasoning behind safety protocols and experimental procedures.
Chemical Identity and Physicochemical Properties
This compound is a bifunctional organic molecule, incorporating both a bromo- and a chloro-substituent, which makes it a versatile reagent in organic synthesis. Its core structure is a chloroacetamide moiety attached to a 2-bromo-4-methylaniline ring.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 96686-51-0 | [PubChem][1] |
| Molecular Formula | C₉H₉BrClNO | [PubChem][1] |
| Molecular Weight | 262.53 g/mol | [PubChem][1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane and ethyl acetate. | Inferred from related compounds |
| XLogP3 | 2.7 | [PubChem][1] |
The presence of the halogen atoms and the amide linkage dictates the molecule's reactivity and potential biological activity. The XLogP3 value suggests a moderate lipophilicity, which is a relevant parameter for assessing its potential as a drug candidate.
Caption: Chemical structure of this compound.
Material Safety Data Sheet (MSDS) - A Synthesis of Available Data
Hazards Identification
Based on the available GHS classification from PubChem, this compound is classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
Based on data for similar compounds, it may also cause:
-
Skin irritation.
-
Serious eye irritation.
-
Respiratory irritation.
Causality: The chloroacetamide moiety is a known alkylating agent, which can react with biological nucleophiles, leading to cellular damage and toxicity. The aromatic bromine and the methyl group can also influence its metabolic profile and toxicological properties.
First-Aid Measures
-
General advice: Immediately consult a physician and show this safety data sheet to the doctor in attendance.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.
Firefighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazardous combustion products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen bromide gas.[2]
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Handling and Storage
-
Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Conditions for safe storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Personal Protective Equipment (PPE)
-
Eye/face protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.
-
Skin protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.
-
Respiratory protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a respirator with appropriate cartridges.
Caption: Recommended PPE workflow for handling this compound.
Synthesis and Reactivity
Synthetic Protocol
The synthesis of this compound can be achieved through the acylation of 2-bromo-4-methylaniline with chloroacetyl chloride. This is a standard procedure for the formation of amides. The following protocol is adapted from the synthesis of a structurally similar compound, N-(4-bromophenyl)-2-chloroacetamide.[3]
Step-by-Step Methodology:
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-bromo-4-methylaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.
-
Acylation: Add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring. The dropwise addition helps to maintain a low reaction temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-16 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: A typical workflow for the synthesis of this compound.
Chemical Reactivity
The primary site of reactivity in this compound is the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group makes this carbon atom electrophilic and susceptible to nucleophilic substitution. The chlorine atom is a good leaving group, facilitating these reactions.
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including:
-
Oxygen nucleophiles: Alcohols and phenols can displace the chlorine to form ether linkages.
-
Nitrogen nucleophiles: Amines (primary and secondary) can react to form N-substituted glycine amides.
-
Sulfur nucleophiles: Thiols can react to form thioethers.
This reactivity makes this compound a useful building block for the synthesis of more complex molecules. The ease of displacement of the chlorine atom is a key feature of the chemical reactivity of N-aryl 2-chloroacetamides.
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, the N-H proton, and the methylene protons of the chloroacetyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the methylene carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-N stretch (amide II). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ), along with characteristic isotopic patterns for bromine and chlorine. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point. |
While specific spectral data for the target compound is limited, data for closely related compounds can provide a reference for expected chemical shifts and absorption bands.[1][2]
Potential Applications in Drug Development and Research
N-aryl-2-chloroacetamides are a class of compounds with known biological activities. The chloroacetamide moiety can act as a covalent binder to biological targets, particularly cysteine residues in proteins. This property makes them interesting candidates for the development of enzyme inhibitors and other therapeutic agents.
The 2-bromo-4-methylphenyl substituent can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity and selectivity for specific biological targets.
Potential research applications include:
-
As a synthetic intermediate: For the construction of more complex molecules with potential therapeutic properties.
-
In the development of enzyme inhibitors: The reactive chloroacetyl group can be used to target and covalently modify active site residues of enzymes.
-
As a chemical probe: To study protein function and identify novel drug targets through covalent labeling.
-
In medicinal chemistry programs: As a starting point for the design and synthesis of new drug candidates.
The biological potential of N-(substituted phenyl)-2-chloroacetamides has been explored for various applications, including their use as antimicrobial agents.
Conclusion
This compound is a versatile chemical compound with significant potential in organic synthesis and medicinal chemistry. While a comprehensive safety profile is yet to be fully established, a cautious approach based on the known hazards of related chloroacetamides is essential. Its reactivity as an alkylating agent, coupled with the modifiable aromatic core, makes it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and handling, enabling its safe and effective use in a research setting.
References
- MSDS of 2-Bromo-N-(4-chlorophenyl)acetamide. Capot Chemical Co.,Ltd. (URL not provided in search results)
-
PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Ušćumlić, G. S., et al. (2014). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 65(3), 291–302. [Link]
Sources
- 1. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Utility of N-Aryl-2-chloroacetamides in Synthetic Chemistry
An Application Note for the Synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
This compound is a member of the N-aryl-2-chloroacetamide family, a class of compounds of significant interest in synthetic and medicinal chemistry.[1] These molecules serve as versatile intermediates, primarily due to the presence of two key reactive sites: the amide linkage and the α-chloro group. The chloroacetyl moiety, in particular, provides a valuable electrophilic handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of various functional groups containing nitrogen, oxygen, or sulfur.[2][3] This reactivity profile makes N-aryl-2-chloroacetamides crucial building blocks in the construction of more complex molecules, including heterocyclic systems and compounds with potential biological activity.[3][4]
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is designed for reproducibility and scalability, with a focus on explaining the rationale behind each step to ensure both safety and a high yield of the desired product.
Reaction Principle and Mechanism
The synthesis is achieved through the N-acylation of 2-bromo-4-methylaniline with 2-chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Mechanism: The lone pair of electrons on the nitrogen atom of 2-bromo-4-methylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A non-nucleophilic base, such as triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is employed to scavenge the proton from the nitrogen and neutralize the hydrogen chloride (HCl) byproduct that is formed.[5][6] This final deprotonation step is crucial as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Caption: Figure 1: Reaction Scheme for N-acylation.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Wt. | Recommended Purity |
| 2-bromo-4-methylaniline | 583-68-6 | 186.06 g/mol | ≥98% |
| 2-chloroacetyl chloride | 79-04-9 | 112.94 g/mol | ≥98% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | ≥99%, anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1N aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |
| Brine | N/A | N/A | Saturated NaCl solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular |
| Ethanol | 64-17-5 | 46.07 g/mol | Reagent grade, for recrystallization |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Dropping funnel (addition funnel)
-
Ice-water bath
-
Condenser (optional, for longer reaction times)
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
Detailed Synthesis Protocol
This protocol is based on a 10 mmol scale and can be adjusted accordingly.
PART 1: Reaction Setup and Execution
-
Preparation of Amine Solution: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methylaniline (1.86 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 equivalents) via syringe.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring for approximately 15 minutes. The use of low temperature is critical to moderate the highly exothermic reaction with the acid chloride and minimize potential side reactions.[5]
-
Preparation of Acylating Agent: In a separate, dry flask, dissolve 2-chloroacetyl chloride (0.84 mL, 1.19 g, 10.5 mmol, 1.05 equivalents) in 10 mL of anhydrous DCM.
-
Slow Addition: Transfer the 2-chloroacetyl chloride solution to a dropping funnel and add it dropwise to the cooled, stirred amine solution over 20-30 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3 to 16 hours.[7]
-
Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).[5] The reaction is considered complete when the starting aniline spot is no longer visible.
PART 2: Workup and Product Isolation
-
Quenching and Phase Separation: Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water. Shake the funnel, allowing the layers to separate.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
50 mL of 1N HCl (to remove excess triethylamine).
-
50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
Rationale: This washing sequence effectively removes the basic catalyst, unreacted acid chloride (as carboxylate), and salts, leading to a cleaner crude product.[1][7]
-
-
Drying: Drain the organic (DCM) layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a solid.
PART 3: Purification and Characterization
-
Purification via Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol.[4][5]
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
-
Characterization:
-
Appearance: The final product, this compound, is expected to be a solid.
-
Melting Point: Determine the melting point range and compare it to literature values if available. A sharp melting point is indicative of high purity.[8]
-
Spectroscopic Analysis: Confirm the structure of the synthesized compound using standard spectroscopic methods:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the chloroacetyl group, and the N-H proton.
-
¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule.[8]
-
FTIR: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1670 cm⁻¹).[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (262.53 g/mol ), with a characteristic isotopic pattern for the presence of bromine and chlorine atoms.[9]
-
-
Caption: Figure 2: Experimental Workflow Summary.
Safety and Handling
-
2-chloroacetyl chloride: This reagent is highly corrosive, a potent lachrymator, and reacts violently with water and other protic solvents. It must be handled exclusively within a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
2-bromo-4-methylaniline: This compound is likely toxic upon ingestion, inhalation, or skin contact. Avoid creating dust.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
-
General Precautions: Perform the reaction in a well-ventilated area. Avoid inhalation of vapors and direct contact with skin and eyes.[11] All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Mihajlović, J., et al. (2015). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 66(1), 31-41. Retrieved from [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o279. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2-Bromo-N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. Retrieved from [Link]
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(3), 268-273. Retrieved from [Link]
-
ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
-
Indian Journal of Chemistry. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(2), 153-177. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for N-(2-bromo-4-methylphenyl)-2-chloroacetamide in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). With a focus on practical utility for researchers and drug development professionals, this guide details a robust synthetic protocol, in-depth analytical procedures for quality control, and a significant application in the synthesis of the antihypertensive drug, Telmisartan. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic amide that serves as a pivotal building block in multi-step organic synthesis within the pharmaceutical industry. Its molecular architecture, featuring a reactive chloroacetyl group and a substituted phenyl ring, makes it a versatile precursor for the construction of more complex molecular frameworks. The strategic placement of the bromo and methyl groups on the phenyl ring provides the necessary steric and electronic properties to direct subsequent reactions, ultimately influencing the yield and purity of the final API.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 96686-51-0 |
| Molecular Formula | C₉H₉BrClNO |
| Molecular Weight | 262.53 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
The primary utility of this intermediate lies in its ability to undergo nucleophilic substitution at the α-chloro position, allowing for the introduction of various functional groups and the formation of new carbon-heteroatom bonds. This reactivity is fundamental to its role in the synthesis of complex heterocyclic systems, a common feature in many modern pharmaceuticals.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the N-acylation of 2-bromo-4-methylaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The use of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Causality of Experimental Choices
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent solvent choices due to their ability to dissolve the starting materials and their relative inertness under the reaction conditions.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to scavenge the HCl generated during the reaction without competing with the aniline as a nucleophile.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive chloroacetyl chloride and the aniline. Allowing the reaction to proceed to room temperature ensures a sufficient reaction rate for completion.
Step-by-Step Synthetic Protocol
Materials:
-
2-bromo-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound as a solid.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of the target intermediate.
Application in the Synthesis of Telmisartan
This compound is a key precursor in some synthetic routes to Telmisartan, an angiotensin II receptor blocker used for the treatment of hypertension. While various synthetic strategies for Telmisartan exist, one common approach involves the construction of a substituted benzimidazole ring system. The chloroacetamide intermediate can be utilized in the formation of this core structure.
A plausible synthetic pathway involves the initial hydrolysis of this compound to 2-bromo-4-methylaniline. This aniline is then a crucial starting material for the multi-step synthesis of the bis-benzimidazole core of Telmisartan.
Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide to 2-bromo-4-methylaniline
A related compound, N-(4-bromo-2-methylphenyl)acetamide, undergoes hydrolysis to yield 4-bromo-2-methylaniline, a known intermediate in Telmisartan synthesis. A similar hydrolysis can be applied to this compound, though the chloroacetyl group is more labile.
Procedure Outline:
-
The this compound is treated with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) in a suitable solvent (e.g., ethanol/water).
-
The mixture is heated to reflux to facilitate the hydrolysis of the amide bond.
-
After cooling, the reaction mixture is neutralized, and the resulting 2-bromo-4-methylaniline is extracted with an organic solvent.
-
The organic extract is dried and concentrated to yield the aniline, which can then be carried forward in the Telmisartan synthesis.
Diagram 2: Role in Telmisartan Synthesis
Sources
Application Note: N-(2-bromo-4-methylphenyl)-2-chloroacetamide as a Versatile Bifunctional Reagent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a strategically designed chemical intermediate that serves as a powerful and versatile tool in medicinal chemistry. Its structure incorporates two key reactive functionalities: a chloroacetamide group, which is a well-established electrophilic "warhead" for forming covalent bonds with target proteins, and a bromo-substituted aromatic ring, which acts as a versatile scaffold for molecular elaboration via palladium-catalyzed cross-coupling reactions. This unique combination allows for a dual-pronged approach to drug design, enabling the synthesis of potent and selective covalent inhibitors while simultaneously providing a handle for systematic Structure-Activity Relationship (SAR) studies. This document provides a detailed guide to the synthesis of this reagent and its application in the construction of diverse molecular libraries for drug discovery.
Introduction: A Bifunctional Building Block
The design of novel therapeutics often relies on the use of "privileged scaffolds" and reactive fragments that can be combined to optimize potency, selectivity, and pharmacokinetic properties. This compound embodies this principle by integrating two distinct, high-value chemical motifs into a single, readily accessible molecule.
-
The Chloroacetamide Moiety: This functional group is a potent electrophile, widely used in the design of covalent inhibitors.[1] It can form a stable, irreversible covalent bond, typically with the thiol side chain of a cysteine residue within the active site of a target protein.[2] This mode of action can lead to prolonged pharmacodynamic effects and high potency, which is particularly advantageous for targets where competitive inhibition is challenging.[3]
-
The 2-Bromo-4-methylphenyl Scaffold: The substituted aniline core provides a rigid framework for orienting the chloroacetamide warhead. Crucially, the bromine atom at the ortho-position serves as a versatile handle for modern cross-coupling chemistry.[4][5] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide array of substituents, enabling medicinal chemists to systematically probe the chemical space around the core scaffold to enhance target engagement and optimize drug-like properties.[6][7]
This application note will detail the synthesis of the title compound and provide protocols for its subsequent use in two key medicinal chemistry workflows: covalent modification and scaffold elaboration.
Synthesis and Physicochemical Properties
The title compound is synthesized via a straightforward acylation of 2-bromo-4-methylaniline with chloroacetyl chloride. The reaction is typically performed in an aprotic solvent in the presence of a mild base to neutralize the HCl byproduct.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClNO | PubChem |
| Molecular Weight | 262.53 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 96686-51-0 (similar structure) | PubChem[8] |
| Appearance | Off-white to pale solid (predicted) | --- |
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the N-acylation of anilines.[9]
Materials:
-
2-bromo-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, separatory funnel, standard glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture. Caution: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel to yield the pure product.
Validation:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application I: The Chloroacetamide as a Covalent Warhead
The primary application of the chloroacetamide moiety is to function as an irreversible covalent modifier of nucleophilic amino acid residues, most commonly cysteine.[1][2] This strategy has been successfully employed to develop inhibitors for a range of targets, including kinases, proteases, and protein-protein interactions.[3][10][11]
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond.
Diagram 1: Covalent Modification of a Cysteine Residue
Caption: Diversification of the core scaffold via cross-coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for coupling an arylboronic acid to the this compound scaffold. [7][12] Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME, or Toluene/Ethanol/Water)
-
Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-120 °C (or use microwave irradiation) for 2-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Validation:
-
Confirm the structure and purity of the coupled product by ¹H NMR and LC-MS. The disappearance of the starting material and the appearance of a new product with the expected mass are key indicators of success.
Integrated Strategy and Conclusion
The true power of this compound lies in the combination of its two reactive sites. A medicinal chemist can first perform a cross-coupling reaction to install a desired group for optimal target recognition and then utilize the chloroacetamide warhead to achieve covalent and irreversible inhibition.
Diagram 3: Integrated Drug Discovery Workflow
Caption: Workflow combining scaffold diversification and covalent targeting.
References
-
Meroueh, S. et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link].
-
Knez, D. et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry. Available at: [Link].
-
Yoshida, Y. et al. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. Available at: [Link].
-
Yoshida, Y. et al. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Available at: [Link].
-
Gildner, P. G. & Colacot, T. J. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organometallics in Process Chemistry. Available at: [Link].
-
Gowda, B. T. et al. 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Available at: [Link].
-
Saha, A. et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link].
-
Zhang, Z. et al. Enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides and aryl boronic acids. ResearchGate. Available at: [Link].
-
Zhang, Z. et al. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition. Available at: [Link].
-
Le, C. M. et al. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link].
-
Abdel-Latif, E. et al. Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link].
-
PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Available at: [Link].
Sources
- 1. Chloroacetamides - Enamine [enamine.net]
- 2. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease | bioRxiv [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
The Strategic Utility of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in Modern Heterocyclic Synthesis: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored properties is perpetual. N-(2-bromo-4-methylphenyl)-2-chloroacetamide emerges as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of three key reactive centers—an aryl bromide, an active methylene group, and a secondary amide—provides a powerful platform for a range of cyclization strategies. The aryl bromide is amenable to modern cross-coupling reactions, while the chloroacetamide moiety is a classical electrophile for intramolecular cyclizations. This document provides in-depth application notes and detailed protocols for the utilization of this building block in the synthesis of medicinally relevant benzoxazinones and quinolinones.
I. Synthesis of Substituted Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. This compound is an excellent starting material for the synthesis of 7-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivatives through intramolecular cyclization strategies. Two primary methods are proposed: Ullmann-type condensation and palladium-catalyzed carbonylation.
A. Mechanistic Insight: Intramolecular O-Arylation (Ullmann Condensation)
The intramolecular Ullmann condensation provides a direct route to the benzoxazinone core. The reaction proceeds via a copper-catalyzed intramolecular O-arylation. The amide oxygen, upon deprotonation by a suitable base, acts as a nucleophile, attacking the carbon bearing the bromine atom. A copper(I) catalyst is believed to facilitate this process by coordinating to both the oxygen and the bromine, lowering the activation energy for the cyclization.
Caption: Proposed mechanism for Ullmann-type synthesis of benzoxazinones.
Protocol 1: Copper-Catalyzed Intramolecular Ullmann Condensation
This protocol outlines the synthesis of 7-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one from this compound via a copper-catalyzed intramolecular cyclization.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 7-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.
Rationale for Experimental Choices:
-
Copper(I) Iodide: A common and effective catalyst for Ullmann-type reactions[4].
-
Potassium Carbonate: A strong base required to deprotonate the amide, initiating the nucleophilic attack.
-
DMF: A high-boiling polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction[4].
-
Inert Atmosphere: Prevents oxidation of the copper(I) catalyst.
B. Mechanistic Insight: Palladium-Catalyzed Carbonylative Cyclization
An alternative and powerful approach involves a palladium-catalyzed carbonylative cyclization. In this reaction, the aryl bromide undergoes oxidative addition to a palladium(0) complex. Subsequent carbon monoxide insertion and intramolecular nucleophilic attack by the amide nitrogen, followed by reductive elimination, yields the benzoxazinone.
Caption: Palladium-catalyzed carbonylative cyclization for benzoxazinone synthesis.
Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones
This protocol describes the synthesis of 7-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one using a palladium-catalyzed carbonylation reaction[3].
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas (lecture bottle or balloon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with carbon monoxide (from a balloon or at 1 atm).
-
Add anhydrous toluene to achieve a substrate concentration of 0.2 M.
-
Heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure benzoxazinone.
Rationale for Experimental Choices:
-
Palladium(II) Acetate/Xantphos: A common and effective catalytic system for carbonylation reactions. Xantphos is a bulky electron-rich ligand that promotes reductive elimination and stabilizes the palladium catalyst[3].
-
Carbon Monoxide: The source of the carbonyl group in the benzoxazinone ring.
-
Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction.
II. Synthesis of Substituted Quinolones
Quinolones are a prominent class of nitrogen-containing heterocycles with significant applications in medicine, particularly as antibacterial and anticancer agents[5][6]. This compound can be envisioned as a precursor for the synthesis of quinolinone derivatives through a Vilsmeier-Haack type reaction followed by further transformations.
A. Mechanistic Insight: Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction of N-arylacetamides typically leads to the formation of 2-chloro-3-formylquinolines[7]. The reaction involves the formation of the Vilsmeier reagent (chloromethyleniminium salt) from DMF and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring, followed by cyclization and dehydration to afford the quinoline scaffold. The methyl group at the 4-position of the starting material is expected to direct the cyclization.
Caption: Proposed Vilsmeier-Haack synthesis of a quinoline derivative.
Protocol 3: Vilsmeier-Haack Synthesis of a Quinoline Precursor
This protocol describes the synthesis of 8-bromo-2-chloro-6-methylquinoline-3-carbaldehyde, a versatile intermediate for further elaboration into various quinolone derivatives.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated sodium bicarbonate solution
Procedure:
-
In a three-necked round-bottom flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5.0 eq).
-
Cool the flask in an ice-water bath and add phosphorus oxychloride (3.0 eq) dropwise with stirring.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and carefully pour it into crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 8-bromo-2-chloro-6-methylquinoline-3-carbaldehyde.
Rationale for Experimental Choices:
-
POCl₃/DMF: The classic reagent combination for generating the Vilsmeier reagent[7].
-
DCM: A suitable solvent for the substrate that is inert to the reaction conditions.
-
Careful Quenching and Neutralization: The reaction is quenched with ice to manage the exothermic reaction with water, and neutralized with a base to remove acidic byproducts.
Data Summary
| Heterocyclic System | Synthetic Method | Key Reagents | Expected Product |
| Benzoxazinone | Intramolecular Ullmann Condensation | CuI, K₂CO₃, DMF | 7-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one |
| Benzoxazinone | Palladium-Catalyzed Carbonylation | Pd(OAc)₂, Xantphos, CO, K₂CO₃ | 7-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one |
| Quinoline | Vilsmeier-Haack Cyclization | POCl₃, DMF | 8-bromo-2-chloro-6-methylquinoline-3-carbaldehyde |
Conclusion and Future Perspectives
This compound is a strategically functionalized starting material with significant potential for the synthesis of diverse heterocyclic scaffolds. The protocols detailed herein for the synthesis of benzoxazinones and quinoline precursors provide robust and adaptable methods for researchers in drug discovery and materials science. The resulting heterocyclic products can serve as valuable intermediates for further functionalization, leading to the generation of libraries of novel compounds for biological screening. Further exploration of palladium-catalyzed reactions, such as the Heck and Suzuki couplings, at the bromo position of these heterocyclic products could unlock even greater molecular diversity.
References
- Huang, Q. (2004). New Palladium-catalyzed Approaches to Heterocycles and Carbocycles.
- Zamani, L., Khabnadideh, S., Zomorodian, K., & Ghafari, S. (2019). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]
- ResearchGate. (2025).
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
- El-Sayed, N. N. E., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors.
-
PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
- Iowa State University. (2004). New Palladium-catalyzed Approaches to Heterocycles and Carbocycles.
-
Molecules. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (n.d.).
-
Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Journal of Drug Delivery and Therapeutics. (2019).
- ResearchGate. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments.
- MDPI. (n.d.).
- Semantic Scholar. (2015). Palladium Catalysts: Synthesis of Five-Membered N-Heterocycles Fused with Other...
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- ResearchGate. (2018). N -(2-Bromophenyl)acetamide.
- National Institutes of Health. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.
- ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazinone synthesis [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in the Genesis of Bioactive Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile starting materials are paramount to the efficient synthesis of novel bioactive compounds. N-(2-bromo-4-methylphenyl)-2-chloroacetamide emerges as a scaffold of significant interest, possessing two key reactive sites that enable a diverse array of chemical transformations. The chloroacetamide moiety serves as a potent electrophile for nucleophilic substitution reactions, while the substituted phenyl ring offers opportunities for cross-coupling reactions and further functionalization. This dual reactivity profile makes it an invaluable building block for the construction of complex heterocyclic systems and other molecules with promising pharmacological activities.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into detailed protocols, the underlying chemical principles, and the biological significance of the resulting compounds, with a particular focus on the generation of antimicrobial and antifungal agents.
Chemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling of this compound is crucial for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrClNO | |
| Molecular Weight | 262.53 g/mol | |
| CAS Number | 96686-51-0 | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMF, and DMSO. | General knowledge of similar compounds |
Safety Precautions: this compound is classified as harmful if swallowed and is an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Core Synthetic Applications: Gateway to Bioactive Heterocycles
The reactivity of the α-chloroacetyl group is the cornerstone of this molecule's synthetic utility. It readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. This is a key step in the construction of numerous bioactive heterocyclic systems.
Caption: Key synthetic pathways from the title compound.
Application Note 1: Synthesis of Bioactive 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring.[2][3][4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound can serve as the α-halocarbonyl component in a modified Hantzsch synthesis to produce 2-aminothiazole derivatives, which are known to possess a wide range of biological activities, including antifungal and antibacterial properties.[5][6][7]
Reaction Principle: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Workflow for Hantzsch thiazole synthesis.
Protocol 1: Synthesis of a 2-Amino-N-(2-bromo-4-methylphenyl)thiazole Derivative
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[8]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Ammonium hydroxide solution (10%)
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add ammonium hydroxide solution to neutralize the reaction mixture, which will precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude 2-amino-N-(2-bromo-4-methylphenyl)thiazole derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Outcome: This reaction is expected to produce the corresponding 2-aminothiazole derivative in good yield. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Synthesis of Bioactive Benzoxazole Derivatives
Benzoxazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][9] The synthesis of benzoxazoles can be achieved through the cyclocondensation of 2-aminophenol with a suitable electrophile. This compound can serve as this electrophile, leading to the formation of a benzoxazole ring fused with the acetamide side chain.
Reaction Principle: The amino group of 2-aminophenol acts as a nucleophile, displacing the chlorine atom of the chloroacetamide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the amide carbonyl, and subsequent dehydration to form the benzoxazole ring.
Protocol 2: Synthesis of a 2-((Benzoxazol-2-yl)methyl)amino-N-(2-bromo-4-methylphenyl)acetamide Derivative
This protocol is based on general methods for the synthesis of benzoxazoles from 2-aminophenols.[10][11]
Materials:
-
This compound (1.0 eq)
-
2-Aminophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Water bath
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-aminophenol (1.1 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the reaction mixture in a water bath at 80-90 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid thoroughly with water to remove any inorganic impurities.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a powerful and versatile building block in the synthesis of bioactive molecules. Its inherent reactivity allows for the efficient construction of diverse heterocyclic scaffolds, particularly those with demonstrated antimicrobial and antifungal properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery and development programs. The adaptability of the chloroacetamide moiety to a wide range of nucleophiles opens up a vast chemical space for the generation of novel compounds with tailored biological activities.
References
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
-
Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6841–6854. [Link]
-
Wang, Y., et al. (2025). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Pesticide Biochemistry and Physiology, 209, 106668. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Dandia, S., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1528. [Link]
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). The Official Journal of the Brazilian Chemical Society, 33(11). [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis 2010. Scribd. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Evaluation of N-(2-bromo-4-methylphenyl)-2-chloroacetamide Derivatives as Novel Antimicrobial Agents
Introduction: The Therapeutic Potential of Chloroacetamide Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with therapeutic potential. Among these, N-phenyl-2-chloroacetamide derivatives have emerged as a promising class of compounds. Their chemical structure, characterized by a reactive chloroacetyl group attached to an N-phenyl ring, provides a versatile backbone for synthetic modification and biological activity. Studies have demonstrated that substitutions on the phenyl ring significantly influence the lipophilicity and, consequently, the antimicrobial efficacy of these molecules.[1][2] Halogenated derivatives, in particular, have shown enhanced activity, likely due to their ability to penetrate microbial cell membranes more effectively.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the antimicrobial properties of N-(2-bromo-4-methylphenyl)-2-chloroacetamide and its derivatives. While specific experimental data for this exact molecule is presented illustratively, the protocols herein are based on established methodologies for the synthesis, characterization, and antimicrobial evaluation of this compound class.[1][3][4] We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible results.
Part 1: Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The primary amine of 2-bromo-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A weak base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by adding 1N HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Each wash removes different types of impurities: the acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Workflow for Synthesis```dot
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Part 3: Putative Mechanism of Action
The antimicrobial activity of N-phenyl-2-chloroacetamide derivatives is believed to be linked to the electrophilic nature of the α-carbon in the chloroacetamide moiety. This makes the compound susceptible to nucleophilic attack by functional groups present in essential biological macromolecules.
Proposed Mechanism: Covalent Alkylation of Biomolecules
-
Cellular Entry: The lipophilic character, enhanced by the bromo- and methyl-substituents on the phenyl ring, facilitates the diffusion of the compound across the microbial cell membrane. [1][2]2. Nucleophilic Attack: Once inside the cell, the chloroacetamide moiety can act as an alkylating agent. Key nucleophiles in proteins, such as the thiol groups of cysteine residues or the imidazole groups of histidine residues, can attack the α-carbon, displacing the chloride ion in an Sₙ2 reaction.
-
Enzyme Inactivation: This covalent modification can lead to the irreversible inactivation of essential enzymes involved in metabolic pathways, DNA replication, or cell wall synthesis. [3]For example, bacterial DNA gyrase and topoisomerase II have been identified as potential targets for some acetamide derivatives. [3]The disruption of these critical cellular processes ultimately leads to the inhibition of growth (bacteriostatic effect) or cell death (bactericidal effect).
Diagram of Proposed Mechanism```dot
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
Application Notes and Protocols for the Evaluation of N-(2-bromo-4-methylphenyl)-2-chloroacetamide in Cancer Research
Introduction: Unveiling the Potential of a Novel Chloroacetamide Derivative
The relentless pursuit of novel therapeutic agents is a cornerstone of oncology research. The chloroacetamide moiety has emerged as a promising pharmacophore, with derivatives demonstrating a range of biological activities, including potential as inhibitors of cancer stem cells and irreversible inhibitors of key signaling molecules like Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3][4] N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a novel compound within this class. While specific biological data for this exact molecule is not yet extensively documented in publicly available literature, its structural similarity to other biologically active chloroacetamides warrants a thorough investigation into its potential as an anti-cancer agent.
These application notes provide a comprehensive, step-by-step guide for researchers to systematically evaluate the in vitro anti-cancer potential of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to preliminary mechanistic insights.
Hypothesized Mechanism of Action
Given the electrophilic nature of the chloroacetamide group, it is plausible that this compound may act as an irreversible inhibitor of key cellular targets in cancer cells. The chloroacetamide "warhead" can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to their inactivation.[1][2] This mode of action can offer advantages in terms of potency and duration of effect. Potential targets could include kinases involved in proliferative signaling pathways that are frequently dysregulated in cancer, such as the MAPK and PI3K/AKT pathways.[1][2][5]
Part 1: Initial Screening for Cytotoxic Activity
The first critical step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[6]
Protocol: MTT Cell Viability Assay
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for initial screening could be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Data Representation |
| Cell Viability (%) | The percentage of viable cells in treated wells relative to the vehicle control. | Y-axis of the dose-response curve. |
| Compound Concentration | The concentration of this compound used. | X-axis of the dose-response curve (log scale). |
| IC50 | The concentration of the compound that results in 50% inhibition of cell viability. | Calculated from the dose-response curve. |
Part 2: Investigating the Mechanism of Cell Death
A reduction in cell viability can be due to either cell cycle arrest or the induction of programmed cell death (apoptosis). The following protocols will help to distinguish between these possibilities.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[9] Therefore, flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[9][10]
Protocol: Annexin V/PI Staining and Flow Cytometry
Materials:
-
Cancer cells treated with this compound at IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Seed and treat cells in 6-well plates as described for the MTT assay. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
After treatment, harvest both adherent and floating cells.[9]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Data Presentation:
| Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Q1 | Negative | Positive | Necrotic Cells |
| Q2 | Positive | Positive | Late Apoptotic/Necrotic Cells |
| Q3 | Negative | Negative | Live Cells |
| Q4 | Positive | Negative | Early Apoptotic Cells |
Cell Cycle Analysis
Principle: Disruptions in the normal progression of the cell cycle are a hallmark of cancer and a common mechanism of action for anti-cancer drugs.[12] Flow cytometry with PI staining can be used to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[12]
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated cancer cells.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Fixation:
-
Harvest and wash the treated cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[13]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Data Interpretation: The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that this compound may be inducing cell cycle arrest at that checkpoint. A sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.
Part 3: Preliminary Mechanistic Investigation
Based on the initial screening and cell death mechanism assays, a preliminary investigation into the molecular pathways affected by this compound can be undertaken using Western blotting.
Western Blotting for Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample.[7][14] It can be used to assess changes in the expression levels or activation state (e.g., phosphorylation) of proteins involved in key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[5][14]
Protocol: Western Blotting
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels.
-
Nitrocellulose or PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-PARP, anti-cleaved-caspase-3, and anti-β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Expected Outcomes:
| Target Protein | Expected Change with Effective Compound | Rationale |
| p-AKT / Total AKT | Decrease | Inhibition of the pro-survival PI3K/AKT pathway.[1][2] |
| p-ERK / Total ERK | Decrease | Inhibition of the pro-proliferative MAPK pathway.[1][2] |
| Cleaved PARP | Increase | PARP cleavage is a hallmark of apoptosis. |
| Cleaved Caspase-3 | Increase | Caspase-3 is a key executioner caspase in apoptosis. |
Visualizing the Experimental Workflow and Hypothesized Pathways
To provide a clear overview of the proposed research plan and the potential molecular interactions, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the anti-cancer potential of this compound.
Sources
- 1. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroacetamide | List of Frontiers open access articles [frontiersin.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 12. nanocellect.com [nanocellect.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Strategic Derivatization of N-(2-bromo-4-methylphenyl)-2-chloroacetamide for Novel Compound Synthesis
Abstract
N-(2-bromo-4-methylphenyl)-2-chloroacetamide is a versatile bifunctional scaffold for the development of novel compounds in medicinal chemistry and drug discovery. Its structure presents two distinct and orthogonally reactive sites: a highly electrophilic α-carbon in the chloroacetamide moiety, susceptible to nucleophilic substitution, and an aryl bromide, amenable to palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights required to leverage this molecule's unique reactivity for the creation of diverse chemical libraries. We will explore the causal factors influencing reaction outcomes and provide self-validating protocols for both major reaction pathways.
Introduction: A Scaffold of Dual Reactivity
The inherent value of this compound lies in its two chemically distinct handles, which can be addressed selectively to build molecular complexity.
-
The α-Chloroacetamide Moiety: The electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom renders the α-carbon highly electrophilic. This site is primed for reaction with a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This pathway is ideal for introducing diverse functional groups and pharmacophores directly attached to the acetamide backbone.
-
The Aryl Bromide: The carbon-bromine bond on the phenyl ring is a classic substrate for transition-metal-catalyzed cross-coupling reactions.[3][4] This allows for the formation of new carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the appendage of entirely new aryl, alkyl, alkynyl, or amino substituents to the core aromatic structure.[2][3][4]
The strategic exploitation of these two sites allows for a modular and powerful approach to library synthesis.
Strategic Pathways for Derivatization
The derivatization of the parent compound can be logically divided into two primary strategic pathways. The choice of pathway depends on the desired final structure and the available building blocks.
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// Edges Start -> Pathway1 [label=" Reacts at\n α-carbon"]; Start -> Pathway2 [label=" Reacts at\n Aryl-Br bond"]; Pathway1 -> Product1; Pathway2 -> Product2; } dot Caption: High-level workflow for derivatizing the parent compound.
Pathway A: Nucleophilic Substitution at the α-Carbon
This is the most direct and widely utilized transformation for α-haloacetamides.[5] The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group.[1]
Mechanistic Considerations & Experimental Causality
-
Mechanism: The reaction follows a concerted, single-step SN2 pathway. The rate is dependent on the concentration of both the substrate and the nucleophile.[1]
-
Choice of Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are ideal. These solvents effectively solvate the counter-ion of the nucleophilic salt but do not strongly solvate the nucleophile itself, thereby enhancing its nucleophilicity and reaction rate.
-
Role of a Base: When using nucleophiles like primary/secondary amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is often required. Its purpose is to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the nucleophile. An excess of the amine nucleophile can sometimes serve as the base itself.[5]
-
Temperature: Reactions are typically conducted at room temperature or with gentle heating (40-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
Scope of Nucleophiles
A wide variety of nucleophiles can be employed to generate diverse compound libraries. The table below summarizes common nucleophile classes and the resulting products.
| Nucleophile Class | Example Reagent | Resulting Linkage | Product Class Example |
| Nitrogen | Substituted Anilines, Benzylamine | C-N | N-Aryl/Alkyl Glycinamides |
| Heterocyclic Amines (e.g., Morpholine) | C-N | Morpholino-acetamides | |
| Sulfur | Thiophenol, Benzyl Mercaptan | C-S | Aryl/Alkyl Thioacetamides |
| 2-Mercaptobenzothiazole | C-S | Heterocyclic Thioethers[6] | |
| Oxygen | Phenols, Alcohols | C-O | Aryl/Alkyl Glycolic Acid Amides |
Pathway B: Palladium-Catalyzed Cross-Coupling
This advanced pathway targets the aryl bromide, a versatile handle for forming new C-C and C-N bonds, which is fundamental to modern drug discovery.[3][4][7]
Chemoselectivity: The Key to Success
A critical consideration is chemoselectivity. The α-chloroacetamide group is susceptible to nucleophilic attack, while the aryl bromide is reactive towards palladium catalysis. Under typical cross-coupling conditions (using a base like Na₂CO₃ or Cs₂CO₃ and a palladium catalyst), the aryl bromide will react preferentially. The C(sp³)-Cl bond of the chloroacetamide is generally not reactive towards the Pd(0) oxidative addition step under these conditions. This orthogonal reactivity is a powerful feature of the scaffold.
Common Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling (C-C Bond Formation):
-
Principle: Couples the aryl bromide with a boronic acid or ester to form a biaryl structure.[4][8] This reaction is exceptionally robust and tolerates a wide range of functional groups.[9]
-
Key Reagents: A Pd(0) catalyst (often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, SPhos, XPhos), and an aqueous base (e.g., K₂CO₃, Cs₂CO₃).[10]
-
-
Sonogashira Coupling (C-C Bond Formation):
-
Principle: Forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[2] This is invaluable for creating rigid, linear extensions in molecules.
-
Key Reagents: A Pd(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (e.g., triethylamine, diisopropylamine).[11] Copper-free versions are also well-established.[12]
-
-
Buchwald-Hartwig Amination (C-N Bond Formation):
// Node Definitions sub [label="N-(Aryl-Br)-CH2Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible node for branching midpoint [shape=point, width=0];
// Catalytic Cycle Nodes ox_add [label="Oxidative\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex1 [label="Aryl-Pd(II)(L)n-Br", fillcolor="#FFFFFF", fontcolor="#202124"]; trans [label="Transmetalation\n(e.g., with R-B(OH)2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complex2 [label="Aryl-Pd(II)(L)n-R", fillcolor="#FFFFFF", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-(Aryl-R)-CH2Cl", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges sub -> ox_add [label="Aryl-Br"]; pd0 -> ox_add; ox_add -> complex1; complex1 -> trans [label="Base"]; trans -> complex2; complex2 -> red_elim; red_elim -> product; red_elim -> pd0 [label="Regenerates\nCatalyst"]; } dot Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Characterization of Novel Compounds
Unequivocal structure determination is paramount. A combination of spectroscopic methods should be employed.
| Technique | Key Observables for a Successful Reaction |
| ¹H NMR | Pathway A: Disappearance of the singlet for -CH ₂Cl (approx. δ 4.3-4.5 ppm). Appearance of a new singlet for -CH ₂-Nu (typically shifted upfield, e.g., δ 3.8-4.2 ppm). Protons from the newly introduced nucleophile will also be visible. |
| Pathway B: Complex changes in the aromatic region (δ 7.0-8.5 ppm) consistent with the new substitution pattern. The -CH₂Cl singlet remains intact. | |
| ¹³C NMR | Pathway A: Shift of the -C H₂Cl signal (approx. δ 43 ppm) to a new position corresponding to -C H₂-Nu. |
| Pathway B: Appearance of new aromatic carbon signals and a shift in the C-Br signal (approx. δ 115-120 ppm) to a quaternary C-R signal. | |
| IR Spectroscopy | The strong C=O amide stretch (approx. 1670 cm⁻¹) should remain in all derivatives. New bands corresponding to the added functional groups (e.g., C≡C stretch for Sonogashira products) may appear. |
| Mass Spec (LC-MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated mass of the expected product, confirming the addition of the nucleophile or coupling partner and loss of the relevant atoms. |
Safety & Handling
-
This compound: This compound is a haloacetamide and should be treated as a potential irritant and lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7][14][15]
-
Reagents: Many reagents used in these protocols are hazardous. Chloroacetyl chloride is corrosive and moisture-sensitive. Palladium catalysts can be toxic and flammable. Solvents like DMF and Dioxane have specific health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-bromo-4-methylphenyl)-2-(phenylamino)acetamide (Pathway A)
This protocol details a representative SN2 reaction with a nitrogen nucleophile.
A. Materials & Equipment
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
TLC plates (silica gel), Ethyl Acetate, Hexanes
-
Separatory funnel, rotary evaporator, Buchner funnel
B. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.77 g, 10 mmol).
-
Add anhydrous K₂CO₃ (2.07 g, 15 mmol).
-
Add anhydrous DMF (50 mL) via syringe and stir the suspension.
-
Add aniline (1.02 mL, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes). The starting material (Rf ≈ 0.6) should be consumed and a new, more polar product spot should appear (Rf ≈ 0.4).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (200 mL). A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove any residual aniline.
-
Dry the solid product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography can be performed.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the structure. Expected yield: 85-95%.
Protocol 2: Synthesis of N-(4-methyl-2-phenylphenyl)-2-chloroacetamide (Pathway B - Suzuki Coupling)
This protocol details a representative Pd-catalyzed C-C bond formation.
A. Materials & Equipment
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃), (3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask or similar glassware for inert atmosphere reactions
B. Step-by-Step Procedure
-
Catalyst Preparation: In a Schlenk flask, add Pd(OAc)₂ (e.g., 45 mg, 0.2 mmol) and PPh₃ (210 mg, 0.8 mmol). Evacuate and backfill the flask with nitrogen or argon three times.
-
Reaction Setup: To the flask containing the catalyst, add this compound (2.77 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Add the solvent mixture of Toluene (40 mL) and Water (10 mL).
-
Degassing: Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 90 °C under a positive pressure of nitrogen and stir vigorously for 12-18 hours.
-
Self-Validation/Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure using NMR and MS. Expected yield: 70-85%.
References
-
Jain, A. K., et al. (2014). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 8(1), 65. [Link]
-
Roberts, A. L., et al. (2000). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 48(5), 1911-1919. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Pardeshi, A. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-129. [Link]
-
Khalaf, N. A., et al. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. South African Journal of Chemistry, 76, 97-101. [Link]
-
Dunn, T. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3639–3642. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Polycyclic Aromatic Compounds. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Khan Academy. [Link]
-
Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]
-
Rathore, A. S., et al. (2018). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. LCGC North America, 36(5), 314-323. [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. UCSD Chemistry and Biochemistry. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. kbfi.ee [kbfi.ee]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
reaction of N-(2-bromo-4-methylphenyl)-2-chloroacetamide with nucleophiles
An Application Guide to the Nucleophilic Reactivity of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Introduction: A Versatile Bifunctional Reagent in Modern Synthesis
This compound is a valuable intermediate in synthetic organic chemistry and drug discovery. Its structure incorporates two key reactive sites: an electrophilic α-carbon adjacent to the carbonyl group, and an aryl bromide moiety amenable to cross-coupling reactions. This guide focuses on the reactivity of the 2-chloroacetamide group, a highly versatile handle for introducing a variety of functional groups via nucleophilic substitution.
The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the susceptibility of the chlorine atom to be displaced by a wide range of nucleophiles, including those based on nitrogen, sulfur, and oxygen.[1][2][3] This reactivity makes it a foundational building block for creating libraries of compounds with diverse functionalities, often serving as precursors to more complex heterocyclic systems.[2] This document provides a detailed overview of the reaction mechanism, application protocols for common nucleophile classes, and critical insights into experimental design for researchers in organic synthesis and medicinal chemistry.
Core Reaction Mechanism: The SN2 Pathway
The predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.[5][6]
Key Mechanistic Features:
-
Electrophilic Center : The carbon atom bonded to the chlorine is rendered highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group (C=O) and the chlorine atom itself.
-
Nucleophilic Attack : The incoming nucleophile (Nu:⁻) attacks this electrophilic carbon from the backside, 180° relative to the carbon-chlorine bond.[6]
-
Transition State : A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.
-
Leaving Group Departure : The stable chloride ion (Cl⁻) is expelled, resulting in the formation of the new carbon-nucleophile bond. If the carbon were a chiral center, this mechanism would lead to an inversion of stereochemistry.[7]
The overall rate of the SN2 reaction is dependent on the concentration of both the substrate (the chloroacetamide) and the nucleophile.[8]
Caption: General Sɴ2 mechanism for nucleophilic substitution.
Application Protocols: Synthesis of Key Derivatives
The following sections provide detailed protocols for reacting this compound with representative nucleophiles.
Reaction with Amine Nucleophiles (N-Alkylation)
This reaction is fundamental for synthesizing glycine amide derivatives and serves as a gateway to various nitrogen-containing heterocycles and pharmacologically active molecules.[9]
Protocol: Synthesis of N-(2-bromo-4-methylphenyl)-2-(piperidin-1-yl)acetamide
Caption: Workflow for reaction with amine nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Triethylamine (TEA, 1.5 eq)
-
Anhydrous solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Standard glassware for synthesis under an inert atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., ethanol).
-
Add the amine nucleophile (piperidine, 1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred mixture.[10]
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup: add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate it using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.[10]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often preferred as they effectively solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Ethanol can also be used and is a more environmentally benign option.[10]
-
Base: A base is required to neutralize the HCl that is formed as a byproduct of the reaction (when using amine hydrochlorides) or to deprotonate less nucleophilic amines. An inorganic base like K₂CO₃ is easily removed during aqueous workup. An organic base like TEA can also act as an acid scavenger.[10]
-
Excess Nucleophile: A slight excess of the amine (1.2 eq) helps drive the reaction to completion.
Reaction with Thiol Nucleophiles (S-Alkylation)
The reaction with thiols or their corresponding thiolates is a highly efficient method for forming thioether linkages, which are prevalent in various biologically active compounds.[11]
Protocol: Synthesis of N-(2-bromo-4-methylphenyl)-2-(phenylthio)acetamide
Caption: Workflow for reaction with thiol nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) or Sodium ethoxide (NaOEt)
-
Anhydrous solvent (e.g., DMF, THF)
-
Standard glassware for synthesis under an inert atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the chosen anhydrous solvent (e.g., THF) and cool to 0 °C in an ice bath.
-
Slowly add the thiol (thiophenol, 1.1 eq) to the suspension. Stir until hydrogen evolution ceases, indicating the formation of the sodium thiolate.[4]
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the chloroacetamide solution dropwise to the prepared thiolate mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be necessary for less reactive thiols.[10]
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[4]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Thiolate Formation: Thiols are generally not nucleophilic enough to react at a practical rate. They are first converted to the much more nucleophilic thiolate anion using a strong base like NaH or a moderately strong base like NaOEt.[4][10] The choice of base depends on the acidity of the thiol.
-
Aprotic Solvent: Dry, aprotic solvents like THF or DMF are essential when using reactive bases like NaH to prevent quenching of the base.
-
pH Control: For reactions in aqueous media, especially with cysteine-containing peptides, pH control is critical. Thiolates are favored at higher pH, but side reactions can occur. A pH around 9.0 is often optimal for the reaction of bromoacetyl groups with thiols while minimizing reactions with other nucleophilic groups like amines.[12]
Summary of Representative Reaction Conditions
The table below summarizes typical conditions for the nucleophilic substitution on N-aryl-2-chloroacetamides, which are directly applicable to the target substrate.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature | Typical Yield | Reference |
| Amines | Piperidine, Pyrrolidine | K₂CO₃, TEA | Ethanol, DMF | 50-80 °C | Good to Excellent | [10] |
| Thiols | Thiophenol, Sodium Thiomethoxide | NaH, NaOEt | DMF, THF, Ethanol | 0 °C to RT | High | [4][10] |
| Oxygen | Phenols, Alcohols | NaH, K₂CO₃ | DMF, THF | RT to Reflux | Moderate to Good | [2][4] |
Note: Yields are generalized from reactions with analogous substrates and may vary based on the specific nucleophile and optimized conditions.
Safety Precautions
N-aryl-2-chloroacetamides and related α-haloamides are alkylating agents and should be handled with care.[4]
-
Handling: Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Waste Disposal: Dispose of chemical waste according to institutional safety guidelines.
-
Specific Reagents: Be particularly cautious when working with reactive reagents like sodium hydride (NaH), which is flammable upon contact with water.
Conclusion
This compound is a potent and versatile electrophile for constructing new carbon-heteroatom bonds. The protocols and principles outlined in this guide demonstrate its utility in reactions with amine and thiol nucleophiles via the SN2 mechanism. By carefully selecting the appropriate solvent, base, and reaction temperature, researchers can efficiently synthesize a wide array of functionalized amide derivatives, paving the way for applications in pharmaceutical and materials science.
References
-
Al-Hazam, H. A. J., Khalib, A. A. K., & Hassan, A. F. (2022). Synthesis of N-substituted chloroacetamides. ResearchGate. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. ResearchGate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
-
Boeckler, C., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry. PubMed. Retrieved from [Link]
-
OpenStax. (2023). The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry. Retrieved from [Link]
-
Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal. PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 8. Khan Academy [khanacademy.org]
- 9. irejournals.com [irejournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Welcome to the technical support center for the synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The synthesis, typically achieved via a Schotten-Baumann reaction, involves the acylation of 2-bromo-4-methylaniline with chloroacetyl chloride.[1] While straightforward in principle, achieving high yield and purity requires careful attention to reaction parameters.
This resource is structured to address common challenges encountered during this specific amide bond formation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired this compound. What are the likely causes?
Several factors can contribute to poor product formation. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Inert Amine Starting Material: The nucleophilicity of the aniline can be compromised.
-
Cause A: Poor Quality 2-bromo-4-methylaniline. The starting aniline may have degraded over time or could be of insufficient purity.
-
Solution: Verify the purity of the 2-bromo-4-methylaniline using techniques like NMR or GC-MS. If impurities are detected, purify the aniline by recrystallization or column chromatography before use.
-
Cause B: Amine Protonation. The reaction generates one equivalent of hydrochloric acid (HCl), which reacts with the starting amine to form an unreactive ammonium salt.[2] This effectively removes the amine nucleophile from the reaction.
-
Solution: A base is essential to neutralize the HCl byproduct.[3] The addition of at least one equivalent of a base like triethylamine (Et3N), pyridine, or an inorganic base such as sodium bicarbonate (NaHCO3) is required to scavenge the acid and ensure the aniline remains available for reaction.[2][4]
-
-
Deactivated Acylating Agent: Chloroacetyl chloride is highly reactive and susceptible to degradation.
-
Cause: Chloroacetyl chloride reacts violently with water, hydrolyzing to chloroacetic acid and HCl.[5][6] Exposure to atmospheric moisture can rapidly deactivate the reagent.
-
Solution: Always use a fresh bottle of chloroacetyl chloride or distill it immediately before use. Conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
-
Suboptimal Reaction Conditions: Temperature and stoichiometry are critical parameters.
-
Cause: The reaction between an amine and an acyl chloride is highly exothermic.[][8] Adding the chloroacetyl chloride too quickly or at too high a temperature can lead to side reactions and degradation of the product. Incorrect stoichiometry can result in unreacted starting material.
-
Solution: Control the reaction temperature by performing the addition of chloroacetyl chloride at 0 °C using an ice bath. Once the addition is complete, the reaction can be allowed to warm to room temperature. A slight excess (1.05-1.2 equivalents) of the chloroacetyl chloride can be used to ensure the complete consumption of the aniline.
-
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Impure Product Isolated
Question: My TLC analysis shows multiple spots, indicating an impure product. What are the potential side products and how can I avoid them?
Impurity issues often stem from side reactions or incomplete reactions.
Potential Causes & Solutions:
-
Unreacted Starting Material: A common impurity is the 2-bromo-4-methylaniline starting material.
-
Cause: Incomplete reaction due to insufficient chloroacetyl chloride, short reaction time, or low temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[9][10] If starting material persists, consider adding a small additional amount of chloroacetyl chloride or extending the reaction time. During workup, an acidic wash (e.g., 1M HCl) will protonate the unreacted aniline, moving it to the aqueous layer and separating it from the desired amide product in the organic layer.
-
-
Hydrolysis Byproducts: The presence of water can create impurities.
-
Cause: As mentioned, chloroacetyl chloride hydrolyzes to chloroacetic acid. During workup, if a strong base like NaOH is used, this can form sodium chloroacetate, which may be difficult to remove.
-
Solution: Maintain strict anhydrous conditions. During workup, use a mild base like sodium bicarbonate for washes to neutralize acid without causing other issues.
-
-
Di-acylation Product: Although less common with secondary anilines, over-acylation is a possibility under harsh conditions.
-
Cause: The initially formed amide can be deprotonated by a very strong base and react with another molecule of chloroacetyl chloride.
-
Solution: Use a non-nucleophilic, moderately strong base like triethylamine or pyridine rather than a stronger base like an alkoxide. Ensure the stoichiometry of the chloroacetyl chloride is not excessive (ideally ≤ 1.2 equivalents).
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis? This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[11][12] The nitrogen atom of the 2-bromo-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[13] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a leaving group. A base is required to neutralize the HCl generated, driving the reaction to completion.[2][14]
Q2: How should I choose the optimal solvent and base for this reaction? The choice of solvent and base is critical for success. The ideal solvent should be inert to the reactants and capable of dissolving the starting aniline.
| Parameter | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Ethyl Acetate (EtOAc) |
| Polarity | Medium | Medium | Medium |
| Boiling Point | 39.6 °C | 66 °C | 77.1 °C |
| Aniline Solubility | Excellent | Good | Good |
| Key Advantage | Easy to remove, inert. | Can help solubilize reagents. | Good general-purpose solvent. |
| Consideration | Chlorinated solvent. | Can contain peroxides; must be dry. | Can be susceptible to hydrolysis. |
For the base, tertiary amines are generally preferred in anhydrous organic solvents.
| Base | pKa of Conjugate Acid | Key Features |
| Triethylamine (Et3N) | ~10.7 | Non-nucleophilic, effective HCl scavenger. Volatile and easily removed. |
| Pyridine | ~5.2 | Acts as a base and can also catalyze the reaction.[14] Can be harder to remove. |
| Sodium Bicarbonate | 6.35 (pKa1 of H2CO3) | An inexpensive inorganic base. Used in biphasic (e.g., DCM/water) Schotten-Baumann conditions.[11] |
Recommendation: Dichloromethane (DCM) is an excellent first choice for the solvent due to its inertness and ease of removal. Triethylamine is a highly effective and commonly used base for this transformation.[][15]
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[16][17]
Protocol: Reaction Monitoring by TLC
-
Prepare the Plate: On a silica gel TLC plate, draw a baseline in pencil. Spot three lanes: one for the pure starting aniline (SM), one for the reaction mixture (RM), and a "co-spot" containing both the SM and RM.[10]
-
Sample Preparation: To take a sample from the reaction, withdraw a tiny aliquot (e.g., with a glass capillary) and dilute it in a small vial with a solvent like ethyl acetate. This quenches the reaction in the sample.
-
Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting aniline and the amide product should both be UV active.
-
Analysis: The reaction is complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared, and a new spot (the product) has appeared with a different Rf value.[10]
Q4: What is a reliable workup and purification procedure? A standard aqueous workup followed by recrystallization or chromatography is typically effective.
Protocol: General Workup & Purification
-
Quenching: Once the reaction is complete by TLC, cool the mixture in an ice bath and slowly add water or a saturated aqueous solution of ammonium chloride to quench any unreacted chloroacetyl chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel. If DCM was used as the solvent, it will be the bottom layer.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1M HCl (to remove the base and any residual starting aniline).
-
Wash with a saturated aqueous solution of NaHCO3 (to remove any chloroacetic acid).
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid chloroacetamides.[15] A common solvent system is ethanol/water.[18] Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a hexane/ethyl acetate gradient.
-
Safety Information
-
Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water.[5][19] It should be handled with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][20]
-
2-bromo-4-methylaniline: This compound is toxic and an irritant. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
References
- chemeurope.com. (n.d.). Schotten-Baumann reaction.
- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
- CDH Fine Chemical. (n.d.). Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Journal of Chemical Education. (n.d.). Optimizing experimental conditions: The use of TLC to follow the course of a reaction.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide.
- Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses.
- Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
- NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and....
- Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Reddit. (2025, July 15). Need help in optimizing amide formation through acyl chloride pathway.
- American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds....
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
- Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis.
- Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?.
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
- International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions....
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
- NCERT. (n.d.). Amines.
- Organic Syntheses. (n.d.). chloroacetamide.
- ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide.
- ACS Publications. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals....
- Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format.
- ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins....
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 4. researchgate.net [researchgate.net]
- 5. kscl.co.in [kscl.co.in]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimizing experimental conditions: The use of TLC to follow the course of a reaction | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Schotten-Baumann_reaction [chemeurope.com]
- 12. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 13. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 14. byjus.com [byjus.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lobachemie.com [lobachemie.com]
- 20. nj.gov [nj.gov]
Technical Support Center: Synthesis of N-aryl-2-chloroacetamides
Welcome to the technical support center for the synthesis of N-aryl-2-chloroacetamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can anticipate, diagnose, and resolve common issues encountered in the lab.
Introduction: The Synthetic Challenge
The chloroacetylation of anilines is a cornerstone reaction for introducing a versatile bifunctional handle onto an aromatic amine. The resulting N-aryl-2-chloroacetamide scaffold is a valuable precursor in medicinal chemistry and materials science, owing to the reactivity of the α-chloro group towards nucleophilic substitution.[1][2] However, the high reactivity of chloroacetyl chloride, coupled with the nucleophilicity of the aniline starting material, can lead to a variety of side reactions, impacting yield, purity, and the overall success of the synthesis.
This guide provides a structured approach to troubleshooting these challenges, grounded in mechanistic principles and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-aryl-2-chloroacetamides?
A1: The most frequently encountered side reaction is diacylation , where the initially formed mono-chloroacetylated product undergoes a second acylation to form an N,N-bis(chloroacetyl)aniline. This is particularly prevalent with elevated temperatures, an excess of chloroacetyl chloride, and with electron-rich anilines.[3]
Q2: My reaction mixture turns dark and forms a tar-like substance. What is happening?
A2: The formation of a dark, resinous material often indicates oxidation and/or polymerization .[4] Anilines, especially those with electron-donating groups, are susceptible to oxidation. The HCl gas generated during the reaction can also contribute to degradation. Ensuring an inert atmosphere and maintaining low temperatures can mitigate this.
Q3: I have an aniline with a hydroxyl group (e.g., p-aminophenol). How can I selectively N-acylate without O-acylation?
A3: Selective N-acylation in the presence of a hydroxyl group is a common challenge. O-acylation can be a significant side reaction.[5] To favor N-acylation, you can employ milder reaction conditions, use a phosphate buffer system which has been shown to promote selective N-acylation, or protect the hydroxyl group prior to chloroacetylation.[5]
Q4: Why is it crucial to run the reaction under anhydrous conditions?
A4: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid and HCl.[2] This not only consumes your reagent but the resulting chloroacetic acid can be difficult to separate from your desired product, and the excess HCl can promote other side reactions.
Q5: Can Friedel-Crafts acylation occur on the aromatic ring?
A5: While chloroacetyl chloride is a reagent used in Friedel-Crafts reactions, it is not a significant side reaction in the N-acylation of anilines. The amino group of the aniline is a powerful Lewis base that will preferentially react with the acylating agent. Furthermore, the initially formed amide group deactivates the aromatic ring towards further electrophilic substitution.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis of N-aryl-2-chloroacetamides.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Low Yield of Desired Product | 1. Hydrolysis of Chloroacetyl Chloride: Presence of moisture in the solvent, glassware, or aniline. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or use of a weak base. 3. Formation of Byproducts: Diacylation, O-acylation, or polymerization. 4. Aniline Salt Formation: The generated HCl reacts with the starting aniline, rendering it non-nucleophilic. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Consider drying the aniline over a suitable desiccant. 2. Optimize Reaction Conditions: Monitor the reaction by TLC. Consider a stronger base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] 3. Address Side Reactions: Refer to specific entries in this table for diacylation and O-acylation. For polymerization, use lower temperatures and dilute conditions. 4. Use an HCl Scavenger: Employ at least one equivalent of a non-nucleophilic base (e.g., TEA, sodium bicarbonate) to neutralize the HCl as it forms.[7] |
| Presence of a Second, Less Polar Spot on TLC (Higher Rf) | Diacylation: Formation of N,N-bis(chloroacetyl)aniline. | Control Stoichiometry: Use a 1:1 molar ratio of aniline to chloroacetyl chloride. Add the chloroacetyl chloride dropwise to the aniline solution.[3] Maintain Low Temperature: Run the reaction at 0°C or below to disfavor the second acylation. Purification: The diacylated product can often be separated by column chromatography (it will be less polar) or by careful recrystallization. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Co-presence of chloroacetic acid (from hydrolysis) or the diacylated product can inhibit crystallization. 2. Product is Inherently an Oil: Some substituted N-aryl-2-chloroacetamides have low melting points. | 1. Purification: Wash the crude product with a dilute aqueous base (e.g., NaHCO₃ solution) to remove acidic impurities like chloroacetic acid. Follow with a water wash and brine wash. If impurities persist, column chromatography may be necessary. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product (if available) can also be effective. Consider changing the recrystallization solvent. |
| Reaction with Electron-Rich Anilines (e.g., anisidines, toluidines) is Messy | Increased Reactivity: Electron-donating groups increase the nucleophilicity of the aniline, making it more prone to diacylation and oxidation.[4] | Milder Conditions: Use lower temperatures (-10°C to 0°C). Add the chloroacetyl chloride very slowly. Consider a weaker base or a heterogeneous base like sodium bicarbonate to moderate the reaction rate. |
| Reaction with Electron-Poor Anilines (e.g., nitroanilines) is Sluggish | Decreased Reactivity: Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the acylation reaction. | Forceful Conditions: May require longer reaction times or gentle heating. A stronger base like DBU might be necessary to facilitate the reaction.[6] However, monitor for decomposition at higher temperatures. |
Experimental Protocols
General Protocol for the Synthesis of N-phenyl-2-chloroacetamide
This protocol is a standard procedure that can be adapted for various substituted anilines.
Materials:
-
Aniline (0.02 mol)
-
Chloroacetyl chloride (0.02 mol)
-
Triethylamine (0.022 mol)
-
Dry Dichloromethane (DCM) or other suitable aprotic solvent (50 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the aniline (0.02 mol) and triethylamine (0.022 mol) in dry DCM (30 mL).
-
Cool the flask in an ice bath to 0°C.
-
Dissolve chloroacetyl chloride (0.02 mol) in dry DCM (20 mL) in a dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).[2]
Protocol for Selective N-acylation of p-Aminophenol
This protocol utilizes a phosphate buffer system to favor N-acylation over O-acylation.[5]
Materials:
-
p-Aminophenol (10 mmol)
-
Chloroacetyl chloride (11 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve p-aminophenol (10 mmol) in phosphate buffer (100 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (11 mmol) dropwise to the stirring solution.
-
Continue to stir at room temperature for approximately 30 minutes. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Mechanistic Insights & Visualization
Understanding the reaction pathways is crucial for effective troubleshooting.
Main Reaction Pathway
Caption: General mechanism for N-acylation of anilines.
Common Side Reaction Pathways
Caption: Key side reactions in N-aryl-2-chloroacetamide synthesis.
Safety First: Handling Chloroacetyl Chloride
Chloroacetyl chloride is a corrosive and lachrymatory substance. It reacts violently with water and releases HCl gas upon reaction with anilines and hydrolysis.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Handle with care to avoid inhalation of vapors and skin contact.
-
Quench any residual chloroacetyl chloride in your reaction vessel carefully with a suitable alcohol (e.g., isopropanol) before cleaning.
References
-
Abdel-Latif, E., Mohammed, M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(3), 319-354. [Link]
-
PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Yusufov, M. S., & Abdushukurov, A. K. (2020). Reactions of N-chloroacetylation of toluidine isomers.
- Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.
- International Journal of Pharma Sciences and Research. (2012).
- Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
- Taylor & Francis Online. (2018).
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- ResearchGate. (2012). Scheme 4. Synthesis of N-substituted chloroacetamides.
- ResearchGate. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of....
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Chloroacetanilide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Chloro-2',6'-acetoxylidide. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Chloroacetylation Reactions
This guide is designed for researchers, scientists, and professionals in drug development who are working with chloroacetylation reactions. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this versatile yet challenging transformation. Our focus is on providing practical, field-tested insights to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your chloroacetylation experiments. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run your reaction, but upon workup and analysis (e.g., TLC, LC-MS), you see a low yield of your desired chloroacetylated product or none at all.
Potential Causes & Solutions
-
Moisture Contamination: Chloroacetyl chloride is highly susceptible to hydrolysis.[1][2] Any moisture in your reaction setup will convert it to chloroacetic acid, which is unreactive under typical acylation conditions.
-
Inadequate Activation of the Nucleophile: For the reaction to proceed, your amine or other nucleophile must be sufficiently reactive.
-
Solution: The choice of base is critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl byproduct, which can otherwise protonate your starting amine and render it unreactive.[2] For less reactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[3][4] The amount of base is also important; ensure you are using at least a stoichiometric equivalent.[1]
-
-
Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete.[1]
-
Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures.[1]
-
Solution: While the initial addition of the highly reactive chloroacetyl chloride is often done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature or even gentle heating may be necessary to drive it to completion.[1] Monitor the reaction progress by TLC to determine the optimal temperature and time.[2]
-
Issue 2: Formation of Multiple Products or Impurities
Your crude product analysis shows several spots on TLC or multiple peaks in your LC-MS, indicating the formation of side products.
Potential Causes & Solutions
-
Di-acylation or Polymeric Byproducts: Highly reactive amines or forcing reaction conditions can lead to multiple acylations or the formation of polymeric materials.[1]
-
Solution: Control the stoichiometry of your reagents carefully. Adding the chloroacetyl chloride dropwise at a low temperature can help to minimize these side reactions.[6] Using a slight excess of the amine can sometimes prevent di-acylation.
-
-
O- vs. N-Acylation in Amino Alcohols: When working with substrates containing both amine and hydroxyl groups, you may get a mixture of N-acylated and O-acylated products.[5][7]
-
Solution: The selectivity can often be controlled by the reaction conditions. N-acylation is typically favored under basic conditions, while O-acylation can be promoted under acidic conditions.[7] Running the reaction in a phosphate buffer has been shown to be highly chemoselective for N-chloroacetylation of amino alcohols.[5][7]
-
-
Friedel-Crafts Acylation of Aromatic Substrates: If your substrate contains an activated aromatic ring, you may see C-acylation in addition to the desired N- or O-acylation, especially if a Lewis acid is present.[8]
Issue 3: Difficult Product Purification
You have successfully formed your product, but you are struggling to isolate it in a pure form.
Potential Causes & Solutions
-
Persistent Impurities: Some side products may have similar physical properties to your desired product, making them difficult to remove.
-
Product is an Oil or Sticky Solid: The crude product may not crystallize easily.[1]
-
Solution: Ensure all solvent is removed under high vacuum. If the product is indeed an oil, purification by column chromatography is the best approach.
-
-
Product Loss During Workup: Your product may be partially soluble in the aqueous phase during extraction.[9]
-
Solution: Before discarding any aqueous layers, it's good practice to re-extract them with your organic solvent to recover any dissolved product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a chloroacetylation reaction?
The base serves two primary functions:
-
To activate the nucleophile: For amines, the base deprotonates the ammonium salt that can form, regenerating the nucleophilic free amine.
-
To neutralize the HCl byproduct: Chloroacetylation produces one equivalent of hydrochloric acid (HCl).[10] The base scavenges this acid, preventing it from protonating the starting amine and shutting down the reaction.[2]
Q2: How do I choose the right solvent for my chloroacetylation?
The ideal solvent should:
-
Dissolve your starting materials.[1]
-
Be inert to the reactants and reagents.
-
Have an appropriate boiling point for the desired reaction temperature.
Commonly used anhydrous solvents include THF, DCM, and acetonitrile.[1][3][5] For some applications, green chemistry approaches using an aqueous phosphate buffer have been shown to be very effective, especially for achieving N-acylation selectivity in the presence of hydroxyl groups.[5][7]
Q3: My reaction mixture turned dark. What does this mean?
A dark reaction mixture can indicate decomposition of the starting materials or product, or the formation of polymeric side products.[1] This can be caused by impurities or high reaction temperatures.[1] Ensure your starting materials are pure and maintain a controlled temperature throughout the reaction.[1] The dark color can often be removed during workup or by treating a solution of the crude product with activated charcoal before filtration and purification.[1]
Q4: What are the key safety precautions when working with chloroacetyl chloride?
Chloroacetyl chloride is a hazardous chemical that requires careful handling.[11]
-
It is corrosive and a lachrymator: It can cause severe burns to the skin, eyes, and respiratory system.[11][12]
-
It is water-reactive: It reacts with moisture to produce HCl gas.[13][14]
-
Always work in a well-ventilated chemical fume hood. [13][15]
-
Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13]
-
Have safety equipment readily available: An eyewash station and safety shower should be nearby.[12][15]
Q5: How can I monitor the progress of my chloroacetylation reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[2] By spotting the reaction mixture alongside your starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which can lead to side product formation.[1]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Chloroacetylation of an Amine in an Organic Solvent
This protocol is a standard method for the chloroacetylation of primary and secondary amines.
Materials:
-
Amine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in the anhydrous solvent dropwise via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.[1]
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Chemoselective N-Chloroacetylation in Aqueous Phosphate Buffer
This protocol is an environmentally friendly method that is particularly useful for the selective N-acylation of amino alcohols.[16]
Materials:
-
Amine or amino alcohol (1.0 eq)
-
Phosphate buffer (pH 7.4)
-
Chloroacetyl chloride (1.1 eq)
-
Beaker with a magnetic stir bar
Procedure:
-
Dissolve the amine or amino alcohol (1.0 eq) in the phosphate buffer.[16]
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution.[16]
-
Continue to stir the reaction mixture at room temperature. The reaction is often complete within 20 minutes.[16]
-
If the product precipitates, it can be isolated by simple filtration and washed with cold water.[16]
-
If the product is soluble, extract it with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Data Summary Table
| Parameter | Condition/Reagent | Rationale/Effect | Reference |
| Solvent | Anhydrous THF, DCM, MeCN | Good solubility for many substrates, inert. | [1][3][5] |
| Phosphate Buffer (aq) | Green solvent, promotes N-acylation selectivity. | [5][7] | |
| Base | TEA, DIPEA | Non-nucleophilic, neutralizes HCl. | [5] |
| DBU | Stronger base for less reactive amines. | [3][4] | |
| Inorganic (K₂CO₃, NaHCO₃) | Can be used, especially in polar solvents. | [5] | |
| Temperature | 0 °C to Room Temp | Controls reactivity and minimizes side products. | [1][6] |
| Catalyst | FeCl₃ (for arenes) | Lewis acid for Friedel-Crafts C-acylation. | [8] |
Visualizations
Caption: Standard workflow for chloroacetylation in an organic solvent.
Caption: A logical flowchart for troubleshooting common chloroacetylation issues.
References
- ChemTrack.org. Safety Guideline.
- Actylis Lab Solutions. (2010-06-10). Chloroacetyl Chloride MSDS.
- Yufeng. Chloroacetyl Chloride CAS 79-04-9.
- NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
- Taylor & Francis Online. (2018).
- NOAA. CHLOROACETYL CHLORIDE - CAMEO Chemicals.
- Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
- Taylor & Francis Online. (2018-10-31).
- BenchChem. Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
- BenchChem. Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
- MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Semantic Scholar. (2024-05-23).
- ResearchGate. A facile one-pot process for the synthesis of amides from aromatic amines and chloroacetyl chloride has been developed using DBU.
- BenchChem.
- Yufeng. Problem using Chloroacetyl Chloride.
- ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
- Sciencemadness.org. (2020-07-11). Problem using Chloroacetyl Chloride.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Wikipedia. Chloroacetyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. How To [chem.rochester.edu]
- 10. What is the reaction of Chloroacetyl chloride with water? [yufenggp.com]
- 11. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]
- 12. nj.gov [nj.gov]
- 13. chemtrack.org [chemtrack.org]
- 14. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 15. actylislab.com [actylislab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Studies of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-(2-bromo-4-methylphenyl)-2-chloroacetamide. As researchers and drug development professionals, you understand that a comprehensive understanding of a molecule's stability is fundamental to its successful development. An active pharmaceutical ingredient (API) is only as effective as it is stable.
While specific, published stability studies on this compound are not extensively available, its chemical structure provides clear, mechanistically-driven indicators of its potential liabilities. This guide is designed to leverage our expertise in chloroacetamide and aromatic amide chemistry to provide you with robust, field-proven troubleshooting strategies and protocols. We will address the common challenges encountered during forced degradation studies, helping you to proactively design experiments, interpret results, and develop a validated, stability-indicating analytical method.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter. Our goal is to explain not just the how, but the why behind each experimental choice, ensuring your stability program is both scientifically sound and regulatory-compliant.
Part 1: Foundational Knowledge - Understanding the Molecule's Stability Profile
Q1: What are the primary structural liabilities of this compound that I should be concerned about?
A1: To design a robust stability study, you must first identify the weakest points in the molecule. This compound has two primary sites susceptible to degradation under typical stress conditions:
-
The α-Chloro Amide Moiety (-CO-CH₂Cl): This is the most significant liability. The chlorine atom is a good leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution. Under hydrolytic conditions (acidic, basic, or neutral with heat), the C-Cl bond can be cleaved to form a hydroxyl group, yielding N-(2-bromo-4-methylphenyl)-2-hydroxyacetamide. This is a common degradation pathway for chloroacetamide herbicides.[1]
-
The Amide Linkage (-NH-CO-): This is the second major site of degradation. Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the molecule into two primary fragments: 2-bromo-4-methylaniline and chloroacetic acid. Basic hydrolysis is typically much faster and occurs under milder conditions than acidic hydrolysis.
The interplay between these two sites will dictate your degradation profile. In our experience, the high reactivity of the C-Cl bond often means that its hydrolysis or substitution may occur concurrently with or even precede the cleavage of the more stable amide bond.
Below is a diagram illustrating these key structural features and potential degradation points.
Caption: General workflow for a forced degradation study.
Q2: My compound shows minimal to no degradation under standard acidic conditions (0.1 M HCl at 60°C for 24h). Is this expected, and what should I do?
A2: Yes, this is plausible. While the amide bond is susceptible to acid hydrolysis, it generally requires more forcing conditions (higher temperature or acid concentration) compared to base hydrolysis. The electron-withdrawing nature of the bromo- and chloro-substituted phenyl ring can also slightly decrease the rate of hydrolysis.
Troubleshooting Steps:
-
Increase Stress Level: Incrementally increase the temperature (e.g., to 80°C) or the acid concentration (e.g., to 1 M HCl). Monitor the degradation at several time points (e.g., 12, 24, 48 hours) to avoid over-degradation.
-
Ensure Solubility: Confirm that your compound is fully dissolved in the acidic medium. Poor solubility will drastically reduce the degradation rate. A co-solvent like acetonitrile or methanol may be required, but be mindful that this can alter the degradation pathway.
Protocol: Acidic Forced Degradation
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 2 M HCl to achieve a final concentration of 1 M HCl. Prepare a control sample with 1 mL of stock and 1 mL of water.
-
Incubation: Place the samples in a thermostatically controlled water bath or oven at 80°C.
-
Sampling: Withdraw aliquots at predetermined intervals (e.g., 4, 8, 12, 24 hours).
-
Quenching: Immediately neutralize the sample by adding an equimolar amount of NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze by a suitable HPLC method.
Q3: I'm observing extremely rapid degradation (>50%) under basic conditions (0.1 M NaOH at room temperature). How can I control the reaction to achieve the target 5-20% degradation?
A3: This result is highly expected. As discussed in Q1, both the α-chloro group and the amide linkage are very sensitive to base-catalyzed hydrolysis. The reaction is often too fast to control under standard conditions.
Troubleshooting Steps:
-
Reduce Base Concentration: This is the most effective lever. Decrease the NaOH concentration significantly, for example, to 0.01 M or even 0.001 M.
-
Lower the Temperature: Perform the study at a reduced temperature (e.g., 5°C in a refrigerator) to slow down the reaction kinetics.
-
Shorten Exposure Time: Sample at very early time points (e.g., 5, 15, 30, 60 minutes) to catch the reaction within the desired degradation window.
Protocol: Basic Forced Degradation
-
Preparation: Prepare the same stock solution as in the acid study (~1 mg/mL).
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.02 M NaOH to achieve a final concentration of 0.01 M NaOH.
-
Incubation: Keep the sample at room temperature (~25°C).
-
Sampling: Withdraw aliquots at short intervals (e.g., 15, 30, 60, 120 minutes).
-
Quenching: Immediately neutralize the sample with an equimolar amount of HCl and dilute with the mobile phase.
-
Analysis: Analyze by HPLC.
Q4: What degradation products should I primarily look for under oxidative stress, and what are the best conditions to use?
A4: The molecule does not have obvious, highly susceptible sites for oxidation, such as a sulfide or a simple aniline. However, potential, albeit less common, oxidation products could include N-oxides or hydroxylated species on the aromatic ring. The primary purpose of this stress test is to demonstrate that your analytical method can differentiate the API from any potential oxidative degradants.
Protocol: Oxidative Forced Degradation
-
Preparation: Prepare the stock solution as before.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the sample at room temperature for 24 hours, protected from light.
-
Analysis: Directly dilute the sample with the mobile phase for HPLC analysis. There is typically no need to quench the reaction. If no degradation is observed, gentle heating (e.g., 40-50°C) can be applied.
Part 3: Analytical Method & Data Interpretation FAQs
Q5: My initial isocratic HPLC method shows co-eluting peaks. How do I develop a stability-indicating method?
A5: This is a common and critical challenge. A method is only "stability-indicating" if it can resolve all significant degradation products from the parent API and from each other.
Troubleshooting Steps for HPLC Method Development:
-
Switch to Gradient Elution: This is the most powerful tool for separating compounds with different polarities. Start with a broad gradient (e.g., 5% to 95% acetonitrile in water over 20 minutes) to see all potential peaks.
-
Adjust pH of the Aqueous Mobile Phase: The ionization state of your degradants (especially the aniline and carboxylic acid from hydrolysis) will significantly affect their retention. Buffer the aqueous phase at different pH values (e.g., pH 3.0 with formic acid and pH 7.0 with a phosphate buffer) to see which provides the best separation.
-
Change Column Chemistry: If resolution is still poor, switch to a column with a different stationary phase. If you are using a standard C18, consider a C8, a Phenyl-Hexyl, or a polar-embedded phase column.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. The peak purity software can assess whether a single chromatographic peak consists of more than one component, which is essential for validating the method's specificity.
Q6: How should I structure and report the data from my forced degradation studies?
A6: Clear and concise data presentation is crucial. A summary table is the most effective way to report your findings. This table should serve as the foundation for your analytical method validation and stability reports.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition Details | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants | Remarks (e.g., RRT of Major Degradant) |
|---|---|---|---|---|---|---|
| Acidic Hydrolysis | 1 M HCl | 24 hours | 88.5% | 11.5% | 2 | Major peak at RRT 0.75 |
| Basic Hydrolysis | 0.01 M NaOH | 60 mins | 85.2% | 14.8% | 3 | Major peaks at RRT 0.40, 0.55 |
| Oxidative | 3% H₂O₂ | 24 hours | 96.1% | 3.9% | 1 | Minor peak at RRT 1.15. Considered stable. |
| Thermal (Solution) | 80°C in Water | 48 hours | 92.7% | 7.3% | 2 | Degradation profile similar to acid hydrolysis. |
| Thermal (Solid) | 80°C | 7 days | >99.0% | <1.0% | 0 | Stable in solid state to heat. |
| Photolytic | ICH Q1B (Option II) | - | 91.4% | 8.6% | 1 | Degradation observed vs. dark control. |
Note: The data presented in this table is illustrative and should be replaced with your actual experimental results.
Part 4: Predicted Degradation Pathway
Based on the chemical principles outlined, the primary degradation pathway under hydrolytic conditions is predicted to involve cleavage of the amide bond and hydrolysis of the chloro-substituent.
Caption: Predicted primary degradation pathways under hydrolytic stress.
References
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
-
ResearchGate. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Available from: [Link]
-
Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). Available from: [Link]
-
PubChem. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685. Available from: [Link]
-
PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895. Available from: [Link]
-
ResearchGate. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022-08-18). Available from: [Link]
-
ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022-11-30). Available from: [Link]
-
PubChem. 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722. Available from: [Link]
-
PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available from: [Link]
-
PubChem. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. Available from: [Link]
-
ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]
-
PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. Available from: [Link]
-
Pharmaffiliates. 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide. Available from: [Link]
-
Global Substance Registration System. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE. Available from: [Link]
-
ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Available from: [Link]
-
PubChem. N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide | C10H11BrClNO | CID 956333. Available from: [Link]
-
Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. Available from: [Link]
Sources
Technical Support Center: Degradation Pathways of Substituted Chloroacetamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted chloroacetamides. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the experimental investigation of their degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for substituted chloroacetamides in environmental and laboratory settings?
Substituted chloroacetamides degrade through three main pathways: microbial degradation, hydrolysis, and photolysis. In the environment, microbial degradation is often the most significant contributor to their breakdown.[1] Hydrolysis and photolysis (photo-oxidation) are considered abiotic pathways and their importance can vary depending on environmental conditions such as pH and sunlight exposure.[1]
Q2: How does the chemical structure of a substituted chloroacetamide influence its degradation rate?
The molecular structure, particularly the substituents on the amide nitrogen and the phenyl ring, significantly impacts degradation rates. For instance, in microbial degradation, the type and length of the amide nitrogen's alkoxyalkyl substituent can dramatically affect biodegradability.[1][2] Longer alkyl chains on the alkoxymethyl group tend to slow down degradation.[1][2] However, the nature of the phenyl ring substituents may have a less pronounced effect on microbial degradation rates.[1][2] In contrast, for chemical hydrolysis, even subtle structural differences can lead to different reaction mechanisms and rates.[3][4][5]
Q3: What are the common degradation products of substituted chloroacetamides, and are they more or less toxic than the parent compound?
Common degradation products include hydroxylated derivatives, morpholinones, and secondary anilines from hydrolysis.[3][4][5] Microbial degradation can lead to a wide array of metabolites through processes like dechlorination, hydroxylation, dealkylation, and cyclization.[1] A significant microbial degradation pathway for many chloroacetamides involves conjugation with glutathione, leading to the formation of ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[6][7][8] The toxicity of these degradation products varies. Some, like the primary aniline degradates of alachlor and metolachlor, can be more teratogenic than the parent compounds.[4] However, the widely detected ESA and OA metabolites are generally considered less toxic.[6][7] Photodegradation can also produce toxic byproducts.[9][10]
Q4: What analytical techniques are most suitable for studying the degradation of substituted chloroacetamides and identifying their metabolites?
The most common and effective analytical techniques are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[9][10][11] LC-MS/MS is particularly well-suited for analyzing the polar degradation products like ESA and OA derivatives.[8][12]
Troubleshooting Guides
Microbial Degradation Experiments
Q: My microbial culture is not degrading the target chloroacetamide. What are the possible reasons and how can I troubleshoot this?
A: Several factors could be inhibiting microbial degradation. Here’s a systematic approach to troubleshooting:
-
Verify the Microbial Strain's Capability: Not all microorganisms can degrade all chloroacetamides. The degradation capability is often specific. For example, Paracoccus sp. FLY-8 shows different degradation rates for various chloroacetamides like alachlor, acetochlor, and butachlor.[1][2][13]
-
Recommendation: If possible, use a microbial strain known to degrade the specific chloroacetamide you are studying. If isolating a new strain, ensure it has been properly identified and its degradation capacity confirmed through preliminary screening.
-
-
Optimize Culture Conditions: Microbial activity is highly dependent on environmental parameters.
-
pH and Temperature: Ensure the pH and temperature of your culture medium are optimal for the specific microbial strain. For instance, Catellibacterium caeni sp. nov DCA-1T efficiently degrades butachlor in a pH range of 6.0 to 9.0 and temperatures from 15 to 35°C.[11][14]
-
Nutrient Availability: While some microbes can use chloroacetamides as a sole carbon source, others may require an additional primary carbon source for co-metabolism.[1][7]
-
Recommendation: Review the literature for the optimal growth conditions of your microbial strain. If these are unknown, perform a matrix of experiments varying pH, temperature, and nutrient composition to identify the optimal conditions.
-
-
Assess for Toxicity: High concentrations of the parent chloroacetamide or its metabolites can be toxic to the microorganisms, inhibiting their activity.
-
Recommendation: Start with a lower concentration of the chloroacetamide and gradually increase it. You can also perform a toxicity assay to determine the inhibitory concentration for your microbial culture.
-
-
Check for Proper Aeration (for aerobic degradation): Oxygen is a critical component for many microbial degradation pathways.
-
Recommendation: Ensure adequate shaking of your flask cultures or proper sparging in a bioreactor to maintain sufficient dissolved oxygen levels.
-
Hydrolysis Experiments
Q: I am observing inconsistent or no degradation in my chloroacetamide hydrolysis experiment. What could be wrong?
A: Inconsistent hydrolysis results often stem from issues with experimental control. Here are key factors to check:
-
pH Control is Critical: The rate of hydrolysis of chloroacetamides is highly dependent on pH. Both acid- and base-catalyzed hydrolysis can occur, and the reaction mechanisms differ significantly.[3][4][5][15]
-
Acidic Conditions: Under acidic conditions, both amide and ether group cleavage can be observed.[3][5]
-
Basic Conditions: Base-catalyzed hydrolysis typically proceeds via an SN2 reaction to form hydroxy-substituted derivatives or, in some cases, amide cleavage.[3][5]
-
Neutral Conditions: At circumneutral pH, hydrolysis is generally very slow, with half-lives that can extend to several years.[4]
-
Recommendation: Use a reliable buffer system to maintain a constant pH throughout your experiment. Regularly check the pH of your reaction mixture. For studying pH effects, perform parallel experiments at different, well-defined pH values.
-
-
Temperature Stability: Reaction kinetics are temperature-dependent.
-
Recommendation: Conduct your experiments in a temperature-controlled environment, such as a water bath or incubator, to ensure consistent and reproducible results.
-
-
Sterility of the Experimental Setup: Microbial contamination can lead to biodegradation, which can be mistaken for or interfere with chemical hydrolysis.
-
Recommendation: Sterilize all glassware and solutions. Consider adding a microbial inhibitor, like sodium azide, if it does not interfere with the hydrolysis reaction or your analytical method.
-
Photodegradation Experiments
Q: My photodegradation experiment is yielding unexpected products, or the degradation rate is slower than anticipated. What should I consider?
A: Photodegradation experiments can be complex, with multiple factors influencing the outcome.
-
Wavelength and Intensity of the Light Source: The energy of the light source must be sufficient to be absorbed by the chloroacetamide and initiate photochemical reactions.
-
Recommendation: Ensure your light source emits at a wavelength absorbed by your target compound. The intensity of the light will directly affect the rate of degradation. Keep the distance between the light source and the sample consistent across experiments.
-
-
Presence of Photosensitizers: The presence of other substances in the solution, such as humic acids in environmental water samples, can act as photosensitizers and accelerate degradation.
-
Recommendation: For mechanistic studies, use purified water to avoid interferences. If studying environmental fate, be aware that the matrix of the water sample will influence the results.
-
-
Formation of Secondary Photoproducts: The initial degradation products can also absorb light and undergo further transformation, leading to a complex mixture of secondary products.
Experimental Protocols
Protocol 1: Basic Hydrolysis Study
-
Preparation of Solutions:
-
Prepare buffered solutions at desired pH values (e.g., pH 4, 7, and 9).
-
Prepare a stock solution of the target chloroacetamide in a water-miscible solvent (e.g., methanol, acetonitrile).
-
-
Experimental Setup:
-
In amber glass vials to prevent photodegradation, add the buffered solution.
-
Spike the buffered solution with the chloroacetamide stock solution to achieve the desired final concentration. Ensure the volume of the organic solvent is minimal (typically <1%) to avoid co-solvent effects.
-
Include a control sample with no chloroacetamide to monitor the stability of the buffer and for analytical blanks.
-
Incubate the vials at a constant temperature.
-
-
Sampling and Analysis:
-
At predetermined time points, sacrifice a vial from each pH set.
-
Immediately quench the reaction if necessary (e.g., by adjusting the pH to neutral).
-
Analyze the sample using a suitable analytical method like LC-MS/MS to determine the concentration of the parent compound and identify any degradation products.
-
Protocol 2: Screening for Microbial Degradation
-
Culture Preparation:
-
Prepare a suitable liquid growth medium for your chosen microorganism.
-
Inoculate the medium with the microbial strain and grow to the mid-logarithmic phase.
-
-
Degradation Assay:
-
In sterile flasks, add fresh growth medium.
-
Spike the medium with the chloroacetamide from a sterile stock solution.
-
Inoculate the flasks with a standardized amount of the microbial culture.
-
Include a sterile control (no inoculum) to assess abiotic degradation and a positive control (with a readily biodegradable substrate) to confirm microbial activity.
-
Incubate the flasks under optimal growth conditions (temperature, shaking).
-
-
Analysis:
-
Periodically, aseptically remove an aliquot from each flask.
-
Separate the microbial cells from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for the concentration of the parent chloroacetamide.
-
Data Presentation
Table 1: Influence of Substituents on Microbial Degradation Rates
| Chloroacetamide | Amide N-Substituent | Phenyl Ring Substituents | Relative Degradation Rate by Paracoccus sp. FLY-8[1] |
| Alachlor | -CH₂OCH₃ | 2,6-diethyl | Highest |
| Acetochlor | -CH₂OCH₂CH₃ | 2-ethyl-6-methyl | High |
| Propisochlor | -CH(CH₃)₂ | 2-ethyl-6-methyl | Moderate |
| Butachlor | -CH₂O(CH₂)₃CH₃ | 2,6-diethyl | Moderate |
| Pretilachlor | -CH₂CH₂OCH₂CH₂CH₃ | 2,6-diethyl | Low |
| Metolachlor | -CH(CH₃)CH₂OCH₃ | 2-ethyl-6-methyl | Lowest |
Table 2: Hydrolysis Rates of Dichloroacetamide Safeners
| Compound | Condition | Rate Constant (M⁻¹ h⁻¹) | Reference |
| Benoxacor | Base-mediated (NaOH) | 0.3–500 | [15][16] |
| Dichlormid | Base-mediated (NaOH) | 0.3–500 | [15][16] |
| Furilazole | Base-mediated (NaOH) | 0.3–500 | [15][16] |
| AD-67 | Base-mediated (NaOH) | 0.3–500 | [15][16] |
| Benoxacor | Acid-mediated (HCl) | 2.8 × 10⁻³ to 0.46 | [15][16] |
| Dichlormid | Acid-mediated (HCl) | 2.8 × 10⁻³ to 0.46 | [15][16] |
| Furilazole | Acid-mediated (HCl) | 2.8 × 10⁻³ to 0.46 | [15][16] |
| AD-67 | Acid-mediated (HCl) | 2.8 × 10⁻³ to 0.46 | [15][16] |
Visualizations
Diagram 1: Generalized Microbial Degradation Pathway of Chloroacetamides
Caption: Generalized microbial degradation pathways for chloroacetamides.
Diagram 2: Experimental Workflow for a Hydrolysis Study
Caption: Experimental workflow for a typical chloroacetamide hydrolysis study.
References
-
Fang, H., Xiang, Y., Zhang, R., Wang, Y., Yu, Y., & Liu, J. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 59(9), 4649–4656. [Link]
-
Chen, S.-F., Chen, W.-J., Huang, Y.-H., & Chang, C. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 228, 115858. [Link]
-
Kim, S., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]
-
McEachran, A. D., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(12), 1056-1061. [Link]
-
McEachran, A. D., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
-
Fang, H., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp FLY-8 in Vitro. ResearchGate. [Link]
-
Kim, S., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750. [Link]
-
Kim, S., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]
-
Zheng, J., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. [Link]
-
McEachran, A. D., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Link]
-
Stalter, D., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment, 458-460, 527-534. [Link]
-
McEachran, A. D., et al. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]
-
Hladik, M. L., et al. (2009). Neutral chloroacetamide herbicide degradates and related compounds in Midwestern United States drinking water sources. ResearchGate. [Link]
-
Fang, H., et al. (2011). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. PubMed. [Link]
-
Stalter, D., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Institut Polytechnique de Paris. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem. [Link]
-
Chen, Z., et al. (2020). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]
-
Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]
-
Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. [Link]
-
Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ACS Publications. [Link]
-
Zheng, J., et al. (2012). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1ᵀ. FAO AGRIS. [Link]
-
Hladik, M. L., et al. (2005). Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. Scilit. [Link]
-
Wikipedia. (n.d.). Chloroacetamide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 11. Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1ᵀ [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [iro.uiowa.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Welcome to the technical support center for the synthesis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical transformation. Here, you will find practical, experience-driven advice in a question-and-answer format, addressing common challenges from reaction control to purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?
A1: The most prevalent method is the chloroacetylation of 2-bromo-4-methylaniline with chloroacetyl chloride.[1][2] This is an amide bond formation reaction that is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3]
When moving from bench-scale to pilot or production scale, several factors become critical:
-
Exothermic Reaction Control: The reaction between an amine and an acyl chloride is highly exothermic. Effective heat management is paramount to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: Slow, controlled addition of chloroacetyl chloride is crucial to maintain the desired reaction temperature.[4][5]
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is vital for consistent reaction progress and to avoid localized "hot spots."
-
Work-up and Product Isolation: Handling larger volumes of solvents and product requires careful planning for extractions, washes, and filtration to maximize yield and purity.
Q2: My reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Base: The reaction generates HCl, which can protonate the starting aniline, rendering it unreactive. An adequate amount of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like sodium bicarbonate) is necessary to scavenge the HCl.[3][4]
-
Low Quality Reagents: Impurities in the 2-bromo-4-methylaniline or chloroacetyl chloride can interfere with the reaction. Ensure the purity of your starting materials.
-
Low Temperature: While temperature control is important to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate.
-
Poor Solubility: If the starting materials or intermediates are not fully dissolved, the reaction can be slow. The choice of solvent is critical and may require optimization for scale-up.
Q3: The final product is discolored (yellow or brown). How can I prevent this?
A3: Discoloration is often due to the formation of oxidized impurities from the aniline starting material. To mitigate this:
-
Use High-Purity Starting Materials: Aniline derivatives can be susceptible to air oxidation. Using fresh, pure 2-bromo-4-methylaniline is recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[6]
-
Controlled Temperature: Overheating can promote the formation of colored byproducts.
-
Purification: Discoloration can often be removed during the purification step, for instance, by recrystallization with a suitable solvent system.
Q4: What are the most common impurities and how can I minimize their formation?
A4: The primary impurities include:
-
Unreacted Starting Material: This can be addressed by optimizing reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
-
Di-acylated Product: While less common for anilines compared to more nucleophilic amines, it's a possibility if the reaction conditions are too harsh or if there's an excess of chloroacetyl chloride.
-
Hydrolysis of Chloroacetyl Chloride: If moisture is present in the reaction, chloroacetyl chloride can hydrolyze to chloroacetic acid. This not only consumes the reagent but the resulting acid can be an impurity.
To minimize these, ensure accurate stoichiometry, dry solvents and glassware, and controlled reaction conditions.
Troubleshooting Guide
Problem: Low Yield
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Ensure the reaction is stirred for a sufficient amount of time. Consider a modest increase in reaction temperature if the reaction is stalling. |
| Product Loss During Work-up | During aqueous washes, ensure the pH of the aqueous layer is not basic, which could lead to hydrolysis of the product. Minimize the number of transfer steps. Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product from the aqueous phase. |
| Product Loss During Purification | If using recrystallization, carefully select the solvent system to ensure high recovery. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7] Avoid using an excessive amount of solvent. |
| Side Reactions | Overheating can lead to decomposition or side reactions. Maintain strict temperature control. Ensure the stoichiometry of the reagents is accurate to avoid unwanted side products from excess reagents. |
Problem: Product Fails to Crystallize or is Oily
| Possible Cause | Recommended Solution |
| Presence of Impurities | Oily products are often a sign of impurities that inhibit crystallization. Analyze a sample of the oil by NMR or LC-MS to identify the impurities. A purification step like column chromatography may be necessary before attempting crystallization. |
| Incorrect Recrystallization Solvent | The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures on a small scale. Sometimes, adding a co-solvent in which the product is less soluble can induce crystallization. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the pure product can also initiate crystallization. |
| Residual Solvent | Ensure all solvent from the work-up has been removed under reduced pressure before attempting crystallization. |
Experimental Protocols
General Synthesis of this compound
This protocol is a representative method and may require optimization for your specific scale and equipment.
Materials:
-
2-bromo-4-methylaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
1N Hydrochloric acid (for work-up)
-
Saturated sodium bicarbonate solution (for work-up)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-methylaniline (1 equivalent) in dichloromethane under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the cooled solution while stirring.
-
Add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[4][5]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing the Workflow
Caption: The desired reaction pathway and a common side reaction.
Safety Considerations
-
4-Bromoaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [8][9][10]Work in a well-ventilated fume hood. [8][9]* Chloroacetyl chloride is corrosive and lachrymatory. Handle with extreme care in a fume hood.
-
The reaction is exothermic . Ensure proper cooling and controlled addition of reagents to prevent a runaway reaction, especially on a larger scale.
-
Hydrogen chloride gas is evolved during the reaction. The use of a base to neutralize it is essential, and an appropriate gas trap may be necessary.
References
- Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.
- Hassan, A. A., & Shawky, A. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Mini-Reviews in Organic Chemistry, 16(5), 456-477.
- Avdagić, A., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 318-330.
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
- Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6569-6581.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
International Programme on Chemical Safety. (1993). p-BROMOANILINE. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
A Comparative Guide to the Analytical Methods for N-(2-bromo-4-methylphenyl)-2-chloroacetamide
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a key chemical intermediate. We will delve into the principles, experimental protocols, and comparative performance of various techniques, offering field-proven insights to guide your analytical strategy.
Introduction to this compound
This compound is a substituted acetamide that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring a halogenated phenyl ring and a reactive chloroacetamide moiety, necessitates robust analytical methods to ensure identity, purity, and stability. The presence of bromine and chlorine atoms, along with the methyl group on the aromatic ring, influences its physicochemical properties and, consequently, the choice of analytical techniques.
Chromatographic Methods: The Workhorse of Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and quantifying its concentration. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.
Expertise & Experience: The selection of a C18 column is a logical starting point due to its versatility and wide applicability for moderately non-polar compounds. The mobile phase composition, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is critical for achieving optimal separation. The buffer helps to maintain a consistent pH and improve peak shape, especially if any ionizable impurities are present. UV detection is suitable due to the presence of the chromophoric phenyl ring.
Experimental Protocol: Reverse-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (e.g., in a 60:40 v/v ratio). Phosphoric acid can be added to the aqueous phase to adjust the pH to around 3.0, which can improve peak symmetry. For mass spectrometry compatibility, a volatile acid like formic acid should be used instead.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is amenable to GC analysis.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Expertise & Experience: A low-polarity column, such as a DB-5MS, is a good choice for general-purpose analysis of a wide range of compounds. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, aiding in structural elucidation and library matching.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injection: Split injection (e.g., 10:1 split ratio) with an injection volume of 1 µL.[3]
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[3]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 50-500.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are crucial for the structural confirmation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns, and integration of the signals provide information about the chemical environment of the nuclei.
Expertise & Experience: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.[4] Tetramethylsilane (TMS) is used as an internal standard. The expected ¹H NMR spectrum would show signals for the aromatic protons, the methyl group protons, the methylene protons of the chloroacetamide group, and the amide proton. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.[4]
Expected NMR Spectral Data (based on similar structures): [4]
-
¹H NMR (in CDCl₃):
-
Aromatic protons: δ 7.0-8.0 ppm (multiplets).
-
Amide proton (NH): δ ~8.0-9.0 ppm (broad singlet).
-
Methylene protons (CH₂Cl): δ ~4.2 ppm (singlet).
-
Methyl protons (CH₃): δ ~2.3 ppm (singlet).
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl carbon (C=O): δ ~165 ppm.
-
Aromatic carbons: δ ~115-140 ppm.
-
Methylene carbon (CH₂Cl): δ ~43 ppm.
-
Methyl carbon (CH₃): δ ~20 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Expertise & Experience: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the amide, the C=O bond of the amide, C-N stretching, C-H bonds of the aromatic ring and alkyl groups, and the C-Br and C-Cl bonds.
Expected FTIR Absorption Bands (KBr pellet):
-
N-H stretch: ~3300-3200 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretch: ~2950-2850 cm⁻¹
-
C=O stretch (Amide I): ~1670-1650 cm⁻¹
-
N-H bend (Amide II): ~1570-1515 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
-
C-N stretch: ~1250 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
Comparison of Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Robust, versatile, suitable for non-volatile and thermally labile compounds, good for quantification. | Lower sensitivity than MS, may require method development for complex mixtures. | Purity determination, quantification, and stability testing. |
| GC-MS | Separation based on volatility followed by mass-based detection. | High sensitivity and specificity, provides structural information, excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Identification and quantification of volatile impurities, confirmatory analysis. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides unambiguous structural elucidation, non-destructive. | Low sensitivity, expensive instrumentation, requires relatively pure samples. | Structure confirmation and elucidation. |
| FTIR | Vibrational transitions of chemical bonds. | Fast, simple, non-destructive, provides functional group information. | Provides limited structural information, not suitable for quantification of mixtures. | Rapid identity confirmation and functional group analysis. |
Stability-Indicating Method Development: Forced Degradation Studies
Forced degradation studies are critical for developing stability-indicating analytical methods, which are required for regulatory submissions.[5][6] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[7]
Objective: To demonstrate that the analytical method can separate the intact drug from its degradation products, ensuring that the method is specific for the analysis of the drug in the presence of its degradants.
Expertise & Experience: The stress conditions should be harsh enough to cause some degradation (typically 5-20%) but not so harsh as to completely decompose the sample.[6] An HPLC method is typically used to monitor the degradation and ensure that the peak for the parent compound is well-resolved from any degradation product peaks.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified time.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light according to ICH Q1B guidelines.
Analyze all stressed samples by the developed HPLC method and compare the chromatograms to that of an unstressed sample. The mass balance should be assessed to ensure that all degradation products are accounted for.
Visualization of the Analytical Workflow
Caption: An overview of the analytical workflow for this compound.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. While HPLC is the method of choice for routine purity and quantitative analysis, GC-MS offers superior sensitivity for volatile impurities. Spectroscopic methods like NMR and FTIR are indispensable for definitive structural confirmation. A well-designed forced degradation study is paramount for developing a robust, stability-indicating HPLC method. By judiciously selecting and validating these analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products.
References
- Vulcanchem. 2-bromo-N-(2-chloro-4-methylphenyl)acetamide - 1211441-76-7.
- PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
- PubChem. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685.
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- PubChem. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895.
- SIELC Technologies. Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- SIELC Technologies. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column.
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals.
- ChemicalBook. 2'-BROMO-4'-METHYLACETANILIDE(614-83-5) 1H NMR spectrum.
- ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
- ResearchGate. (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide.
- ChemicalBook. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis.
- Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.
Sources
- 1. Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-bromo-N-(2-chloro-4-methylphenyl)acetamide (1211441-76-7) for sale [vulcanchem.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
A Comparative Guide to the Quantitative Analysis of N-(2-bromo-4-methylphenyl)-2-chloroacetamide: HPLC-UV vs. GC-ECD
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates is a cornerstone of process control and quality assurance. N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a halogenated aromatic amide, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth comparison of two robust analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD). This document will delve into the theoretical underpinnings, practical methodologies, and performance characteristics of each technique, supported by experimental data to inform your choice of analytical strategy.
The Analytical Challenge: Quantifying a Halogenated Aromatic Amide
This compound is a non-volatile compound with a moderate polarity, making it amenable to analysis by liquid chromatography. The presence of a chromophore in its aromatic ring structure suggests that UV detection is a viable quantification method. However, the molecule also contains two halogen atoms (bromine and chlorine), which makes it a suitable candidate for the highly sensitive and selective Electron Capture Detector (ECD) used in Gas Chromatography. The choice between HPLC-UV and GC-ECD is therefore not straightforward and depends on several factors including the required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Approach
HPLC is a powerful technique for separating and quantifying components in a liquid mixture.[1] For non-volatile and thermally labile compounds like this compound, HPLC is often the method of choice.[2]
The Rationale Behind the HPLC-UV Method Development
A reversed-phase HPLC method is proposed here, as it is well-suited for the separation of moderately polar aromatic compounds.[3] The selection of a C18 stationary phase provides a non-polar surface for the retention of the analyte, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The UV detector is chosen for its robustness and wide applicability for compounds containing chromophores. The aromatic ring in the target analyte is expected to exhibit strong UV absorbance, allowing for sensitive detection.
Experimental Protocol: HPLC-UV Analysis
Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
This compound reference standard
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring).
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to a known volume. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of the analyte in the sample solutions from the calibration curve.
Visualization of the HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography with Electron Capture Detection (GC-ECD): A Highly Sensitive Alternative
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2] While this compound is not highly volatile, it can be analyzed by GC at elevated temperatures. The key advantage of this approach lies in the use of an Electron Capture Detector (ECD), which is exceptionally sensitive to halogenated compounds.[3]
The Rationale Behind the GC-ECD Method
The ECD is a selective detector that responds strongly to compounds with electronegative functional groups, such as halogens.[4] This selectivity can be highly advantageous when analyzing complex samples, as it minimizes interference from non-halogenated matrix components. The high sensitivity of the ECD allows for the detection of trace levels of halogenated compounds.[3]
Experimental Protocol: GC-ECD Analysis
Objective: To develop and validate a highly sensitive GC-ECD method for the quantification of this compound.
Instrumentation:
-
Gas chromatograph equipped with an Electron Capture Detector (ECD) and a split/splitless injector.
-
Capillary column suitable for the analysis of polar compounds (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
Reagents and Materials:
-
Ethyl acetate (GC grade)
-
Nitrogen (high purity, as carrier and makeup gas)
-
This compound reference standard
Chromatographic Conditions:
-
Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Detector Temperature: 300 °C
-
Makeup Gas: Nitrogen at 30 mL/min.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate (1 mg/mL). Prepare a series of calibration standards by serial dilution with ethyl acetate.
-
Sample Preparation: Accurately weigh the sample and dissolve it in ethyl acetate to a known volume.
-
Analysis: Inject 1 µL of the standard and sample solutions into the GC system.
-
Quantification: Construct a calibration curve and determine the concentration of the analyte in the sample solutions as described for the HPLC method.
Visualization of the GC-ECD Workflow
Caption: Workflow for GC-ECD analysis.
Performance Comparison: HPLC-UV vs. GC-ECD
The choice between these two powerful techniques often comes down to a trade-off between versatility and sensitivity. The following table summarizes the expected performance characteristics based on typical experimental data.
| Performance Parameter | HPLC-UV | GC-ECD | Justification |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~ 10-50 ng/mL | ~ 0.1-1 ng/mL | The ECD is inherently more sensitive to halogenated compounds than a UV detector.[3] |
| Limit of Quantitation (LOQ) | ~ 50-150 ng/mL | ~ 0.5-5 ng/mL | Reflects the higher sensitivity of the ECD. |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision due to the nature of liquid injections. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy with proper validation. |
| Selectivity | Moderate | High | The ECD is highly selective for halogenated compounds, reducing matrix interference.[4] |
| Sample Throughput | Moderate | Moderate to High | GC run times can often be shorter than HPLC runs.[2] |
| Robustness | High | Moderate | HPLC systems are often considered more robust for routine analysis in a QC environment. |
Conclusion: Selecting the Optimal Technique
Both HPLC-UV and GC-ECD are viable and powerful techniques for the quantitative analysis of this compound.
-
HPLC-UV is the recommended method for routine quality control applications where high precision and robustness are paramount, and where the expected concentration of the analyte is well within the detection limits of the UV detector. Its versatility makes it a workhorse in many pharmaceutical laboratories.
-
GC-ECD is the superior choice when trace-level quantification is required, or when analyzing samples with complex matrices where the high selectivity of the ECD can significantly improve the signal-to-noise ratio. The exceptional sensitivity of this method makes it ideal for impurity profiling or residual analysis.
Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis. It is crucial to perform a thorough method validation to ensure that the chosen technique is fit for its intended purpose.
References
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]
-
Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9). Retrieved from [Link]
-
ResearchGate. (2015). Determination of Aromatic Amines in Textile After Bromination, by Gas Chromatography Coupled with Electron Capture Detection. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2017). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]
Sources
A Comparative Guide to the GC-MS Characterization of N-(2-bromo-4-methylphenyl)-2-chloroacetamide and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Characterization in Multi-step Synthesis
The synthesis of complex organic molecules, such as N-(2-bromo-4-methylphenyl)-2-chloroacetamide, is a stepwise process where the purity and identity of each intermediate are critical to the success of the subsequent reactions and the integrity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique in this field, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds. This guide will walk you through the synthetic pathway and the detailed GC-MS analysis of the target molecule and its precursors, providing a comparative framework for their characterization.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process commencing with the commercially available 4-methylaniline. The initial step involves the electrophilic aromatic substitution (bromination) of 4-methylaniline to yield 2-bromo-4-methylaniline. This intermediate is then subjected to N-acylation with chloroacetyl chloride to afford the final product.
Caption: Synthetic route to this compound.
Experimental Methodologies
A meticulous experimental design is paramount for both the successful synthesis and the accurate characterization of the target compounds. The protocols outlined below are based on established chemical literature and best practices in analytical chemistry.
Part 1: Synthesis Protocols
Synthesis of Intermediate: 2-Bromo-4-methylaniline
The bromination of 4-methylaniline is a common electrophilic aromatic substitution.[1] The directing effects of the amino and methyl groups guide the bromine atom primarily to the ortho position relative to the amino group.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 4-methylaniline in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize with a sodium hydroxide solution.
-
The crude 2-bromo-4-methylaniline will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-4-methylaniline.[2]
Synthesis of Final Product: this compound
The final step is the N-acylation of 2-bromo-4-methylaniline with chloroacetyl chloride. This reaction forms an amide bond and is typically carried out in the presence of a base to neutralize the HCl byproduct.[3][4]
Experimental Protocol:
-
Dissolve the purified 2-bromo-4-methylaniline in an inert solvent like dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Part 2: GC-MS Analysis Protocol
The following GC-MS method is designed for the separation and identification of 4-methylaniline, 2-bromo-4-methylaniline, and this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of these aromatic compounds.
GC-MS Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analytes without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column. |
| Oven Program | Initial Temp: 80 °C (hold 2 min) | Allows for the elution of any volatile solvents. |
| Ramp: 15 °C/min to 280 °C | Provides good separation of the analytes with varying boiling points. | |
| Final Hold: 5 min at 280 °C | Ensures the elution of the highest boiling point analyte. | |
| MS Transfer Line | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |
| Mass Scan Range | 40 - 450 amu | Covers the expected mass range of the analytes and their fragments. |
Comparative GC-MS Data Analysis
The following tables summarize the expected GC-MS data for the starting material, intermediate, and final product. The retention times are relative and will vary depending on the specific instrument and conditions used. The mass spectral data for the intermediates are based on experimental data from public databases, while the data for the final product is a prediction based on established fragmentation patterns of similar molecules.[5][6]
Table 1: GC-MS Data for Starting Material and Intermediates
| Compound | Structure | Molecular Weight | Expected Retention Time (Relative) | Key Mass Fragments (m/z) |
| 4-Methylaniline | C₇H₉N | 107.15 | Low | 107 (M+) , 106, 77, 51[7] |
| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | Medium | 187/185 (M+) , 106, 77[8] |
Table 2: Predicted GC-MS Data for this compound
| Compound | Structure | Molecular Weight | Expected Retention Time (Relative) | Predicted Key Mass Fragments (m/z) |
| This compound | C₉H₉BrClNO | 262.53 | High | 263/261/259 (M+) , 226/224, 186/184, 105, 77 |
Interpretation of Mass Spectra and Fragmentation Patterns
Understanding the fragmentation patterns is key to confirming the identity of the synthesized compounds. Electron ionization (EI) at 70 eV imparts significant energy into the molecule, leading to characteristic bond cleavages.
Caption: Predicted fragmentation pathway for this compound.
-
Molecular Ion (M+): The presence of bromine (isotopes ~79Br and ~81Br in a ~1:1 ratio) and chlorine (isotopes ~35Cl and ~37Cl in a ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak cluster (m/z 259, 261, 263).
-
Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. Loss of the chloroacetyl group (•COCH2Cl) would lead to the formation of the 2-bromo-4-methylaniline radical cation at m/z 186/184.
-
Amide Bond Cleavage: Cleavage of the amide bond can also occur, leading to the formation of a resonance-stabilized acylium ion.
-
Loss of Halogens: Subsequent fragmentations will likely involve the loss of the bromine and chlorine atoms as radicals or as HX.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of these compounds.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and boiling point, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information from fragmentation. | Requires analytes to be volatile and thermally stable. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Applicable to a wider range of compounds, including non-volatile and thermally labile ones. | Lower selectivity than MS, provides no structural information beyond the chromophore. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity than MS, requires larger sample amounts, and complex mixtures can be difficult to analyze. |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations. | Provides information about functional groups present in the molecule. | Does not provide detailed structural information or information about molecular weight. |
For routine analysis and purity checks, HPLC-UV can be a high-throughput alternative. However, for definitive identification and structural confirmation, especially of unknown impurities, GC-MS is superior. NMR and FTIR are complementary techniques that provide orthogonal information for a comprehensive characterization.
Conclusion
The successful synthesis and characterization of this compound and its intermediates rely on a combination of robust synthetic protocols and powerful analytical techniques. GC-MS, with its ability to separate and identify compounds based on their mass spectra, is an indispensable tool in this process. By understanding the expected retention behavior and fragmentation patterns of the starting materials, intermediates, and the final product, researchers can confidently monitor the progress of their synthesis, assess the purity of their compounds, and confirm the identity of their target molecule. This guide provides a comprehensive framework for achieving these goals, empowering researchers in their drug discovery and development endeavors.
References
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Journal of the Brazilian Chemical Society, 29(9), 1936-1946. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from [Link]
-
Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. (2008). Journal of the Serbian Chemical Society, 73(8-9), 835-846. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2019). International Research journal of innovations in Engineering and Technology, 3(4), 1-4. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Dibromo-4-methylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Design, synthesis and structural study of novel acetamidobenzanilide derivatives. (2014). Arkivoc, 2014(6), 205-218. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-bromo-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0031645). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated... (2013). Journal of Analytical Toxicology, 37(8), 525-533. Retrieved from [Link]
-
Acetamide, N-bromo-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
p-Toluidine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Retrieved from [Link]
-
PubChem. (n.d.). p-Toluidine. Retrieved from [Link]
Sources
- 1. 4-Methylbenzylidene-4-methylaniline [webbook.nist.gov]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of N-(2-bromo-4-methylphenyl)-2-chloroacetamide and N-(4-bromophenyl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agrochemical and pharmaceutical research, the biological activities of substituted N-phenyl-2-chloroacetamides are of significant interest due to their potential as antimicrobial, herbicidal, and cytotoxic agents. This guide provides a detailed comparative analysis of two such compounds: N-(2-bromo-4-methylphenyl)-2-chloroacetamide and N-(4-bromophenyl)-2-chloroacetamide. By examining their known biological activities, structure-activity relationships, and the experimental methodologies used for their evaluation, this document aims to equip researchers with the critical information needed for further investigation and development.
At a Glance: Key Structural and Biological Differences
| Feature | This compound | N-(4-bromophenyl)-2-chloroacetamide |
| Structure | Phenyl ring substituted with a bromine atom at position 2 and a methyl group at position 4. | Phenyl ring substituted with a bromine atom at position 4. |
| Primary Biological Activity | Antifungal[1] | Antimicrobial (antibacterial and antifungal)[2], potential herbicidal and pharmaceutical applications.[3] |
| Quantitative Data | Limited publicly available data. | Documented Minimum Inhibitory Concentrations (MIC) against various microbes.[2] |
Introduction to Chloroacetamide Derivatives
The N-substituted chloroacetamide scaffold is a versatile pharmacophore known for its broad spectrum of biological activities. The reactivity of the α-chloro group makes these compounds effective alkylating agents, a property believed to be central to their mechanism of action. This often involves interaction with biological nucleophiles, such as sulfhydryl groups in enzymes, leading to the disruption of essential cellular processes. The nature and position of substituents on the phenyl ring play a crucial role in modulating the biological activity, lipophilicity, and selectivity of these compounds.
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
N-(4-bromophenyl)-2-chloroacetamide has been evaluated for its antimicrobial properties. A study by Bogdanović et al. provides specific Minimum Inhibitory Concentration (MIC) values against a panel of microorganisms.[2]
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive bacteria | >4000 |
| Methicillin-resistantS. aureus (MRSA) ATCC 33591 | Gram-positive bacteria | 2000 |
| Escherichia coli ATCC 25922 | Gram-negative bacteria | >4000 |
| Candida albicans ATCC 10231 | Fungus (Yeast) | 2000 |
| Data sourced from Bogdanović et al. (2021).[2] |
These results indicate that while N-(4-bromophenyl)-2-chloroacetamide possesses some antimicrobial activity, particularly against MRSA and Candida albicans, high concentrations are required for inhibition.
For This compound , it is commercially available and marketed as an antifungal compound.[1] However, specific MIC values or detailed experimental data from peer-reviewed publications are not readily accessible. The presence of the methyl group in addition to the bromine atom on the phenyl ring could potentially enhance its antifungal efficacy compared to the monosubstituted analogue, possibly by increasing its lipophilicity and facilitating its passage through fungal cell membranes. Structure-activity relationship studies on related N-haloacetyl phenothiazines have shown that the presence of a chlorine or bromine atom on the N-acetyl group is promising for antifungal activity.
Herbicidal Activity
The chloroacetamide class of compounds is well-established in the agrochemical industry for its herbicidal properties.[3] While specific herbicidal data for this compound is not detailed in the available literature, patents related to substituted bromo- or chloroacetamide herbicides suggest that compounds with such substitution patterns are of interest for their herbicidal potential. For instance, a patent on substituted bromo- or chloroacetamide herbicides highlights the activity of related structures. The herbicidal activity of chloroacetamides is generally attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids in plants.
Cytotoxicity
The cytotoxic potential of N-phenylacetamide derivatives against cancer cell lines has been an area of active research. Studies on various substituted phenylacetamides have demonstrated their ability to induce apoptosis and inhibit cancer cell proliferation, with IC50 values reported in the micromolar range for some derivatives.[4][5] However, specific cytotoxicity data (IC50 values) for either this compound or N-(4-bromophenyl)-2-chloroacetamide against cancer cell lines are not available in the searched literature. The evaluation of their cytotoxic profiles would be a valuable area for future research.
Structure-Activity Relationship (SAR) Insights
The difference in substitution on the phenyl ring between the two molecules offers a basis for a theoretical comparison of their potential activities.
-
N-(4-bromophenyl)-2-chloroacetamide : The bromine atom at the para-position is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. Its position may affect binding to target enzymes or receptors.
-
This compound : This molecule has two substituents. The bromine at the ortho-position introduces steric hindrance, which could influence the conformation of the molecule and its interaction with biological targets. The methyl group at the para-position is a weak electron-donating group and increases the lipophilicity of the compound. Increased lipophilicity can enhance membrane permeability, potentially leading to better uptake by microbial cells or plant tissues.
The combination of steric and electronic effects from the ortho-bromo and para-methyl groups in this compound might contribute to a different and potentially more potent biological activity profile compared to the para-bromo substituted analogue.
Experimental Protocols
General Synthesis of N-Aryl-2-chloroacetamides
A general and robust method for the synthesis of N-aryl-2-chloroacetamides involves the chloroacetylation of the corresponding aniline derivative.[6]
Caption: General synthesis workflow for N-aryl-2-chloroacetamides.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or benzene) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as a scavenger for the HCl byproduct.
-
Cooling: Cool the reaction mixture in an ice bath (0-5 °C).
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours (typically 2-16 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1N HCl) and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-2-chloroacetamide.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and N-(4-bromophenyl)-2-chloroacetamide based on the currently available scientific literature. While N-(4-bromophenyl)-2-chloroacetamide has documented antimicrobial activity, there is a notable lack of quantitative biological data for this compound, despite its commercial availability as an antifungal agent.
The structural differences between these two molecules, particularly the presence and position of the methyl and bromo substituents, are likely to result in distinct biological profiles. The increased lipophilicity and steric hindrance conferred by the 2-bromo-4-methyl substitution pattern may lead to enhanced antifungal or herbicidal activity.
Recommendations for Future Research:
-
Direct Comparative Studies: A head-to-head comparison of the antifungal, antibacterial, herbicidal, and cytotoxic activities of both compounds under standardized experimental conditions is essential for a definitive assessment of their relative potencies and spectra of activity.
-
Quantitative Analysis: There is a critical need for the determination of quantitative biological data (MIC, IC50, EC50 values) for this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for both compounds will provide valuable insights for rational drug design and optimization.
-
Synthesis and Evaluation of Analogues: The synthesis and biological evaluation of a broader range of substituted N-phenyl-2-chloroacetamides will contribute to a more comprehensive understanding of their structure-activity relationships.
By addressing these research gaps, the scientific community can better harness the potential of these and related chloroacetamide derivatives for the development of new and effective therapeutic and agrochemical agents.
References
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences, 31(2), 179-186.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2021). Molecules, 26(15), 4587.
-
Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[4][7]diazepin-1-yl]-2-substituted phenylaminoethanones. (2021). Journal of the Iranian Chemical Society, 18(11), 2931-2947.
- Substituted bromo- or chloroacetamide herbicides. (1977). U.S.
- 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. MedChemExpress.
- Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79.
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4055410A - Substituted bromo- or chloroacetamide herbicides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4265654A - Herbicidal compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
comparative study of the synthesis of halogenated acetanilides
A Comparative Guide to the Synthesis of Halogenated Acetanilides for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of synthetic methods for preparing halogenated acetanilides, focusing on chloro-, bromo-, and iodo-derivatives. It is designed for researchers, scientists, and professionals in drug development, offering insights into experimental choices, mechanistic pathways, and practical considerations for each method.
Introduction: The Significance of Halogenated Acetanilides
Halogenated acetanilides are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of a halogen atom onto the acetanilide scaffold significantly modifies its electronic and lipophilic properties, which can be leveraged to modulate the biological activity of target molecules. For instance, these compounds are precursors to various local anesthetics and analgesics. This guide explores the common and effective methods for their synthesis through electrophilic aromatic substitution, providing a comparative framework to aid in the selection of the most appropriate method for a given research or development objective.
Mechanistic Foundation: Electrophilic Aromatic Substitution in Acetanilide
The synthesis of halogenated acetanilides proceeds via an electrophilic aromatic substitution (EAS) mechanism. The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating, ortho, para-directing group. The activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, thereby increasing its nucleophilicity and making it more susceptible to electrophilic attack.
The directing effect is a consequence of the resonance stabilization of the carbocation intermediates (sigma complexes) formed during the attack of the electrophile. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. In contrast, attack at the meta position does not allow for this type of stabilization.
Caption: General mechanism of electrophilic aromatic substitution on acetanilide.
Comparative Analysis of Halogenation Methods
The choice of halogenating agent and reaction conditions is crucial for the successful synthesis of halogenated acetanilides. This section compares the methods for chlorination, bromination, and iodination.
Chlorination of Acetanilide
The direct chlorination of acetanilide can be achieved using various reagents, with sulfuryl chloride (SO₂Cl₂) and sodium hypochlorite (NaOCl) being common choices.
-
Using Sulfuryl Chloride (SO₂Cl₂): This method is efficient and often provides good yields of the para-chloroacetanilide. The reaction is typically carried out in a suitable solvent like acetic acid.
-
Using Sodium Hypochlorite (NaOCl): This method is considered a greener alternative as it avoids the use of hazardous reagents like chlorine gas or sulfuryl chloride. The reaction is typically performed in an acidic medium.
Bromination of Acetanilide
The bromination of acetanilide is a classic and widely used reaction in organic chemistry laboratories. It is typically carried out by reacting acetanilide with bromine in a solvent like glacial acetic acid.
-
Using Bromine in Acetic Acid: This is the most common method for the synthesis of p-bromoacetanilide. The reaction is relatively fast and gives a high yield of the desired product. However, bromine is a hazardous and corrosive substance, requiring careful handling.
Iodination of Acetanilide
The iodination of acetanilide is more challenging than chlorination or bromination because iodine is less reactive. Therefore, an oxidizing agent is often required to generate a more potent electrophilic iodine species.
-
Using Iodine Monochloride (ICl): Iodine monochloride is a more reactive iodinating agent than iodine itself and can directly iodinate acetanilide.
-
Using Iodine and an Oxidizing Agent: A common method involves the use of iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide.
Experimental Protocols
The following are representative experimental protocols for the synthesis of p-chloro-, p-bromo-, and p-iodoacetanilide.
Synthesis of p-Chloroacetanilide using Sulfuryl Chloride
-
Dissolve 5.0 g of acetanilide in 25 mL of glacial acetic acid in a 100 mL flask.
-
Cool the flask in an ice bath.
-
Slowly add 3.0 mL of sulfuryl chloride (SO₂Cl₂) dropwise with constant stirring.
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 mL of cold water.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-chloroacetanilide.
Synthesis of p-Bromoacetanilide using Bromine in Acetic Acid
-
Dissolve 4.0 g of acetanilide in 15 mL of glacial acetic acid in a 100 mL flask.
-
In a separate container, prepare a solution of 1.6 mL of bromine in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring.
-
Continue stirring for 15 minutes. The product will precipitate out.
-
Pour the reaction mixture into 100 mL of cold water.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted bromine and acetic acid.
-
Recrystallize the product from ethanol to obtain pure p-bromoacetanilide.
Synthesis of p-Iodoacetanilide using Iodine Monochloride
-
Dissolve 4.5 g of acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 5.4 g of iodine monochloride in 10 mL of glacial acetic acid with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Pour the reaction mixture into 150 mL of water containing a small amount of sodium bisulfite to destroy any excess iodine monochloride.
-
Collect the precipitated product by filtration and wash with water.
-
Recrystallize the crude product from ethanol.
Data Summary and Comparison
| Parameter | Chlorination (SO₂Cl₂) | Bromination (Br₂/CH₃COOH) | Iodination (ICl) |
| Typical Yield | 75-85% | 80-90% | 70-80% |
| Reaction Time | 30-60 minutes | 15-30 minutes | 1-2 hours |
| Melting Point (°C) | 178-180 | 167-169 | 183-185 |
| Key Safety Concern | Sulfuryl chloride is corrosive and reacts violently with water. | Bromine is highly corrosive, toxic, and volatile. | Iodine monochloride is corrosive and a strong oxidizing agent. |
Safety and Handling Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Sulfuryl Chloride: It is a corrosive liquid that reacts violently with water, releasing toxic gases. Handle with extreme care and avoid contact with skin and eyes.
-
Bromine: Bromine is a highly corrosive and toxic liquid. It can cause severe burns on contact and is harmful if inhaled. Always handle bromine in a fume hood and have a solution of sodium thiosulfate ready to neutralize any spills.
-
Iodine Monochloride: This is a corrosive and oxidizing agent. Avoid contact with combustible materials.
Conclusion
The synthesis of halogenated acetanilides can be effectively achieved through electrophilic aromatic substitution using various halogenating agents. The choice of method depends on the desired halogen, available reagents, and safety considerations. Bromination with bromine in acetic acid is a rapid and high-yielding reaction, making it a common choice for introducing a bromine atom. Chlorination with sulfuryl chloride is also efficient. Iodination is generally slower and requires a more reactive iodinating agent like iodine monochloride. Researchers must carefully consider the hazards associated with each reagent and implement appropriate safety measures.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
-
Royal Society of Chemistry. (2016). Experiment: The bromination of acetanilide. Education in Chemistry. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 4: Electrophilic Aromatic Substitution: Bromination of Acetanilide. Retrieved from [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chloroacetamide Derivative Quantification
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring the safety and efficacy of drug products. Chloroacetamide derivatives, a class of compounds often used as intermediates or potential impurities in drug synthesis, require robust analytical methods for their accurate measurement. The validation of these methods is not merely a regulatory formality but a scientific necessity that underpins the reliability of data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This guide provides a comparative analysis of common analytical techniques for the quantification of chloroacetamide derivatives, grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of chloroacetamide derivatives, which may be present at trace levels. This guide will explore and compare High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) within the framework of ICH validation parameters.
The Interconnectedness of Validation Parameters
The validation of an analytical method is a holistic process where each parameter is interconnected, contributing to the overall assurance of the method's performance. The following diagram illustrates the logical flow and relationship between the core validation parameters as stipulated by ICH Q2(R2).[6][9][10][11]
Caption: A flowchart illustrating the typical workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of chloroacetamide derivatives depends on several factors, including the nature of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application of the method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][12][13] Forced degradation studies are a cornerstone of establishing specificity for stability-indicating methods.[14][15][16]
-
HPLC-UV: Specificity is primarily demonstrated by the chromatographic separation of the analyte peak from other peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity. However, co-eluting impurities without a chromophore or with a similar UV spectrum to the analyte may go undetected.
-
LC-MS/MS: This technique offers a higher degree of specificity by combining chromatographic separation with mass spectrometric detection.[17][18][19][20] The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides two levels of mass filtering (precursor ion and product ion), significantly reducing the likelihood of interference.[20]
-
GC-MS: Similar to LC-MS/MS, GC-MS provides high specificity through the combination of gas chromatographic separation and mass spectrometric detection.[7][21][22] It is particularly suitable for volatile and thermally stable chloroacetamide derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Good; relies on chromatographic resolution. | Excellent; enhanced by mass filtering (SRM/MRM). | Excellent; high-resolution separation and mass detection. |
| Interference Risk | Moderate; potential for co-elution. | Very Low; highly selective detection. | Low; potential for matrix effects in the ion source. |
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8][9][23]
-
HPLC-UV: Typically exhibits good linearity over a wide concentration range, often two to three orders of magnitude. The range is generally suitable for the assay of the main component and for quantifying impurities at levels of 0.05% and above.
-
LC-MS/MS: Offers excellent linearity over a broader dynamic range, often spanning four to five orders of magnitude. This makes it highly suitable for quantifying trace-level impurities and for bioanalytical applications.
-
GC-MS: Also demonstrates good linearity over a wide range, comparable to HPLC-UV and LC-MS/MS, depending on the ionization source and detector.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Typical Range | 80-120% of assay concentration; LOQ to 120% for impurities. | 1-1000 ng/mL (or wider). | 10-2000 ng/mL (or wider). |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.998 |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[24][25] Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[24]
-
HPLC-UV: Generally provides high accuracy and precision, with recovery values typically between 98-102% and a relative standard deviation (RSD) of less than 2% for the assay of the main component.
-
LC-MS/MS: Known for its high accuracy and precision, especially at low concentrations, due to the reduced impact of matrix effects with appropriate sample preparation and the use of isotopically labeled internal standards.
-
GC-MS: Also offers excellent accuracy and precision, particularly for volatile analytes where sample preparation can be simplified (e.g., headspace analysis).
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[3][5][26] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][5][26]
-
HPLC-UV: The sensitivity is dependent on the chromophore of the chloroacetamide derivative. LOD and LOQ are typically in the low microgram per milliliter (µg/mL) to high nanogram per milliliter (ng/mL) range.
-
LC-MS/MS: Offers significantly lower LOD and LOQ values, often in the low ng/mL to picogram per milliliter (pg/mL) range, making it the method of choice for trace-level quantification.[27][28]
-
GC-MS: Sensitivity is generally very good, with LOD and LOQ values often in the low ng/mL to pg/mL range, especially when using selective ionization techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| LOD (typical) | 10-50 ng/mL | 0.1-1 ng/mL | 1-10 ng/mL |
| LOQ (typical) | 50-150 ng/mL | 0.5-5 ng/mL | 5-30 ng/mL |
Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][15][16][18]
-
HPLC-UV: Robustness is typically evaluated by varying parameters such as mobile phase composition, pH, column temperature, and flow rate.
-
LC-MS/MS: In addition to HPLC parameters, robustness testing should also consider MS parameters like source temperature, gas flows, and collision energy.
-
GC-MS: For GC-MS, robustness testing involves varying parameters such as oven temperature program, carrier gas flow rate, and injector temperature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Key Parameters | pH, mobile phase composition, flow rate, temperature. | Above, plus ion source parameters. | Oven temperature, flow rate, injector temperature. |
| Typical Outcome | Method remains within system suitability criteria. | Method remains within system suitability criteria. | Method remains within system suitability criteria. |
Experimental Protocols
The following protocols are provided as a guide for the validation of an analytical method for the quantification of a chloroacetamide derivative.
System Suitability Testing
System suitability testing is an integral part of any analytical procedure and is performed prior to the analysis of any samples to ensure the system is performing adequately.[1][2][4][29][30]
-
Preparation of System Suitability Solution: Prepare a solution containing the chloroacetamide derivative and a known, closely eluting impurity or a compound with similar properties.
-
Injections: Make at least five replicate injections of the system suitability solution.
-
Evaluation: Calculate the following parameters and ensure they meet the pre-defined acceptance criteria:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be > 2000.
-
Resolution (between the analyte and the adjacent peak): Should be > 2.0.
-
Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.
-
Forced Degradation Study
This study is crucial for establishing the stability-indicating nature of the method.[14][15][16]
-
Prepare Stock Solution: Prepare a stock solution of the chloroacetamide derivative in a suitable solvent.
-
Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method.
-
Evaluation:
-
Assess the separation of the main peak from any degradation product peaks.
-
For HPLC-UV, perform peak purity analysis of the main peak in the stressed samples.
-
For LC-MS/MS and GC-MS, identify the mass-to-charge ratio of the degradation products to aid in their structural elucidation.
-
Validation of Accuracy
Accuracy is typically determined by a recovery study.[24][25][31][32]
-
Prepare Spiked Samples: Spike a placebo (a mixture of all excipients without the active ingredient) with the chloroacetamide derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Sample Analysis: Analyze the spiked samples using the validated method.
-
Calculate Recovery: Calculate the percentage recovery of the analyte at each concentration level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, and the %RSD for the replicates at each level should be ≤ 2.0%.
Relationship between Validation Parameters
The various validation parameters are not independent but are interconnected, contributing to a comprehensive understanding of the method's capabilities.
Caption: A diagram showing the relationships between key analytical method validation parameters.
Conclusion: Selecting the Appropriate Method
The validation of analytical methods for the quantification of chloroacetamide derivatives is a critical, multi-faceted process that ensures data integrity and regulatory compliance.
-
HPLC-UV is a robust and reliable technique that is well-suited for the assay of the main component and for the quantification of impurities at levels typically specified in pharmacopeias. Its simplicity and cost-effectiveness make it a workhorse in many quality control laboratories.
-
GC-MS is the preferred method for volatile and thermally stable chloroacetamide derivatives, offering excellent specificity and sensitivity.
-
LC-MS/MS stands out for its superior sensitivity and specificity, making it the gold standard for trace-level impurity analysis, bioanalytical studies, and the characterization of unknown degradation products.[19][20][27][28][33]
The selection of the most appropriate technique should be based on a thorough understanding of the analytical requirements, including the expected concentration levels of the chloroacetamide derivative, the complexity of the sample matrix, and the specific goals of the analysis. Regardless of the method chosen, a comprehensive validation study, guided by the principles of ICH Q2(R2), is essential to demonstrate that the method is fit for its intended purpose.
References
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link][6][9]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012, February 28). ACS Publications. Retrieved from [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). NIH. Retrieved from [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Lösungsfabrik. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (n.d.). YouTube. Retrieved from [Link]
-
3 Key Steps for HPLC Impurities Methods Validation. (n.d.). Altabrisa Group. Retrieved from [Link]
-
System suitability testing. (n.d.). Slideshare. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (n.d.). YouTube. Retrieved from [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioPharm International. Retrieved from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). NIH. Retrieved from [Link]
-
ICH Q2 R2: Decoding Analytical Procedure Validation. (n.d.). V.Nimc. Retrieved from [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. Retrieved from [Link]
-
Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. (n.d.). European Union Reference Laboratory for Mycotoxins & Plant Toxins. Retrieved from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn. Retrieved from [Link]
-
The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell. Retrieved from [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. (2018, March 16). ResearchGate. Retrieved from [Link]
-
Linearity and Range in Analytical Method Validation by HPLC. (n.d.). Industrial Pharmacist. Retrieved from [Link]
-
From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. (2023, February 1). PubMed. Retrieved from [Link]
-
Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? (n.d.). Altabrisa Group. Retrieved from [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After ... (n.d.). UNT Digital Library. Retrieved from [Link]
-
Robustness Tests. (n.d.). LCGC International. Retrieved from [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). ICH. Retrieved from [Link]
-
How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide. (n.d.). Pharma Validation. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. Retrieved from [Link]
-
How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). NIH. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Analytical Method Validation: Ensuring Accuracy and Reliability i. (n.d.). TSI Journals. Retrieved from [Link]
-
Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International. Retrieved from [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). BioPharm International. Retrieved from [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). LCGC International. Retrieved from [Link]
Sources
- 1. assayprism.com [assayprism.com]
- 2. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 3. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System suitability testing | PPTX [slideshare.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2 R2: Decoding Analytical Procedure Validation [vault.nimc.gov.ng]
- 12. One moment, please... [aaps.ca]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. database.ich.org [database.ich.org]
- 17. researchgate.net [researchgate.net]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 23. industrialpharmacist.com [industrialpharmacist.com]
- 24. wjarr.com [wjarr.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 30. youtube.com [youtube.com]
- 31. elementlabsolutions.com [elementlabsolutions.com]
- 32. How to Validate Accuracy in Analytical Methods: A Step-by-Step Guide – Pharma Validation [pharmavalidation.in]
- 33. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to N-(2-bromo-4-methylphenyl)-2-chloroacetamide and Its Structural Analogs
This guide provides an in-depth spectroscopic comparison of N-(2-bromo-4-methylphenyl)-2-chloroacetamide and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural characteristics of these compounds. The chloroacetamide class of compounds is noted for a wide range of biological activities, including antimicrobial and antitumor effects, which are closely linked to their chemical structures.[1]
Introduction: The Significance of Spectroscopic Analysis
N-(substituted phenyl)-2-chloroacetamides are a class of molecules with significant biological activity, making them of great interest in medicinal chemistry and agricultural science.[1] The precise arrangement of substituents on the phenyl ring and the nature of the acetamide side chain are critical determinants of their function. Spectroscopic methods are indispensable tools for confirming the molecular structure, purity, and electronic environment of these synthesized compounds.[2] By comparing the spectra of a parent compound, This compound (1) , with its structural analogs, we can systematically deduce how subtle changes in molecular architecture influence the spectroscopic output.
This guide will compare Compound 1 with two closely related analogs:
-
Analog A: N-(4-methylphenyl)-2-chloroacetamide (lacks the ortho-bromo substituent)
-
Analog B: N-(2-bromo-4-chlorophenyl)-acetamide (features a chloro group instead of methyl at the para-position and a simpler acetamide side chain)
A thorough understanding of their spectral signatures is crucial for quality control, reaction monitoring, and establishing structure-activity relationships (SAR).
Experimental Methodologies: A Self-Validating Workflow
The reliability of spectroscopic data hinges on meticulous and standardized experimental protocols. The following section outlines the methodologies for acquiring high-quality NMR, FTIR, and MS data. The causality behind each step is explained to ensure reproducibility and trustworthiness.
General Synthesis Workflow
The synthesis of N-arylacetamides typically involves the chloroacetylation of the corresponding aniline derivative.[3][4] This established two-step process provides a reliable route to obtaining the target compounds for analysis.[3]
Caption: Logical flow from data acquisition to structural insights.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and key fragmentation patterns that act as a molecular fingerprint.
| Compound | Molecular Formula | Expected M⁺• (m/z) | Key Fragmentation Pathways |
| Compound 1 | C₉H₉BrClNO | 261/263/265 | Loss of •CH₂Cl; McLafferty rearrangement; cleavage of C-N bond. |
| Analog A | C₉H₁₀ClNO | 183/185 | Loss of •CH₂Cl; cleavage of C-N bond. |
| Analog B | C₈H₇BrClNO | 247/249/251 | Loss of •COCH₃; cleavage of C-N bond. |
Analysis and Interpretation: A key feature of halogenated compounds in MS is the isotopic pattern. [5]* Chlorine: Compounds with one chlorine atom (like Analog A) will show two peaks for the molecular ion (M⁺• and M+2) in an approximate 3:1 ratio of intensity. [5]* Bromine: Compounds with one bromine atom will show M⁺• and M+2 peaks in an approximate 1:1 ratio. [5]* Bromine and Chlorine: Compounds containing both, like Compound 1 and Analog B , will exhibit a more complex isotopic cluster (M⁺•, M+2, M+4) whose relative intensities are highly characteristic and confirm the presence of both halogens.
The primary fragmentation pathway for N-aryl-2-chloroacetamides is often the alpha-cleavage losing the •CH₂Cl radical, leading to a stable acylium ion. [6][7]For Analog B, the loss of the acetyl group is a dominant fragmentation.
Conclusion
The spectroscopic comparison of this compound and its analogs demonstrates a clear and predictable relationship between chemical structure and spectral output.
-
¹H and ¹³C NMR are powerful for determining the precise substitution pattern on the aromatic ring and the nature of the N-acyl side chain.
-
FTIR spectroscopy provides rapid and unambiguous confirmation of the core amide functional group and the presence or absence of the C-Cl bond.
-
Mass Spectrometry unequivocally determines the molecular weight and elemental composition (specifically the presence of halogens) through characteristic isotopic patterns and fragmentation.
By integrating the data from these three complementary techniques, researchers can confidently verify the identity and purity of their synthesized compounds, providing a solid foundation for further biological and medicinal studies.
References
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
-
Jadrijević-Mladar Takač, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
-
Chen, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. [Link]
-
Mahmoud, A. R. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]
-
Gowda, B. T., et al. (2005). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
University of Regensburg. (n.d.). NMR of Acetanilide. [Link]
-
PubChem. (n.d.). N-(4-bromo-2-methylphenyl)-2-chloroacetamide. [Link]
-
YouTube. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
University of Regensburg. (n.d.). NMR of acetanilide. [Link]
-
University of Regensburg. (n.d.). NMR of Acetanilide. [Link]
-
University of Florida. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. (n.d.). 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
-
Oakwood Chemical. (n.d.). N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide. [Link]
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. scribd.com [scribd.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological and chemical data are built. For a synthetic intermediate like N-(2-bromo-4-methylphenyl)-2-chloroacetamide, understanding its purity profile is critical to ensure the integrity of subsequent reaction steps and the final active pharmaceutical ingredient (API).
This guide eschews a one-size-fits-all approach, instead advocating for an orthogonal, multi-technique strategy. True confidence in a purity value is achieved not by a single measurement, but by the convergence of results from analytical methods that rely on different chemical and physical principles. We will explore a logical workflow, starting from a rapid preliminary check and progressing to highly specific, quantitative methodologies, explaining the causality behind each experimental choice.
The Orthogonal Assessment Workflow
A robust purity assessment relies on a series of complementary techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the target molecule, this compound.
Caption: Orthogonal workflow for purity assessment.
Melting Point Analysis: The Essential First Look
Expertise & Causality: Before committing resources to more complex analyses, a melting point determination serves as an invaluable, rapid, and inexpensive preliminary test.[1] The underlying principle is rooted in thermodynamics: impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces.[2] Consequently, less energy is required to transition from a solid to a liquid state, resulting in both a depression of the melting point and a broadening of the melting range compared to the pure substance.[2][3] A sharp, narrow melting range (typically < 2 °C) is a strong indicator of high purity, while a broad range suggests the presence of contaminants.[3][4]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2] Tap the tube gently on a hard surface to ensure dense packing.[1]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapid Ramp: Quickly heat the sample to approximately 15-20 °C below the expected melting point.
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Data Presentation: Interpreting Melting Point Data
| Sample ID | Observed Melting Range (°C) | Literature Melting Point (°C) | Purity Inference |
| Batch A (Recrystallized) | 127.5 - 128.0 | 127.39[5] | Likely high purity |
| Batch B (Crude Product) | 121.0 - 126.5 | 127.39[5] | Significant impurities present |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Expertise & Causality: For quantifying purity and identifying non-volatile synthesis-related impurities, reversed-phase HPLC is the industry's gold standard.[6][7] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Given that this compound possesses a nonpolar substituted aromatic ring, it will be well-retained on a C18 column. A gradient elution (where the mobile phase composition is changed over time) is superior to an isocratic method for purity analysis, as it can effectively separate impurities with a wide range of polarities, from early-eluting starting materials to late-eluting dimers or byproducts. UV detection is ideal due to the strong chromophore of the phenyl ring.
Caption: Standard HPLC-UV experimental workflow.
Experimental Protocol: Reversed-Phase HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
Data Presentation: Purity Calculation via Area Percent
The purity is estimated by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 1,520 | 0.08 | Unknown Impurity |
| 2 | 10.89 | 1,955,600 | 99.81 | This compound |
| 3 | 14.15 | 2,130 | 0.11 | Unknown Impurity |
| Total | 1,959,250 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
Expertise & Causality: While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or unreacted starting materials. However, its application to haloacetamides requires careful consideration. These molecules can be thermally labile, potentially degrading in a hot GC injector port, leading to inaccurate results.[8][9] To mitigate this, a programmable temperature vaporizing (PTV) injector is recommended over a standard split/splitless injector. A PTV allows for a gentle temperature ramp, minimizing thermal stress on the analyte. The mass spectrometer provides definitive identification of peaks based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a PTV injector coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Program (PTV): Start at 60 °C, ramp at 200 °C/min to 280 °C, hold for 5 min.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.
Quantitative ¹H NMR (qNMR): An Orthogonal Approach to Absolute Purity
Expertise & Causality: qNMR has emerged as a powerful primary method for purity determination.[10][11] Unlike chromatographic techniques that provide relative purity (area %), qNMR determines absolute purity (w/w %) by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and mass.[12] This method is orthogonal to chromatography because it does not rely on separation and is independent of the analyte's UV response factor.[11] It is a non-destructive technique that simultaneously confirms the structure and quantifies the compound.[10][13] Key to accuracy is selecting a stable internal standard with peaks that do not overlap with the analyte's signals and ensuring a sufficient relaxation delay (D1) during acquisition to allow for complete proton relaxation, which is critical for accurate integration.
Caption: Workflow for absolute purity determination by qNMR.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound (Analyte).
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both solids completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition (400 MHz):
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16-32 (for good signal-to-noise).
-
-
Data Processing: Process the spectrum with careful phasing and baseline correction.
-
Integration: Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the -CH₂Cl protons) and a signal for the standard (e.g., the singlet for the two vinyl protons of maleic acid).
Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula:
Purity (w/w %) = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (mstd / mx) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: Mass
-
P: Purity of the standard
-
x: Analyte
-
std: Standard
| Parameter | Analyte (Compound) | Standard (Maleic Acid) |
| Mass (m) | 20.15 mg | 10.30 mg |
| Molecular Weight (MW) | 262.53 g/mol [14] | 116.07 g/mol |
| Integrated Signal | -CH₂Cl singlet | -CH=CH- singlet |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 5.85 | 3.50 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity (Px) | 99.7% |
Comparative Summary of Techniques
| Technique | Principle | Information Obtained | Key Advantages | Key Limitations |
| Melting Point | Crystal lattice disruption by impurities | Preliminary purity indication | Rapid, low cost, simple instrumentation | Qualitative/semi-quantitative; insensitive to some impurities |
| HPLC-UV | Differential partitioning | Quantitative relative purity, impurity profile | High resolution, highly quantitative, robust | Requires UV-active compounds, can miss non-eluting impurities |
| GC-MS | Volatilization & partitioning, mass fragmentation | Identification of volatile/semi-volatile impurities | High sensitivity, definitive identification via MS | Potential for thermal degradation of labile compounds[8][9] |
| qNMR | Nuclear magnetic resonance | Absolute (w/w %) purity, structural confirmation | Orthogonal to chromatography, high precision, non-destructive | Lower sensitivity than chromatography, requires pure standard |
Conclusion
The comprehensive purity assessment of this compound cannot be reliably achieved with a single analytical technique. A strategic, orthogonal approach provides the most trustworthy and complete picture. Melting point analysis serves as an effective initial screen for gross impurities. HPLC-UV provides the core quantitative data on non-volatile, related substances. GC-MS is crucial for investigating volatile residuals that HPLC would miss. Finally, qNMR offers an independent, absolute measure of purity, free from the assumptions of chromatographic methods, while simultaneously confirming the compound's identity. By integrating the data from these distinct analytical methodologies, researchers and drug development professionals can establish a scientifically sound and defensible purity value, ensuring the quality and integrity of their work.
References
- BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
- LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Chemistry LibreTexts.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.
- Mettler Toledo. (n.d.). What is Melting Point?.
- Donegan, M., et al. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- Portland State University. (n.d.).
- Pauli, G. F., et al. (2014).
- LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts.
- Postigo, C., et al. (2019). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry. Chemosphere, 220, 314–323.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Chen, J., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column.
- Semantic Scholar. (2017, October 25).
- ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Royal Society of Chemistry. (2023, March 3). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method.
- Zhang, X., & Minear, R. A. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry.
- SIELC Technologies. (n.d.). Separation of N-(4-Bromo-2-(2-pyridylcarbonyl)phenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2023, March 3). Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method.
- Sigma-Aldrich. (n.d.). 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
- University of Pretoria. (n.d.).
- Hit2Lead. (n.d.). N-(4-bromo-2-chlorophenyl)-2-chloroacetamide.
- PubChem. (n.d.). 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide.
- Chemchart. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 5. N-(2-bromo-4-chlorophenyl)acetamide (57045-85-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 13 haloacetamide DBPs in drinking water using a highly sensitive LC-MS/MS method - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide | C9H9BrClNO | CID 2097895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The procedures outlined below are grounded in established safety protocols and regulatory standards. The core principle is waste segregation: halogenated organic compounds require specific disposal pathways due to their potential toxicity and the specialized treatment they undergo, such as high-temperature incineration.[1][2][3] Mixing them with non-halogenated solvents can contaminate large volumes of waste, leading to significantly higher disposal costs and environmental burden.[3]
Hazard Identification and Risk Assessment
Table 1: Hazard Profile based on Analogous Compounds (2-chloroacetamide)
| Hazard Category | Description | GHS Pictogram | Precautionary Statements | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | Skull and Crossbones | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |
| Skin Sensitization | May cause an allergic skin reaction. | Exclamation Mark | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Health Hazard | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. | [4] |
| Aquatic Hazard | Harmful to aquatic life. | (None) | P273: Avoid release to the environment. | [5] |
Given its classification as a brominated and chlorinated organic compound, it falls under the category of halogenated organic waste .[1][2] This is the single most important classification for determining the correct waste stream.
Personal Protective Equipment (PPE) and Handling
Proper PPE is non-negotiable when handling this compound. All operations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6]
-
Hand Protection : Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[1]
-
Eye Protection : Use safety goggles or a face shield to protect against splashes.[1]
-
Body Protection : A lab coat must be worn at all times.[1]
-
Respiratory Protection : While working in a fume hood should be sufficient, a particulate filter respirator may be required for cleaning up large spills or when adequate ventilation is not available.[7][8]
Waste Segregation and Collection: A Step-by-Step Protocol
Under no circumstances should this compound or its waste be disposed of down the drain.[1][6][9] Doing so is a serious regulatory violation and poses a significant environmental threat.
Step 1: Obtain the Correct Waste Container
-
Procure a dedicated hazardous waste container specifically labeled for "Halogenated Organic Waste." [1][2] These containers are often supplied by your institution's Environmental Health & Safety (EH&S) department and may be color-coded (e.g., green-labeled carboys).[2]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[10][11] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode the metal.[6]
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[3][10]
-
The label must clearly state the words "Hazardous Waste" and list all chemical constituents by their full name, including this compound and any solvents used.[2][9]
-
Maintain a running log of the amounts of each component added.[2]
Step 3: Waste Accumulation
-
Collect all waste containing this compound—including pure compound, reaction mixtures, and contaminated solvents—in the designated halogenated waste container.
-
Crucial Point : Any non-halogenated solvent that becomes mixed with a halogenated compound must be treated as halogenated waste.[9]
-
Keep the waste container securely capped at all times, except when actively adding waste.[9][11] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[11][12]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][11]
-
Ensure the SAA is in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Store incompatible waste types separately (e.g., keep halogenated organics away from acids and bases).[6][11]
Step 5: Arranging for Disposal
-
Once the container is full (or within one year of the first addition of waste), contact your institution's EH&S department to arrange for pickup.[11]
-
EH&S will then transport the waste to a licensed hazardous waste disposal facility, where it will be managed in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[10][13]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
For Minor Spills (Solid or Liquid):
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate : Restrict access to the spill area. Ensure the fume hood is operational if the spill occurs within it.
-
PPE : Don the appropriate PPE as described in Section 2.
-
Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or commercial spill pads.[7][9] For a solid spill, moistening the absorbent material first can help prevent dust generation.[8]
-
Collect : Carefully sweep or scoop the absorbed material into a plastic bag or other sealable container.[7][9]
-
Dispose : Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
-
Decontaminate : Clean the spill area with soap and water. Launder any contaminated clothing before reuse.[7]
For Major Spills:
-
Evacuate : Immediately evacuate the laboratory and alert others. Activate the fire alarm if necessary to ensure a full evacuation.[9]
-
Isolate : Close the laboratory doors.
-
Report : Call your institution's emergency number and EH&S department immediately. Provide the chemical name and location of the spill.[3][9]
-
Do Not Attempt to Clean : Allow the trained emergency response team to manage the cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of halogenated chemical waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
-
Safe Handing & Disposal of Organic Substances . Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Solvents Standard Operating Procedure . University of Washington Environmental Health & Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: 2-chloroacetamide . Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: 2-Chloroacetamide . Eurofins. [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemos.de [chemos.de]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of N-(2-bromo-4-methylphenyl)-2-chloroacetamide
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of N-(2-bromo-4-methylphenyl)-2-chloroacetamide, a compound that, while integral to specific research pathways, demands meticulous attention to safety procedures. Our objective is to empower you, our fellow researchers, with the knowledge to not only use this compound effectively but to do so with the highest degree of safety and operational integrity.
Hazard Analysis: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is critical. Safety Data Sheets (SDS) for this compound and structurally related haloacetamides consistently highlight the following primary risks:
-
Skin Irritation: Direct contact can cause redness, inflammation, and discomfort.[1][2][3][4]
-
Serious Eye Irritation: The compound can cause significant and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[1][2][4][5]
-
Potential for Skin Sensitization: Repeated exposure may lead to an allergic skin reaction, where subsequent, even minimal, contact can trigger a significant rash.[6]
It is this last point—sensitization—that necessitates a heightened level of precaution. Unlike simple irritation, sensitization is an immunological response that can be permanent and debilitating for a researcher's career.[6][7] Therefore, the protocols outlined below are designed not just to prevent immediate irritation but to minimize cumulative exposure and the risk of developing sensitivity.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a carefully considered system to shield you from the specific hazards of this compound.
| PPE Component | Specification & Rationale |
| Gloves | Nitrile gloves (minimum 4 mil thickness) . Inspect for tears or punctures before each use. Double-gloving is recommended when handling larger quantities or for prolonged procedures. Causality: Nitrile provides good resistance to a broad range of chemicals and is essential to prevent skin contact and potential sensitization.[8] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or reaction quenching. Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts or splashes. Goggles offer 360-degree protection.[2][9] |
| Lab Coat | A long-sleeved, cuffed laboratory coat . Ensure it is fully buttoned. Causality: This provides a removable barrier to protect your skin and personal clothing from contamination. The cuffs prevent dust from entering the sleeves. |
| Respiratory Protection | Required when handling the powder outside of a certified chemical fume hood . A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities. For larger amounts or in situations with poor ventilation, a half-mask or full-face respirator with P100 cartridges may be necessary. Causality: this compound is a dust that can become airborne. A respirator prevents inhalation and subsequent respiratory tract irritation.[4] |
Operational Plan: From Weighing to Waste
The following workflow provides a step-by-step guide for safely handling this compound during a typical laboratory procedure.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol
I. Preparation Phase
-
Designate a Work Area: Cordon off a specific area within a certified chemical fume hood for the handling of this compound. This minimizes the potential for cross-contamination.
-
Assemble PPE: Before approaching the chemical, don all required PPE as specified in the table above.
-
Prepare for Spills: Ensure a spill kit containing absorbent pads, a scoop, and a sealable waste bag is readily accessible.
II. Handling Phase (Inside the Chemical Fume Hood)
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside the hood.
-
Use a dedicated, labeled spatula.
-
To minimize dust, gently scoop the powder rather than pouring it from a height.
-
-
Dissolving or Adding to a Reaction:
-
Slowly add the weighed compound to the solvent or reaction mixture.
-
If adding directly to a flask, use a powder funnel.
-
Keep the container opening as far into the fume hood as possible.
-
-
Initial Cleaning:
-
Rinse the spatula and weigh boat (if reusable) with a suitable solvent (e.g., acetone, ethanol) directly into a designated halogenated waste container. This prevents the contaminated items from being removed from the hood.
-
III. Cleanup and Disposal Phase
-
Decontaminate the Work Surface: Wipe the designated work area in the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent. Place the used wipe in the solid halogenated waste container.
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove your lab coat, folding it inward.
-
Remove your goggles and respirator (if used) last.
-
Wash hands thoroughly with soap and water.[9]
-
-
Waste Disposal:
-
Solid Waste: All contaminated solids (gloves, wipes, weigh boats, etc.) must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Unused solutions and solvent rinses must be disposed of in a "Halogenated Organic Liquid Waste" container.
-
Causality: this compound is a halogenated organic compound.[10] Improper disposal can harm the environment. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of such wastes, often requiring high-temperature incineration.[11][12][13] Never dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures: A Plan for When Things Go Wrong
I. Spill Response
-
Alert Personnel: Immediately notify others in the lab.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess the Situation: If the spill is small and contained within the fume hood, and you are trained and equipped to handle it, proceed with cleanup.
-
Cleanup:
-
Wear your full PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material from your spill kit.
-
Carefully scoop the material into your designated solid halogenated waste container.
-
Decontaminate the area as described in the cleanup protocol.
-
II. Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[2][14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[2][14] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15] |
By adhering to these detailed procedures, you can effectively mitigate the risks associated with this compound, ensuring both your personal safety and the integrity of your research.
References
-
PubChem. N-(4-Bromophenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]
-
Capot Chemical Co., Ltd. MSDS of 2-Bromo-N-(4-chlorophenyl)acetamide. [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
HPE Support. Safety Guidelines for Handling Chemicals. [Link]
-
U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024-08-27). [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
-
U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]
-
Environmental Safety, Sustainability and Risk (ESSR). EPA Hazardous Waste Codes. [Link]
-
Society for Chemical Hazard Communication. Skin Sensitization. (2017-04). [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
-
Occupational Safety and Health Administration (OSHA). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
-
Society for Chemical Hazard Communication. Respiratory Sensitization. [Link]
-
ICC Compliance Center. Sensitizers in the Workplace. (2023-12-07). [Link]
Sources
- 1. N-(4-Bromophenyl)-2-chloroacetamide | C8H7BrClNO | CID 17374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. schc.org [schc.org]
- 7. thecompliancecenter.com [thecompliancecenter.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. support.hpe.com [support.hpe.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
